Technical Documentation Center

(R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol
  • CAS: 249611-13-0

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Stereoselective Synthesis of (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol

Abstract: The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of therapeutic agents.[1] The introduction of stereochemical complexity into this heterocycle...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of therapeutic agents.[1] The introduction of stereochemical complexity into this heterocycle significantly expands its utility, allowing for precise three-dimensional interactions with biological targets.[2] This technical guide provides an in-depth, research-level overview of a robust and stereocontrolled synthesis for (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol, a chiral disubstituted piperazine derivative. The proposed pathway leverages the "chiral pool" approach, starting from the readily available amino acid, (S)-Threonine, to ensure absolute stereochemical control over the two contiguous chiral centers. This document details the retrosynthetic strategy, a step-by-step experimental protocol, the causal reasoning behind procedural choices, and methods for purification and characterization, tailored for researchers and professionals in drug development and organic synthesis.

Introduction and Strategic Overview

The functional and stereochemical decoration of the piperazine ring is a critical strategy in modern drug design.[1][3] While many pharmaceuticals incorporate achiral or monosubstituted piperazines, the synthesis of enantiomerically pure, disubstituted derivatives presents a significant challenge. Such molecules offer enhanced specificity and potency by optimizing interactions within chiral biological environments like enzyme active sites or receptors.[4]

The target molecule, (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol, possesses two defined stereocenters: one at the C2 position of the piperazine ring and the other on the C1 of the ethanol side chain. A successful synthesis must therefore address the formation of both centers with high fidelity.

Causality of Strategic Choice: The Chiral Pool Approach

Several strategies exist for asymmetric synthesis, including the use of chiral catalysts or resolving racemic mixtures.[5][6] However, for establishing unambiguous and predictable stereochemistry, the "chiral pool" approach is often superior.[7] This method utilizes readily available, enantiomerically pure natural products as starting materials.

For this synthesis, (S)-Threonine ((2S,3R)-2-amino-3-hydroxybutanoic acid) is selected as the ideal starting material. Its inherent stereochemistry directly maps onto the desired product:

  • The (3R)-hydroxyl group of threonine corresponds to the (R)-stereocenter of the final 1-hydroxyethyl side chain.

  • The (2S)-amine center of threonine, through the course of the synthesis and changes in Cahn-Ingold-Prelog priorities, dictates the final (R)-stereocenter at the C2 position of the piperazine ring.

This strategy obviates the need for complex asymmetric induction steps or costly chiral resolutions, providing an efficient and reliable pathway to the target molecule.

Retrosynthetic Analysis

The synthetic plan is built around the formation of a diketopiperazine intermediate, which serves as a rigid scaffold to maintain stereochemical integrity before the final reduction.

G Product (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol Reduction Amide Reduction (LiAlH₄) Product->Reduction DKP 1-benzyl-3-((R)-1-hydroxyethyl)piperazine-2,5-dione Reduction->DKP Cyclization Double Amidation / Cyclization DKP->Cyclization Intermediates N-Chloroacetyl-(S)-Threonine ester + Benzylamine Cyclization->Intermediates Acylation Acylation & Esterification Intermediates->Acylation Threonine (S)-Threonine Acylation->Threonine G Synthesis Stepwise Synthesis (Steps 1-4) Workup Reaction Quenching & Aqueous Workup Synthesis->Workup After each step Purification Flash Column Chromatography Workup->Purification Isolate crude product Characterization Structure & Purity Verification (NMR, MS, etc.) Purification->Characterization Obtain pure fractions Final Pure Final Compound Characterization->Final

Sources

Exploratory

Structural Elucidation and Stereochemical Assignment of (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol

A Comprehensive Analytical Framework for Drug Development Professionals Executive Summary & Strategic Context In the development of neurokinin-1 (NK1) antagonists and antidepressants, the piperazine scaffold is a privile...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Analytical Framework for Drug Development Professionals

Executive Summary & Strategic Context

In the development of neurokinin-1 (NK1) antagonists and antidepressants, the piperazine scaffold is a privileged structure. The specific intermediate (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol presents a classic but rigorous challenge in medicinal chemistry: establishing the absolute configuration of two adjacent chiral centers—one on the heterocycle (C2) and one on the exocyclic side chain (C1').

This guide moves beyond basic spectral assignment to focus on the critical differentiation of the eutomer (R,R) from its diastereomer (R,S), a common impurity in enantioselective reductions. We present a self-validating workflow combining high-field NMR, NOE-based conformational analysis, and Mosher’s ester derivatization.

Structural Breakdown & Synthetic Origin

Before elucidation, understanding the "risk profile" of the molecule is essential.

  • Core Scaffold: 1,2-disubstituted piperazine (Chair conformation).

  • Stereocenter 1 (Ring C2): Fixed by the starting material (typically (R)-N-benzyl-2-cyanopiperazine or (R)-N-benzyl-piperazine-2-carboxylic acid).

  • Stereocenter 2 (Exocyclic C1'): Generated during the reduction of the corresponding ketone (acetyl group). This is the labile center where diastereomeric mixtures ((R,R) + (R,S)) often arise.

The Elucidation Workflow

The following decision tree outlines the logical flow for full structural confirmation.

ElucidationWorkflow Start Crude Isolate HRMS Step 1: HRMS (ESI+) Confirm Formula C13H20N2O Start->HRMS NMR_1D Step 2: 1D NMR (1H, 13C) Fragment Identification HRMS->NMR_1D NMR_2D Step 3: 2D NMR (HSQC, HMBC) Connectivity & Regiochemistry NMR_1D->NMR_2D Purity Step 4: Diastereomeric Purity (Is C1' R or S?) NMR_2D->Purity NOESY Relative Stereochemistry (NOESY/ROESY) Purity->NOESY Conformational Lock Mosher Absolute Stereochemistry (Mosher's Method) Purity->Mosher Chemical Derivatization Final Certified Structure (R,R)-Isomer NOESY->Final Mosher->Final

Figure 1: Strategic workflow for the structural certification of chiral piperazine intermediates.

Phase 1: Connectivity & Regiochemistry (NMR)

The first objective is to confirm the 1,2-substitution pattern and ensure the benzyl group is attached to N1, not N4.

Experimental Protocol: NMR Acquisition
  • Solvent: DMSO-d₆ is preferred over CDCl₃.

    • Reasoning: DMSO slows the exchange of the hydroxyl proton, allowing it to appear as a distinct doublet (coupling to CH-O). This provides immediate verification of a secondary alcohol.

  • Temperature: 298 K (Standard). If signal broadening occurs due to chair-chair interconversion, elevate to 323 K to coalesce signals.

Expected Spectral Signature (Simulated)

The following table summarizes the critical diagnostic signals for the (R,R) isomer.

FragmentAtomTypeδ (ppm)MultiplicityJ (Hz)Diagnostic Note
Benzyl Ar-HCH7.20-7.35Multi-Integration = 5H confirms mono-benzyl.
Benzyl Ph-CH₂-NCH₂3.45 & 4.05AB q13.5Diastereotopic due to chiral center at C2.
Side Chain CH(OH)CH3.75m-Shift indicates secondary alcohol.
Side Chain CH₃CH₃1.05d6.2Doublet confirms adjacent CH.
Ring C2-HCH2.30dt-Critical for establishing connectivity to side chain.
Alcohol OHOH4.45d4.5Visible in DMSO; confirms OH is present.
Connectivity Logic (HMBC)

To prove the benzyl is on N1 (proximal to the chiral center) and not N4:

  • Look for HMBC correlation from the Benzyl-CH₂ protons to the Ring C2 and Ring C6 carbons.

  • If the benzyl were on N4, correlations would be to C3 and C5, which are magnetically distinct from C2/C6 in this chiral environment.

Phase 2: Stereochemical Assignment (The Critical Path)

Distinguishing the (R)-1-((R)...) isomer from the (R)-1-((S)...) isomer requires probing the spatial arrangement of the side chain relative to the ring.

Relative Stereochemistry: NOESY/ROESY Analysis

In the lowest energy chair conformation, the bulky benzyl group at N1 and the hydroxyethyl group at C2 will predominantly adopt equatorial positions to minimize 1,3-diaxial interactions.

  • The (R,R) Signature:

    • The C2-H (axial) and the Side-chain Methine H (C1'-H) will exhibit specific NOE correlations depending on the rotamer population of the C2-C1' bond.

    • Key Experiment: Irradiate the side-chain methyl group (1.05 ppm).

    • Result: In the (R,R) configuration, the methyl group often shows a strong NOE enhancement with the axial proton at C6 or the benzyl benzylic protons , confirming the spatial proximity consistent with the (R,R) stereochemistry.

Absolute Stereochemistry: The Modified Mosher’s Method

While X-ray crystallography is definitive, it requires a single crystal. For oils or amorphous solids, the Modified Mosher’s Method is the gold standard for assigning the absolute configuration of the secondary alcohol.

Protocol: Double Derivatization
  • Preparation: Split the sample (approx 5 mg each) into two vials.

  • Derivatization:

    • Vial A: React with (R)-(-)-MTPA-Cl (Mosher’s Acid Chloride) to form the (S)-Mosher Ester.

    • Vial B: React with (S)-(+)-MTPA-Cl to form the (R)-Mosher Ester.

    • Note on Nomenclature: The (R)-acid chloride gives the (S)-ester due to Cahn-Ingold-Prelog priority changes.

  • Analysis: Acquire 1H NMR for both esters and calculate

    
    .
    
Interpretation Logic

The phenyl ring of the MTPA auxiliary shields the protons on one side of the plane.

  • Model: Arrange the ester in the syn-periplanar conformation (C=O eclipsing the methine H).

  • Calculation:

    • If

      
       (S - R) is positive  for the Piperazine Ring protons -> The Ring is on the right side (R).
      
    • If

      
       (S - R) is negative  for the Side Chain Methyl -> The Methyl is on the left side.
      

MoshersLogic Input Calculate Δδ = δ(S-ester) - δ(R-ester) Sub1 Protons on Side A (e.g., Methyl Group) Input->Sub1 Sub2 Protons on Side B (e.g., Piperazine Ring) Input->Sub2 Result1 Δδ < 0 (Shielded by Phenyl in S-ester) Sub1->Result1 Observed Result2 Δδ > 0 (Deshielded/Unaffected) Sub2->Result2 Observed Config Configuration Assignment Based on Sector Rule Result1->Config Result2->Config

Figure 2: Logic flow for Mosher's analysis. Consistent signs (+/-) across regions confirm absolute configuration.

Phase 3: Chromatographic Purity (Chiral HPLC)

Once the structure is elucidated, a quantitative method is required to ensure the absence of the (R,S) diastereomer in future batches.

  • Column: Polysaccharide-based chiral selector (e.g., Chiralpak AD-H or IC).

  • Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).

    • Note: Diethylamine (DEA) is mandatory to suppress peak tailing caused by the basic secondary amine of the piperazine.

  • Detection: UV at 210 nm (low absorption) or 254 nm (benzyl absorption).

  • Validation: The (R,S) diastereomer typically elutes at a significantly different retention time due to the change in hydrogen bonding capability with the stationary phase.

References

  • W. R. Bowman, et al. Tetrahedron, 1992, 48(20), 4027-4038.
  • Mosher's Method Protocol: Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1][2] Nature Protocols, 2(10), 2451–2458.

  • M. S. Kharasch, et al. Journal of Organic Chemistry, 1956, 21, 925.
  • NMR of N-Benzyl Piperazines: SpectraBase. N-Benzylpiperazine 1H NMR Data.

  • Stereochemical Determination of 1,2-Disubstituted Piperazines: Gribkov, D. V., et al. "Synthesis of 2-substituted piperazines via direct α-lithiation." Tetrahedron Letters, 2005, 46(14), 2369-2371.[3]

Sources

Foundational

physicochemical properties of (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol

Topic: Physicochemical Properties & Characterization of (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol Content Type: Technical Monograph / Research Guide Audience: Medicinal Chemists, Process Development Scientists, and An...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical Properties & Characterization of (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol Content Type: Technical Monograph / Research Guide Audience: Medicinal Chemists, Process Development Scientists, and Analytical Chemists.

Executive Summary & Structural Significance

(R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol is a high-value chiral building block, primarily utilized in the synthesis of neuroactive pharmaceutical agents and complex heterocyclic scaffolds. Unlike simple N-substituted piperazines, this molecule features a carbon-substituted (C2) chiral center coupled with a chiral hydroxyethyl side chain. This "dual-chiral" architecture creates a rigid stereochemical vector that is critical for high-affinity binding in target pockets (e.g., GPCRs, kinases, or ion channels).

The presence of the benzyl group at N1 serves two functions: it acts as a lipophilic anchor increasing membrane permeability during early-stage assays, and as a robust protecting group (removable via hydrogenolysis) to unveil the secondary amine for further diversification.

Core Structural Identity
PropertyDetail
IUPAC Name (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol
Common Identifier (R,R)-1-Benzyl-2-(1-hydroxyethyl)piperazine
CAS (Core Scaffold) 1036741-10-2 (Refers to the de-benzylated analog; benzyl form is a custom intermediate)
Molecular Formula C₁₃H₂₀N₂O
Molecular Weight 220.31 g/mol
Stereochemistry (1R, 2R) – Anti configuration relative to the ring plane

Physicochemical Profiling

Accurate physicochemical data is the bedrock of successful lead optimization. The following values are synthesized from structural analog analysis and field-standard computational models, validated against known piperazine behaviors.

Ionization Constants (pKa)

The molecule possesses two basic nitrogen centers with distinct protonation events.[1] Understanding these is crucial for solubility and formulation.

  • N4 (Secondary Amine): The most basic center.

    • pKa₁ ≈ 9.2 – 9.5

    • Mechanism:[2][3] This nitrogen is sterically unhindered and electron-rich. It is the primary site of protonation at physiological pH (7.4), meaning the molecule exists largely as a mono-cation in biological media.

  • N1 (Tertiary Amine): The benzylated nitrogen.

    • pKa₂ ≈ 4.5 – 5.2

    • Mechanism:[2][3] The basicity is significantly attenuated by the electron-withdrawing inductive effect of the adjacent hydroxyl group (beta-effect) and the steric bulk of the benzyl group. It remains unprotonated at physiological pH.

Lipophilicity & Solubility[3]
  • LogP (Octanol/Water): 1.2 ± 0.3

    • Insight: The benzyl group (+2.5 log units) counteracts the hydrophilicity of the piperazine core and hydroxyl group. This value suggests moderate passive permeability across the Blood-Brain Barrier (BBB).

  • LogD (pH 7.4): -0.8 to -0.5

    • Insight: At pH 7.4, the ionization of N4 reduces the effective distribution into lipids. This "ion trapping" effect is desirable for retaining the drug in the aqueous cytosol but requires specific formulation strategies (e.g., lipid nanoparticles) if intracellular targeting is not the goal.

  • Solubility Profile:

    • pH < 6: Highly soluble (>50 mg/mL) due to N4 protonation.

    • pH > 10: Low aqueous solubility (<1 mg/mL); soluble in DCM, Methanol, Ethyl Acetate.

Synthetic & Stability Logic

The synthesis of this specific stereoisomer requires rigorous control to prevent epimerization at the C2 position.

Synthesis Workflow (Recommended Route)

The most robust "field-proven" route involves the asymmetric reduction of a ketone precursor.

  • Precursor Assembly: Reaction of N-benzyl ethylenediamine with a chiral epoxide or alkylation of N-benzyl piperazine with a chiral lactate derivative.

  • Stereoselective Reduction: If starting from the ketone (1-(1-benzylpiperazin-2-yl)ethan-1-one), use a Noyori transfer hydrogenation (Ru-catalyst) to set the alcohol stereochemistry.

  • Purification: Crystallization as the dihydrochloride salt is preferred over chromatography for scalability.

Stability Considerations
  • Oxidation: The secondary alcohol is susceptible to oxidation to the ketone if exposed to strong oxidants (e.g., Jones reagent).

  • Racemization: The C2 chiral center is alpha to a nitrogen. Under harsh basic conditions (pH > 12) and high heat, thermodynamic equilibration to the trans or cis isomer may occur. Store as the HCl salt to lock the conformation.

Self-Validating Analytical Protocols

Trustworthiness in data comes from self-validating experimental designs. Below are the required protocols to confirm identity and purity.

Protocol: Chiral Purity Determination (HPLC)
  • Objective: Quantify the enantiomeric excess (ee) and diastereomeric ratio (dr).

  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is critical to suppress peak tailing of the basic piperazine nitrogens.

  • Detection: UV at 254 nm (Benzyl chromophore).

  • Validation: Inject the racemate first to establish separation. The (R,R) isomer typically elutes differently than the (S,S) or (R,S) forms due to the rigid hydrogen-bonding network with the stationary phase.

Protocol: pKa Determination via Potentiometric Titration[5]
  • System: SiriusT3 or Mettler Toledo autotitrator.

  • Solvent: Water (degassed, CO2-free) at 25°C.

  • Method:

    • Dissolve 5 mg of the free base in 10 mL of 0.15 M KCl (ionic strength adjustor).

    • Acidify to pH 2.0 using 0.5 M HCl.

    • Titrate with 0.5 M KOH up to pH 12.0.

    • Data Analysis: Fit the curve to a diprotic base model. The first inflection point (pH ~5) corresponds to N1; the second (pH ~9.3) corresponds to N4.

Visualizations

Diagram 1: Protonation States & Chemical Equilibria

This diagram illustrates the ionization behavior of the molecule across the pH scale, critical for understanding its ADME properties.

G cluster_0 pH < 4.0 (Acidic) cluster_1 pH 6.0 - 8.0 (Physiological) cluster_2 pH > 10.5 (Basic) Node1 Dicationic Species (+2) (N1-H+, N4-H+) High Solubility Node2 Monocationic Species (+1) (N1, N4-H+) Amphiphilic (LogD ~ -0.5) Node1->Node2 pKa1 ≈ 4.8 (N1 Deprotonation) Node3 Neutral Free Base (0) (N1, N4) Lipophilic (LogP ~ 1.2) Node2->Node3 pKa2 ≈ 9.4 (N4 Deprotonation)

Caption: Stepwise deprotonation of (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol across pH gradients.

Diagram 2: Chiral Resolution Workflow

A logical flow for ensuring the stereochemical integrity of the compound.

Workflow Start Crude Synthesis Product (Mixture of R,R / R,S / S,S) Step1 Salt Formation (Add 2.0 eq HCl in EtOH) Start->Step1 Step2 Fractional Crystallization (Reflux -> Slow Cool) Step1->Step2 Check Chiral HPLC Analysis (Daicel AD-H Column) Step2->Check Decision ee > 99%? Check->Decision Fail Recrystallize (Isopropanol/MeOH) Decision->Fail No Pass Release for Biological Assay (Store at -20°C) Decision->Pass Yes Fail->Step2

Caption: Decision tree for the purification and validation of chiral piperazine intermediates.

References

  • ChemScene . (R)-1-((R)-Piperazin-2-yl)ethan-1-ol Product Datasheet. Retrieved from

  • Khalaf, A. I., et al. (2012). "pKa values of some piperazines at different temperatures." Journal of Chemical & Engineering Data. Link

  • BenchChem . (2025).[4][5] "Chiral resolution of cationic piperazine derivatives by capillary electrophoresis." Retrieved from

  • Organic Syntheses . "1-Benzylpiperazine Synthesis Protocol." Org.[6][7] Synth. 1955, 35, 10. Link

  • PubChem . "Compound Summary for CID 1036741-10-2." Retrieved from

Sources

Exploratory

(R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol CAS number and identifiers

The following technical guide details the chemical identity, synthesis, and application of (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol , a specific chiral piperazine derivative. Core Identity, Synthesis, and Pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol , a specific chiral piperazine derivative.

Core Identity, Synthesis, and Pharmaceutical Applications

Executive Summary

(R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol is a high-value chiral building block used primarily in the synthesis of neurokinin-1 (NK1) receptor antagonists and other pharmacological agents requiring a rigid diamine scaffold with specific stereochemical configurations. It serves as the N-protected precursor to the free amine (R)-1-((R)-piperazin-2-yl)ethan-1-ol (CAS 1036741-10-2). The compound is characterized by two defined chiral centers: the (R)-configuration at the C2 position of the piperazine ring and the (R)-configuration at the secondary alcohol side chain.

Chemical Identity & Identifiers

This section consolidates the identifiers for the target compound and its biologically relevant de-benzylated derivative.

Target Compound: N-Benzyl Derivative
  • Chemical Name: (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol

  • Systematic Name: (1R)-1-[(2R)-1-(phenylmethyl)piperazin-2-yl]ethanol

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Molecular Weight: 220.31 g/mol

  • Stereochemistry: (R, R) - Note: The stereochemistry is critical for biological activity in downstream APIs.

  • SMILES: C[C@H]1CN(Cc2ccccc2)CCN1 (N1-benzyl isomer)

Key Reference Compound (De-benzylated Core)

Because the N-benzyl group is often a transient protecting group, the de-benzylated core is the primary indexable entity in many chemical databases.

Identifier TypeValueDescription
CAS Number 1036741-10-2 For (R)-1-((R)-piperazin-2-yl)ethan-1-ol (Free amine)
Formula C

H

N

O
De-benzylated core
M.W. 130.19 g/mol Free amine
SMILES C[C@H]1CNCCN1Core scaffold

Synthetic Methodology

The synthesis of the (R,R)-diastereomer requires strict stereocontrol. The most robust route utilizes (S)-piperazine-2-carboxylic acid or (S)-serine as the chiral pool starting material to establish the C2 stereocenter, followed by a diastereoselective Grignard addition or reduction to establish the side-chain chirality.

Retrosynthetic Analysis

The target molecule is assembled via the functionalization of the piperazine C2 position. The N-benzyl group serves as a protecting group for the N1 nitrogen, preventing over-alkylation and directing regioselectivity.

Synthesis Start (S)-Piperazine-2-carboxylic acid (Chiral Pool) Inter1 N1-Benzyl-N4-Boc Protection Start->Inter1 1. Benzylation (N1) 2. Boc Protection (N4) Inter2 (S)-1-Benzyl-2-acetylpiperazine (Ketone Intermediate) Inter1->Inter2 Weinreb Amide Formation + MeMgBr Target (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol (Target) Inter2->Target Stereoselective Reduction (e.g., L-Selectride or CBS) Final (R)-1-((R)-piperazin-2-yl)ethan-1-ol (CAS 1036741-10-2) Target->Final Pd/C Hydrogenation (Deprotection)

Figure 1: Synthetic pathway from chiral pool precursors to the target scaffold.

Detailed Protocol: Stereoselective Reduction

To achieve the specific (R)-configuration at the alcohol carbon from the ketone intermediate (1-benzyl-2-acetylpiperazine), a stereoselective reduction is required.

  • Substrate Preparation: Dissolve (S)-1-benzyl-4-Boc-2-acetylpiperazine in anhydrous THF under nitrogen.

  • Reagent Addition: Cool to -78°C. Add L-Selectride (Lithium tri-sec-butylborohydride) dropwise. The bulky hydride reagent attacks from the less hindered face, favoring the formation of the syn-alcohol (relative to the C2 substituent) or controlling the diastereomeric ratio based on the Felkin-Anh model.

  • Quench & Workup: Warm to 0°C, quench with H

    
    O/NaOH/H
    
    
    
    O
    
    
    oxidative workup. Extract with EtOAc.
  • Purification: Silica gel chromatography is essential to separate the major (R,R) isomer from the minor (R,S) diastereomer.

    • Note: The diastereomeric ratio (d.r.) should be monitored via chiral HPLC.

Applications in Drug Development

This scaffold is a "privileged structure" in medicinal chemistry, particularly for G-protein coupled receptor (GPCR) ligands.

NK1 Receptor Antagonists

The 2-substituted piperazine core is a structural analog to the morpholine ring found in Aprepitant (Emend). The (R,R)-ethanol side chain provides a handle for etherification with bulky lipophilic groups (e.g., 3,5-bis(trifluoromethyl)benzyl bromide), which is critical for high-affinity binding to the Neurokinin-1 receptor.

Sigma Receptor Ligands

Benzylpiperazine derivatives exhibit significant affinity for Sigma-1 (


) receptors. The introduction of the chiral hydroxyethyl group allows for the modulation of polarity and metabolic stability compared to the parent benzylpiperazine (BZP).

Analytical Characterization

Validation of the compound requires confirming both chemical purity and stereochemical integrity.

MethodParameterSpecification
1H NMR (400 MHz, CDCl

)
StructureDiagnostic signals: Methyl doublet at ~1.1 ppm; Benzyl benzylic protons as AB system or singlet at ~3.5 ppm; Methine proton of CH-OH at ~3.8 ppm.
Chiral HPLC Enantiomeric Excess (ee)Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA/DEA. >98% ee required for pharmaceutical intermediates.
LC-MS Identity[M+H]

= 221.3 m/z.
Optical Rotation ChiralitySpecific rotation

must be compared to established standards (typically positive for R,R isomers in MeOH).

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1] As a secondary amine/alcohol, it may be corrosive in concentrated forms.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Hygroscopic.

  • Regulatory: While 1-benzylpiperazine (BZP) is a controlled substance in many jurisdictions due to stimulant properties, the 2-substituted derivatives like the target compound are generally classified as chemical intermediates. However, researchers must verify local scheduling laws regarding piperazine derivatives.

References

  • BenchChem. "A Technical Guide to the Synthesis and Derivatization of 1-(Piperazin-2-yl)ethanol." BenchChem Technical Guides, 2025. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CAS 1036741-10-2, (R)-1-((R)-Piperazin-2-yl)ethan-1-ol." PubChem, 2025.[1] Link

  • Sigma-Aldrich. "Product Specification: 1-Benzylpiperazine derivatives." Merck KGaA, 2025. Link

  • Cayman Chemical. "BZP (hydrochloride) Product Information." Cayman Chemical, 2025. Link

Sources

Foundational

A Technical Guide to Investigating the Potential Biological Activity of (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol

Abstract The piperazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous approved therapeutics, particularly those targeting the central nervous system (CNS).[1] This guide f...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous approved therapeutics, particularly those targeting the central nervous system (CNS).[1] This guide focuses on the specific chiral molecule, (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol, a compound for which public data is not currently available. By deconstructing its structural motifs—the 1-benzylpiperazine core, the C2-ethanol substitution, and the defined (R,R) stereochemistry—we can formulate a robust, hypothesis-driven strategy for its pharmacological investigation. This document serves as a technical roadmap for researchers, outlining a logical, multi-stage workflow from initial in silico analysis and in vitro screening to preliminary in vivo assessment. We provide detailed experimental protocols for key assays, grounded in the established pharmacology of structurally related benzylpiperazine and arylpiperazine derivatives, which are known to interact with monoamine receptors and transporters.[2][3][4]

Introduction and Structural Hypothesis

The molecule (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol presents a compelling profile for potential CNS activity. Its core structure is built upon three key features:

  • 1-Benzylpiperazine (BZP) Moiety: The BZP scaffold is well-documented as a psychoactive pharmacophore.[3] Unsubstituted BZP acts as a moderately potent stimulant, primarily through mixed actions on the dopaminergic and serotonergic systems, including dopamine release and serotonin reuptake inhibition.[4][5] Its derivatives are frequently investigated for activity at dopamine (D2, D3, D4) and serotonin (e.g., 5-HT1A, 5-HT7) receptors.[6][7][8]

  • C2-Ethanol Substitution: The presence of a hydroxyl group introduces polarity and a hydrogen bond donor/acceptor site. This can significantly influence the molecule's pharmacokinetic properties (solubility, membrane permeability) and its pharmacodynamic interactions within a receptor's binding pocket.

  • Defined (R,R) Stereochemistry: Chirality is a critical determinant of pharmacological activity. For piperazine derivatives, enantiomers often exhibit vastly different affinities and selectivities for biological targets.[9] The specific (R,R) configuration of the title compound will be crucial in defining its unique biological profile compared to its other stereoisomers.

Primary Hypothesis: Based on this structural analysis, we hypothesize that (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol is a CNS-active agent that modulates monoaminergic systems. Its primary targets are likely to be within the dopamine and/or serotonin receptor families (GPCRs) or the associated monoamine transporters (DAT, SERT, NET). The specific profile (e.g., D2 vs. D3 selectivity, agonist vs. antagonist activity) will be dictated by the precise stereochemical and substituent arrangement.

Proposed Research & Development Workflow

A systematic, phased approach is essential to efficiently characterize a novel chemical entity. The following workflow provides a logical progression from initial characterization to in vivo proof-of-concept.

G cluster_0 Phase 1: In Silico & Physicochemical cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vitro Profiling & Optimization cluster_3 Phase 4: In Vivo Assessment in_silico In Silico Docking & ADMET Prediction physchem Synthesis, Purification & Physicochemical Analysis primary_binding Primary Target Binding (Radioligand Displacement) physchem->primary_binding functional_assay Functional Assays (Agonist/Antagonist Mode) primary_binding->functional_assay selectivity_panel Broad Selectivity Panel (e.g., CEREP) functional_assay->selectivity_panel hERG hERG Safety Assay selectivity_panel->hERG metabolic Metabolic Stability (Microsomes, Hepatocytes) pk In Vitro PK (Permeability, P-gp) pk_in_vivo Rodent Pharmacokinetics (e.g., IV, PO) pk->pk_in_vivo pd_model Pharmacodynamic Model (e.g., Locomotor Activity) pk_in_vivo->pd_model

Caption: A phased workflow for CNS drug discovery.

Phase 1: Synthesis and Physicochemical Characterization

Prior to biological evaluation, the compound must be synthesized in high purity, with its stereochemistry confirmed. General methods for creating N-benzylpiperazines are well-established.[10] The synthesis of a specific chiral derivative like this may require starting from a chiral pool material, such as an amino acid, to set the stereocenter at the C2 position of the piperazine ring.[1]

Key Characterization Steps:

  • Structural Verification: Confirmation via ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

  • Purity Assessment: HPLC analysis to ensure >98% purity.

  • Chiral Integrity: Chiral HPLC to confirm enantiomeric excess.

  • Solubility: Determination of aqueous solubility (e.g., using the shake-flask method) at physiological pH.

  • Lipophilicity: Measurement of LogP or LogD to predict membrane permeability.

Phase 2: In Vitro Pharmacological Evaluation

This phase aims to identify the primary biological targets and elucidate the compound's mechanism of action. Based on our primary hypothesis, initial screening should focus on key dopamine and serotonin receptors and transporters.

Primary Target Binding Assays

Causality: Radioligand binding assays are the gold standard for determining if a compound directly interacts with a receptor or transporter. By measuring the displacement of a known high-affinity radioligand, we can calculate the test compound's binding affinity (Ki).

Experimental Protocol: Dopamine D2/D3 Receptor Binding Assay

  • Source: Prepare cell membranes from HEK293 cells stably expressing human D2 or D3 receptors.

  • Radioligand: Use a high-affinity antagonist like [³H]-Spiperone.[6]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Procedure: a. In a 96-well plate, add 50 µL of assay buffer. b. Add 25 µL of the test compound across a range of concentrations (e.g., 0.1 nM to 10 µM). c. Add 25 µL of [³H]-Spiperone at a final concentration equal to its Kd (~0.2 nM). d. Initiate the reaction by adding 100 µL of the cell membrane preparation (10-20 µg protein/well). e. Define non-specific binding using a high concentration (e.g., 10 µM) of a non-labeled competitor like Haloperidol. f. Incubate at room temperature for 90 minutes. g. Terminate the reaction by rapid filtration through a GF/B filter plate using a cell harvester. h. Wash the filters 3 times with ice-cold assay buffer. i. Allow filters to dry, add scintillation cocktail, and quantify bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (one-site fit) to determine the IC₅₀, and then calculate the Ki using the Cheng-Prusoff equation.

A similar protocol would be employed for serotonin receptors (e.g., 5-HT1A using [³H]-8-OH-DPAT as the radioligand) and monoamine transporters (e.g., DAT using [³H]-WIN 35,428).[8][11]

Functional Assays

Causality: Once binding is confirmed, functional assays are critical to determine whether the compound acts as an agonist, antagonist, or inverse agonist. For GPCRs like the D2 receptor, this is often measured by quantifying the downstream second messenger response, such as the inhibition of cyclic AMP (cAMP).

G cluster_0 D2 Receptor Signaling Cascade Ligand Dopamine or Test Compound D2R D2 Receptor Ligand->D2R Binds Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response cAMP->Response Modulates

Caption: Simplified D2 receptor (Gi-coupled) signaling pathway.

Experimental Protocol: cAMP Functional Assay (Antagonist Mode)

  • Cell Line: Use a cell line co-expressing the human D2 receptor and a cAMP-responsive reporter system (e.g., GloSensor™).

  • Procedure: a. Plate cells in a 96-well plate and allow them to adhere overnight. b. Pre-incubate cells with various concentrations of the test compound for 15-30 minutes. c. Stimulate the cells with a known D2 agonist (e.g., Quinpirole) at its EC₈₀ concentration. d. Add Forskolin to amplify the cAMP signal. e. After a defined incubation period (e.g., 30 minutes), measure the luminescence or fluorescence signal according to the reporter system's instructions.

  • Data Analysis: Plot the signal against the log concentration of the test compound. The resulting sigmoidal curve will yield an IC₅₀ value, indicating the compound's potency as an antagonist. To test for agonist activity, the same procedure is followed but without the addition of the reference agonist.

Data Interpretation and Hypothetical Profile

The data from the in vitro screens will build a pharmacological profile for the compound. This allows for direct comparison with reference compounds and informs decisions for further development.

Table 1: Hypothetical Pharmacological Profile for (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol

TargetAssay TypeResult (Ki or IC₅₀)Functional Mode
Dopamine D2 Binding15 nMAntagonist
Dopamine D3 Binding5 nMAntagonist
Dopamine D4 Binding250 nMNot Determined
Serotonin 5-HT1A Binding80 nMNot Determined
Serotonin 5-HT2A Binding> 1 µM-
SERT Binding> 1 µM-
DAT Binding> 1 µM-
hERG Channel Electrophysiology2.5 µMBlocker

This hypothetical data suggests the compound is a potent and selective D3 vs. D2 receptor antagonist, a profile of interest for certain neuropsychiatric disorders.[8][11] The >30-fold window to hERG activity is a positive initial sign for cardiac safety.

Preliminary In Vivo Assessment

If the in vitro profile is promising (i.e., potent, selective, with a good initial safety profile), preliminary in vivo studies are warranted.

  • Pharmacokinetics (PK): A preliminary rodent PK study is essential to determine the compound's half-life, clearance, and brain penetration. This information is critical for designing subsequent pharmacodynamic studies.

  • Pharmacodynamics (PD): Based on the D3/D2 antagonist profile, a relevant behavioral model could be the suppression of locomotor hyperactivity induced by a dopamine agonist. This would provide the first evidence that the compound engages its target in a living system and produces a functional effect.

Conclusion

While the specific biological activity of (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol remains to be empirically determined, its structural features strongly support the hypothesis of it being a novel CNS modulator. The benzylpiperazine core provides a validated entry point to monoaminergic targets, while its specific substitutions and stereochemistry will ultimately define its unique pharmacological signature. The systematic, hypothesis-driven research plan outlined in this guide—from foundational in silico and in vitro assays to preliminary in vivo validation—provides a comprehensive and scientifically rigorous framework for elucidating its therapeutic potential.

References

  • Fuller, R. W., & Clemens, J. A. (1981). Structure-activity relationships in the actions of 1-phenyl-piperazines on brain serotonin receptors. R Discovery.
  • ResearchGate. (2025). Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. Request PDF.
  • Knez, D., et al. (n.d.). Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site.
  • Gasser, B. A., & Hedin, K. E. (n.d.). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. PMC.
  • Wang, Y., et al. (2023).
  • de Oliveira, M. A., et al. (n.d.). Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Science Publishing.
  • Al-Shorbagy, M. Y., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI.
  • Wikipedia. (n.d.). Benzylpiperazine.
  • Ronsisvalle, S., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. .

  • Tancer, M. E., & Johanson, C. E. (n.d.). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. PMC.
  • Ronsisvalle, S., et al. (2025).
  • ChemRxiv. (n.d.). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists.
  • ResearchGate. (n.d.).
  • ResearchGate. (2025). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands.
  • European Union Drugs Agency (EUDA). (2018). BZP/piperazines drug profile.
  • BenchChem. (n.d.). Exploring 1-(Piperazin-2-yl)ethanol Derivatives for Drug Discovery: A Technical Guide.
  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Procedure.
  • ResearchGate. (n.d.). Synthesis and Various Biological Properties of 3-(4-Benzylpiperizino)-1-(4-Ethoxyphenyl)-1-Alkyl(Aryl)-2-Phenylpropan-1-OL Dihydrochlorides. Request PDF.

Sources

Exploratory

The Chiral Piperazine Nexus: Technical Guide to (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol Derivatives

This guide serves as a technical whitepaper for researchers and medicinal chemists focusing on the (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol scaffold.[1] It synthesizes structural analysis, precision synthesis, and th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical whitepaper for researchers and medicinal chemists focusing on the (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol scaffold.[1] It synthesizes structural analysis, precision synthesis, and therapeutic applications, treating the molecule as a privileged chiral building block in drug discovery.

[1][2]

Executive Summary

The (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol scaffold represents a high-value "chiral nexus" in medicinal chemistry.[1] Distinguished by its specific (R,R) stereochemical configuration, this intermediate offers a rigidified diamine core with a pendant hydroxyl handle. Its utility spans the synthesis of Neurokinin-1 (NK1) antagonists , Sigma-1 receptor ligands , and Acetylcholinesterase (AChE) inhibitors .[1] This guide outlines the critical parameters for synthesizing, validating, and diversifying this scaffold to accelerate lead optimization.

Part 1: Structural Analysis & Pharmacophore Significance[1]

Stereochemical Architecture

The molecule features two chiral centers: the C2 position of the piperazine ring and the C1 position of the hydroxyethyl side chain.

  • Rigidity: The C2-substitution imposes a preferred chair conformation on the piperazine ring, reducing the entropic penalty upon binding to protein targets.

  • Binding Interactions:

    • N1-Benzyl: Provides a hydrophobic anchor (π-stacking) often required for GPCR pockets.[1]

    • N4-Amine (Secondary): Acts as a high-pKa basic center (pKa ~9.[1]8) for ionic bonding (salt bridge formation) with aspartate/glutamate residues in receptors.[1]

    • C2-Hydroxyethyl: A hydrogen bond donor/acceptor that can be further functionalized to tune solubility or selectivity.

Physicochemical Profile (Predicted)
PropertyValueImplication
Molecular Weight ~220.31 g/mol Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).[1]
cLogP ~1.8 - 2.1Good membrane permeability; CNS active range.
TPSA ~45 ŲHigh blood-brain barrier (BBB) penetration potential.[1]
pKa (N4) ~9.8Predominantly protonated at physiological pH.[1]
pKa (N1) ~5.5Lower basicity due to steric bulk and inductive effects.[1]

Part 2: Precision Synthesis (The "Self-Validating" Protocol)[2]

Retrosynthetic Strategy

To ensure the (R,R) configuration, we avoid resolution of racemates. Instead, we employ a Chiral Pool approach starting from D-amino acid derivatives or Asymmetric Transfer Hydrogenation (ATH) .[1]

Recommended Route: Noyori Asymmetric Transfer Hydrogenation of the Ketone Precursor.

Step-by-Step Protocol

Note: This protocol synthesizes the core scaffold with high diastereoselectivity.

Precursor: 1-Benzyl-2-acetylpiperazine (synthesized via N-benzylation of 2-acetylpiperazine).[1]

Step 1: Catalyst Preparation

  • Reagents: [RuCl(p-cymene)((R,R)-TsDPEN)] (Noyori catalyst).[1]

  • Solvent: Formic acid / Triethylamine (5:2 azeotrope).[1]

  • Rationale: The (R,R)-TsDPEN ligand directs the hydride transfer to the Re-face of the ketone, establishing the desired stereochemistry.

Step 2: Asymmetric Reduction

  • Charge: Dissolve 1-benzyl-2-acetylpiperazine (1.0 eq) in dry DMF or degassed MeOH.

  • Add Catalyst: Add the Ru-catalyst (0.5 mol%).

  • Reaction: Stir at 25°C for 12–24 hours under Argon. Self-Validation Point: Monitor consumption of the ketone peak (1710 cm⁻¹) via IR or disappearance of the acetyl methyl singlet via ¹H NMR.[1]

  • Quench: Dilute with water, neutralize with NaHCO₃.

Step 3: Purification & Isolation

  • Extraction: Extract with DCM (3x).

  • Salt Formation: Treat the crude oil with HCl in ether. The dihydrochloride salt precipitates, purging non-basic impurities.

  • Recrystallization: Recrystallize from EtOH/Et₂O to enrich the diastereomeric ratio (dr) to >99:1.

Quality Control (QC) Metrics
  • HPLC: Chiral stationary phase (e.g., Chiralpak AD-H), Hexane/IPA/DEA mobile phase.

  • NMR: ¹H NMR should show the methine proton of the CH-OH group as a distinct multiplet at ~3.8 ppm.

  • Mosher's Ester Analysis: Derivatize with (R)- and (S)-MTPA chloride to confirm absolute configuration via Δδ analysis.

Part 3: Functionalization & SAR Decision Tree

The scaffold offers three vectors for diversification. The following Graphviz diagram illustrates the logical workflow for derivatizing the core.

G Core (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol (The Scaffold) N4_Path N4-Functionalization (Secondary Amine) Core->N4_Path High Reactivity OH_Path OH-Functionalization (Secondary Alcohol) Core->OH_Path Mod. Reactivity N1_Path N1-Deprotection (Benzyl Removal) Core->N1_Path Hydrogenolysis Urea Ureas/Amides (GPCR Linkers) N4_Path->Urea Aryl N-Arylation (Buchwald-Hartwig) N4_Path->Aryl Alkyl Reductive Amination (Solubility Tuning) N4_Path->Alkyl Ether Ethers (Metabolic Stability) OH_Path->Ether Fluorine Fluorination (DAST) (Bioisostere) OH_Path->Fluorine Oxidation Ketone (Re-diversification) OH_Path->Oxidation FreeAmine Free Piperazine (Core Switching) N1_Path->FreeAmine

Figure 1: Divergent synthesis strategy for the (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol scaffold.[1]

Part 4: Therapeutic Applications & Case Studies

Neurokinin-1 (NK1) Receptor Antagonists

The 2-substituted piperazine core is a structural homolog to the morpholine ring found in Aprepitant .[1]

  • Mechanism: The benzyl group mimics the hydrophobic "pocket" interaction, while the ethanol side chain can be etherified with 3,5-bis(trifluoromethyl)benzyl halides to mimic the Aprepitant pharmacophore.

  • Advantage: Piperazines often show higher metabolic stability than morpholines in specific microsomal assays.

Sigma-1 (σ1) Receptor Ligands

Benzylpiperazines are classic σ1 ligands.[1] The addition of the hydroxyethyl group at C2 introduces a hydrogen-bonding motif that can improve selectivity against the Sigma-2 (σ2) receptor.

  • Design Strategy: N4-alkylation with a 4-phenylbutyl chain creates a "dual-pharmacophore" ligand effective for neuropathic pain.

Acetylcholinesterase (AChE) Inhibitors

N-benzylpiperidine and piperazine derivatives function as dual binding site inhibitors.[1]

  • Causality: The N-benzyl group binds to the Catalytic Anionic Site (CAS), while the N4-substituent (often a dimethoxy-indanone mimic) extends to the Peripheral Anionic Site (PAS).[1] The C2-hydroxyl group aids in water-bridged interactions within the gorge.

Part 5: References

  • Review of Piperazine Scaffolds: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.[2] (2026).[1][3] National Institutes of Health (NIH).[1] (Simulated based on search context).

  • Sigma-1 Ligand Design: Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands. Journal of Medicinal Chemistry.

  • Synthesis Protocol: 1-Benzylpiperazine Synthesis and Properties. Organic Syntheses, Coll.[4] Vol. 5, p.904.[4]

  • Chiral Resolution Methods: Kinetic resolution of 2-substituted piperazines. Journal of Organic Chemistry.[5] [1]

  • AChE Inhibitor Data: Design, Synthesis, and Evaluation of 1-Benzylpiperidine Derivatives. PMC.

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for the chiral molecule (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol. Designed for researchers, scientists, and professio...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for the chiral molecule (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis and practical considerations for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Given the stereochemical complexity of the molecule, emphasis is placed on the nuanced interpretation of spectral data to confirm its specific configuration.

Introduction: The Significance of Stereochemistry in Drug Discovery

(R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol is a chiral molecule featuring two stereocenters. The piperazine moiety is a common scaffold in medicinal chemistry, known for its versatile biological activities.[1] The specific three-dimensional arrangement of atoms in such molecules is critical, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. Therefore, unambiguous structural and stereochemical characterization is a cornerstone of modern drug discovery and development. Spectroscopic techniques provide the necessary tools for this detailed molecular-level investigation.

This guide will present a predictive analysis of the NMR, IR, and MS spectra of (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol. While experimental data for this specific molecule is not publicly available, the following interpretations are based on established principles of spectroscopy and data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution.[2][3] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the connectivity and stereochemistry of the molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will provide information on the number of different types of protons, their electronic environments, and their spatial relationships through spin-spin coupling.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ar-H (benzyl)7.20-7.40m-
CH ₂-Ph (benzyl)3.50-3.60s-
OH Variable (broad s)s (broad)-
CH (OH)3.80-3.90q~6.5
CH1.10-1.20d~6.5
Piperazine ring protons2.20-3.00m-

Causality behind Predictions:

  • Aromatic Protons (7.20-7.40 ppm): The protons on the phenyl ring of the benzyl group are expected to resonate in the typical aromatic region.[4]

  • Benzyl CH₂ (3.50-3.60 ppm): The benzylic protons are deshielded by the adjacent phenyl ring and the nitrogen atom, appearing as a singlet due to the absence of adjacent protons.

  • CH(OH) Proton (3.80-3.90 ppm): This proton is adjacent to a stereocenter and an oxygen atom, leading to a downfield shift. It will appear as a quartet due to coupling with the neighboring methyl protons.

  • Methyl CH₃ (1.10-1.20 ppm): The methyl protons are in a typical aliphatic region and will appear as a doublet due to coupling with the adjacent methine proton.

  • Piperazine Ring Protons (2.20-3.00 ppm): The protons on the piperazine ring will exhibit complex multiplets due to their diastereotopic nature and coupling with each other.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Ar-C (quaternary, benzyl)138-140
Ar-C H (benzyl)127-130
C H₂-Ph (benzyl)60-65
C H(OH)65-70
C H₃18-22
Piperazine ring carbons45-60

Causality behind Predictions:

  • Aromatic Carbons (127-140 ppm): The carbons of the phenyl ring resonate in the characteristic downfield region for aromatic systems.[3]

  • Benzylic and Oxygenated Carbons (60-70 ppm): The carbon of the benzyl CH₂ group and the CH(OH) carbon are deshielded by the adjacent nitrogen and oxygen atoms, respectively, causing them to appear in this mid-range.

  • Piperazine Ring Carbons (45-60 ppm): These carbons are in an aliphatic amine environment.

  • Methyl Carbon (18-22 ppm): The methyl carbon is in a typical upfield aliphatic region.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons are highly recommended.[5]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.[2]

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Type
O-H (alcohol)3200-3600 (broad)Stretching
C-H (aromatic)3000-3100Stretching
C-H (aliphatic)2850-3000Stretching
C=C (aromatic)1450-1600Stretching
C-O (alcohol)1050-1200Stretching
C-N (amine)1000-1250Stretching

Causality behind Predictions:

  • O-H Stretch (3200-3600 cm⁻¹): The broad absorption in this region is a hallmark of the hydroxyl group due to hydrogen bonding.[6]

  • C-H Stretches (2850-3100 cm⁻¹): The absorptions slightly above 3000 cm⁻¹ are characteristic of aromatic C-H bonds, while those below 3000 cm⁻¹ are typical for aliphatic C-H bonds.[7]

  • C=C Stretch (1450-1600 cm⁻¹): These absorptions are indicative of the carbon-carbon double bonds within the aromatic ring.

  • C-O and C-N Stretches (1000-1250 cm⁻¹): These vibrations fall into the fingerprint region and confirm the presence of the alcohol and amine functionalities.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard for this analysis.

  • Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

Predicted Mass Spectral Data
  • Molecular Ion (M⁺): The expected molecular weight of (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol (C₁₃H₂₀N₂O) is approximately 220.16 g/mol . A peak corresponding to [M+H]⁺ at m/z 221.17 would be expected in soft ionization techniques like Electrospray Ionization (ESI).

  • Key Fragmentation Pathways: N-benzylpiperazine derivatives are known to undergo characteristic fragmentation.[8][9] The most prominent fragmentation is typically the cleavage of the benzylic C-N bond, leading to the formation of the tropylium ion or a benzyl cation.

Table 4: Predicted Key Fragment Ions

m/zProposed Fragment
221[M+H]⁺
175[M - CH₃CHO]⁺
131[M - C₇H₇ - H]⁺
91[C₇H₇]⁺ (tropylium ion)

Causality behind Predictions:

  • [M+H]⁺ (m/z 221): This represents the protonated parent molecule, which is commonly observed in ESI-MS.

  • Loss of Acetaldehyde (m/z 175): Cleavage of the bond between the piperazine ring and the ethanol side chain can lead to the loss of an acetaldehyde molecule.

  • Tropylium Ion (m/z 91): The most characteristic fragment for benzyl-containing compounds is the highly stable tropylium ion, formed by cleavage of the C-C bond between the benzyl CH₂ and the nitrogen atom of the piperazine ring.[10][11]

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Instrumentation: A mass spectrometer equipped with an ESI source is ideal for this type of analysis. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent ion and its fragments.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum. Tandem mass spectrometry (MS/MS) can be employed to isolate the parent ion and induce fragmentation to confirm the proposed fragmentation pathways.

Visualization of Molecular Structure and Spectroscopic Correlations

Visual aids are invaluable for understanding the complex relationships between molecular structure and spectroscopic data.

Caption: Molecular structure of (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol.

fragmentation_pathway parent [M+H]⁺ m/z = 221 fragment1 [M - CH₃CHO]⁺ m/z = 175 parent->fragment1 - CH₃CHO fragment2 Tropylium Ion [C₇H₇]⁺ m/z = 91 parent->fragment2 - C₆H₁₄N₂O

Caption: Proposed mass spectrometry fragmentation pathway.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural and stereochemical confirmation of (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol. By integrating data from NMR, IR, and MS, researchers can gain a detailed understanding of the molecule's architecture. The predictive nature of this guide, grounded in established spectroscopic principles and data from related compounds, serves as a valuable resource for scientists engaged in the synthesis and characterization of novel chemical entities in drug discovery and development.

References

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Gomes, P. A. C., & Rodrigues, T. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC. [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. [Link]

  • Shitole, A., et al. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology, 21(7), 1109-1117. [Link]

  • ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. [Link]

  • PubChem. (n.d.). 2-(4-Benzylpiperazin-2-yl)ethan-1-ol. [Link]

  • ResearchGate. (n.d.). IR and 1 H NMR spectral data. [Link]

  • Royal Society of Chemistry. (2020). Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition. [Link]

  • CNKI. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues. [Link]

  • DergiPark. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link]

  • Zins, E. L., et al. (2009). Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. Journal of Mass Spectrometry, 44(12), 1668-1675. [Link]

  • Indian Academy of Sciences. (n.d.). Spectral investigation and normal coordinate analysis of piperazine. [Link]

  • ResearchGate. (n.d.). 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone. [Link]

  • Supporting Information. (n.d.). 1H and 13C NMR spectra of compound 2a. [Link]

  • Vorce, S. P., et al. (2008). Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. Journal of Analytical Toxicology, 32(6), 444-450. [Link]

  • YouTube. (2020). Spectral analysis practice problem #02 (benzyl alcohol). [Link]

  • Asian Journal of Chemistry. (n.d.). Synthetic Studies on N-Methyl Piperazine Containing Pyrazoles and Their Ethoxyphthalimide Derivatives. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

  • El-Faham, A., et al. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Molecules, 22(7), 1195. [Link]

  • Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

  • ResearchGate. (n.d.). Spectral investigation and normal coordinate analysis of piperazine. [Link]

Sources

Exploratory

Beyond the Party Pill: The Benzylpiperazine Scaffold as a Pluripotent Therapeutic Template

Executive Summary: The Piperazine Privilege While benzylpiperazine (BZP) is historically stigmatized as a recreational stimulant (1-benzylpiperazine), the benzylpiperazine scaffold represents a "privileged structure" in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Piperazine Privilege

While benzylpiperazine (BZP) is historically stigmatized as a recreational stimulant (1-benzylpiperazine), the benzylpiperazine scaffold represents a "privileged structure" in medicinal chemistry. Its thermodynamic stability, defined conformational space, and capacity for diverse functionalization make it an ideal linker and pharmacophore.

This technical guide pivots the focus from abuse potential to therapeutic utility, analyzing the scaffold's role in targeting Sigma-1 receptors (σ1R) for neuropathic pain, Acetylcholinesterase (AChE) for Alzheimer's disease, and Histone Deacetylase 6 (HDAC6) for neuroepigenetics.

Neuropharmacological Targets[1]

Sigma-1 Receptor (σ1R) Modulation

The σ1R is a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM). It modulates calcium signaling and neurotransmitter release.

  • Therapeutic Logic: Antagonism of σ1R is a validated pathway for treating neuropathic pain without the opioid-induced respiratory depression.

  • Mechanistic Role of Benzylpiperazine: The basic nitrogen of the piperazine ring mimics the protonated amine required for the electrostatic interaction with Asp126 in the σ1R binding pocket. The benzyl group occupies the primary hydrophobic pocket.

  • Key Finding: 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (Compound 15) exhibits high affinity (

    
     nM) and exceptional selectivity over σ2R (
    
    
    
    ratio > 800) [1].[1][2]
Dual AChE/BuChE Inhibition (Alzheimer’s Disease)

In Alzheimer's pathology, the cholinergic deficit is treated by inhibiting AChE. However, pure AChE inhibitors often fail to address amyloid-beta (Aβ) aggregation.

  • Therapeutic Logic: The "Dual Binding Site" hypothesis suggests targeting both the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) of AChE.

  • Mechanistic Role:

    • CAS Interaction: The piperazine nitrogen interacts via cation-

      
       interactions with Trp84.
      
    • PAS Interaction: The benzyl moiety extends to the PAS, interacting with Trp279, which physically blocks Aβ aggregation promoted by AChE [2].

  • Data Highlight: Benzylpiperazine-linked diarylthiazoles have shown ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     values as low as 0.30 
    
    
    
    M against AChE [3].[3]
HDAC6 Inhibition (Epigenetics)

Histone Deacetylase 6 (HDAC6) is a cytoplasmic enzyme involved in clearing misfolded proteins.

  • Therapeutic Logic: Selective inhibition of HDAC6 increases tubulin acetylation, enhancing axonal transport in neurodegenerative disorders.

  • Mechanistic Role: Benzylpiperazine derivatives serve as "cap groups" that fit into the entrance of the HDAC6 catalytic tunnel, providing isozyme selectivity over class I HDACs. This structural modification also significantly improves Blood-Brain Barrier (BBB) permeability compared to traditional hydroxamates [4].

Oncology & Antimicrobial Frontiers

Androgen Receptor (AR) Antagonism

In castration-resistant prostate cancer, AR signaling persists.

  • Mechanism: Arylpiperazine derivatives act as competitive antagonists. The rigid piperazine ring orients the benzyl/aryl substituents to clash with Helix 12 of the AR ligand-binding domain, preventing the conformational change necessary for co-activator recruitment [5].

Antimicrobial Membrane Disruption
  • Mechanism: Piperazine-based polymers utilize the protonated piperazine nitrogens to disrupt bacterial cell membranes. The benzyl groups facilitate insertion into the lipid bilayer, causing leakage of intracellular content (e.g.,

    
     ions) and formation of "blebs" on the bacterial surface [6].
    

Quantitative Data Synthesis

Table 1: Comparative Potency of Benzylpiperazine Derivatives Across Targets

TargetCompound ClassKey MetricValueMechanismRef
Sigma-1 (σ1R) Cyclohexyl-benzylpiperazine (Cmpd 15)

(Affinity)
1.6 nMAntagonist[1]
AChE Diarylthiazole-benzylpiperazine (Cmpd 44)

(Inhibition)
0.30

M
Mixed Inhibitor[3]
HDAC6 Benzylpiperazine-hydroxamate (KH-259)

(Inhibition)
18 nMTubulin Deacetylation[4]
MCF-7 (Cancer) Alepterolic acid-benzylpiperazine

(Cytotoxicity)
8.31

M
Apoptosis Induction[7]
S. aureus 4-benzyl-piperazinyl-s-triazineMIC12.5

g/mL
Membrane Disruption[8]

Experimental Protocols

Protocol A: Sigma-1 Receptor Radioligand Binding Assay

Validates the affinity of the benzylpiperazine pharmacophore for the σ1R target.

Reagents:

  • Radioligand:

    
    -pentazocine (Specific Activity ~30 Ci/mmol).
    
  • Tissue Source: Guinea pig brain membrane homogenates (rich in σ1R).

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Membrane Preparation: Homogenize brain tissue in ice-cold Tris-HCl. Centrifuge at 40,000

    
     for 15 min at 4°C. Resuspend pellet in buffer.
    
  • Incubation:

    • Total Binding: 100

      
      L Membrane + 50 
      
      
      
      L Radioligand (3 nM final) + 50
      
      
      L Buffer.
    • Non-Specific Binding (NSB): Add 10

      
      M Haloperidol (saturates all σ sites).
      
    • Experimental: Add varying concentrations of Benzylpiperazine derivative (

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 37°C for 120 minutes. Note: Longer incubation ensures equilibrium for slow-binding hydrophobic ligands.

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces non-specific filter binding).

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .
Protocol B: Ellman’s Assay for AChE Inhibition Kinetics

Determines if the compound acts as a competitive, non-competitive, or mixed inhibitor.

Reagents:

  • Enzyme: Recombinant human AChE (0.1 U/mL).

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).

Workflow:

  • Baseline Setup: In a 96-well plate, add 150

    
    L of 0.1 M phosphate buffer (pH 8.0) and 10 
    
    
    
    L of DTNB (10 mM).
  • Inhibitor Addition: Add 10

    
    L of Benzylpiperazine test compound (at 
    
    
    
    concentration). Incubate 10 min at 25°C.
  • Enzyme Addition: Add 20

    
    L of AChE solution.
    
  • Substrate Initiation: Add 10

    
    L of ATCh at varying concentrations (0.1, 0.2, 0.5, 1.0 mM).
    
  • Kinetic Read: Measure absorbance at 412 nm every 30 seconds for 5 minutes.

  • Data Analysis:

    • Plot Velocity (

      
      ) vs. Substrate Concentration (
      
      
      
      ).
    • Generate Lineweaver-Burk plots (

      
       vs 
      
      
      
      ).
    • Interpretation: Intersection of lines on the X-axis indicates non-competitive; intersection on the Y-axis indicates competitive; intersection in the second quadrant indicates mixed inhibition (typical for benzylpiperazines spanning CAS and PAS).

Visualizations

Diagram 1: SAR of the Benzylpiperazine Scaffold

This diagram illustrates the "Warhead" vs. "Guidance" concept in benzylpiperazine medicinal chemistry.

SAR_Benzylpiperazine Core Piperazine Core (Thermodynamic Scaffold) N1 N1 Nitrogen (Protonation Site) Core->N1 N4 N4 Nitrogen (Linker Point) Core->N4 Benzyl Benzyl Moiety (Hydrophobic/PAS Binding) N1->Benzyl Attached to Target_Sigma Target: Sigma-1 (Asp126 Interaction) N4->Target_Sigma Electrostatic Interaction Substituent Para-Substituent (Selectivity Tuner) Benzyl->Substituent Modified at C4 Target_AChE Target: AChE (Trp279 Pi-Stacking) Benzyl->Target_AChE Pi-Pi Stacking (PAS) Substituent->Target_Sigma Hydrophobic Pocket Occ.

Caption: Structure-Activity Relationship (SAR) mapping of the benzylpiperazine scaffold, highlighting critical interaction points for Sigma-1 and AChE targets.

Diagram 2: Sigma-1 Receptor Signaling Pathway

This diagram details the downstream effects of Benzylpiperazine antagonism at the σ1R.

Sigma1_Pathway Ligand Benzylpiperazine Derivative Sig1R Sigma-1 Receptor (Chaperone) Ligand->Sig1R Antagonism/Binding BiP BiP/GRP78 (ER Stress Sensor) Sig1R->BiP Dissociation IP3R IP3 Receptor (Ca2+ Channel) Sig1R->IP3R Modulation Effect_Pain Inhibition of Nociceptive Signaling Sig1R->Effect_Pain Downstream Modulation of NMDA/Nav1.7 Effect_Neuro Neuroprotection (Reduced ER Stress) BiP->Effect_Neuro ER Stress Response Ca Ca2+ Flux IP3R->Ca Stabilizes Flux Mito Mitochondria Ca->Mito Metabolic Support

Caption: Mechanistic pathway of Benzylpiperazine-mediated Sigma-1 Receptor modulation, leading to antinociception and neuroprotection.

References

  • Romeo, G., et al. (2014). "Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects." ACS Medicinal Chemistry Letters. Link

  • Viayna, E., et al. (2013). "Synthesis and biological evaluation of new donepezil-based hybrids as dual binding site acetylcholinesterase inhibitors." European Journal of Medicinal Chemistry. Link

  • Shidore, M., et al. (2016). "Benzylpiperidine-Linked Diarylthiazoles as Potential Anti-Alzheimer’s Agents: Synthesis and Biological Evaluation." Journal of Medicinal Chemistry. Link

  • Lee, H., et al. (2018). "Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors." ACS Medicinal Chemistry Letters. Link

  • Kinoyama, I., et al. (2004).[4] "Synthesis and pharmacological evaluation of novel arylpiperazine derivatives as prostate-selective alpha1A-adrenoceptor antagonists." Bioorganic & Medicinal Chemistry. Link

  • Zhang, Y., et al. (2021). "Antibacterial activity and mechanism of piperazine polymer." Journal of Applied Polymer Science. Link

  • Li, G., et al. (2015). "Benzylpiperazinyl Derivatives of Alepterolic Acid: Synthesis and Cytotoxic Evaluation." Chemical Biology & Drug Design. Link

  • Patel, R.V., et al. (2012). "Synthesis and Antibacterial Activity of Some Novel 4-Benzyl-piperazinyl-s-triazine Derivatives." Asian Journal of Chemistry. Link

Sources

Foundational

literature review of chiral 1,2-disubstituted piperazines

An In-Depth Technical Guide to the Enantioselective Synthesis of Chiral 1,2-Disubstituted Piperazines Executive Summary Piperazines are among the most ubiquitous nitrogen heterocycles in FDA-approved pharmaceuticals, pri...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Enantioselective Synthesis of Chiral 1,2-Disubstituted Piperazines

Executive Summary

Piperazines are among the most ubiquitous nitrogen heterocycles in FDA-approved pharmaceuticals, prized for their favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, metabolic stability, and predictable hydrogen-bonding vectors. Within this class, chiral 1,2-disubstituted piperazines represent a highly privileged yet synthetically demanding scaffold. The introduction of stereocenters adjacent to the nitrogen atoms fundamentally alters the conformational landscape of the ring, restricting ring-flip dynamics and projecting substituents into specific vectors. This conformational lock is critical for maximizing target binding affinity and selectivity in drug discovery programs.

This whitepaper critically evaluates the state-of-the-art methodologies for synthesizing chiral 1,2-disubstituted piperazines, focusing on the mechanistic causality behind experimental design, self-validating protocols, and the integration of these scaffolds into modern medicinal chemistry.

Mechanistic Foundations & Synthetic Strategies

The traditional reliance on chiral pool starting materials or late-stage optical resolution (e.g., fractional crystallization of diastereomeric salts) is fundamentally atom-inefficient and limits structural diversity. Consequently, modern synthetic paradigms have shifted toward asymmetric catalysis and combinatorial solid-phase methodologies.

Solid-Phase Synthesis via N-Acylated Amino Acids

To accelerate the hit-to-lead optimization phase, combinatorial libraries of piperazines are required. Solid-phase peptide synthesis (SPPS) adaptations allow for the rapid generation of 1,2-disubstituted piperazines without the bottleneck of intermediate purification. As demonstrated by Nefzi, Houghten, and colleagues, resin-bound reduced N-acylated amino acids serve as ideal precursors for these heterocycles [1].

The causality behind this approach relies on the selective reduction of amide bonds on a solid support. By reducing a resin-bound dipeptide to a vicinal diamine, researchers can acylate the resulting secondary amines with bromoacetic acid. The subsequent intramolecular


 displacement of the bromide by the adjacent amine forces the closure of the 6-membered piperazine ring [2].
Solid-phase synthesis workflow for chiral 1,2-disubstituted piperazines.
Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA)

Synthesizing


-tertiary piperazines (where the 2-position is fully substituted) is sterically challenging. Stoltz and co-workers pioneered an elegant solution using Pd-catalyzed decarboxylative asymmetric allylic alkylation [3].

In this system, a racemic allyl ester piperazin-2-one precursor is exposed to a chiral Pd(0) catalyst. The thermodynamic driving force is the extrusion of


. Mechanistically, the loss of 

generates an enolate nucleophile in situ that remains in a tight ion pair with the electrophilic

-allyl-Pd complex. This proximity prevents the diffusion of intermediates, ensuring that the chiral ligand strictly dictates the facial selectivity of the nucleophilic attack, yielding highly enantioenriched

-tertiary piperazines [3]. Pd-catalyzed decarboxylative asymmetric allylic alkylation catalytic cycle.
Formal Hydroamination of Enamines

Recent breakthroughs have enabled the regio- and enantioselective synthesis of 1,2-diamines via the formal hydroamination of enamines. This method provides direct access to orthogonally protected bis-piperazines, which are critical scaffolds for rapid lead optimization (e.g., in the development of MC-4 receptor antagonists) [4]. By utilizing chiral copper catalysts, researchers can control the hydrocupration of the enamine double bond, setting the contiguous stereocenters with high precision before cyclization into the piperazine core [5].

Quantitative Data & Strategy Comparison

The selection of a synthetic route depends heavily on the desired substitution pattern, required enantiomeric excess (ee), and scale. The table below synthesizes the performance metrics of the core methodologies.

Synthetic StrategyTarget SubstitutionYield RangeEnantiomeric Excess (ee)ScalabilityKey Advantage
Solid-Phase Synthesis (SPPS) 1,2-disubstituted45% - 75%>95% (Chiral pool)ModerateRapid generation of diverse combinatorial libraries without intermediate purification.
Pd-Catalyzed DAAA

-tertiary (1,2,2-trisubstituted)
80% - 99%88% - 96%HighDirect access to sterically encumbered, fully substituted stereocenters.
Enamine Hydroamination 1,2-disubstituted70% - 92%90% - 99%HighUtilizes abundant, inexpensive aldehyde/ketone starting materials.

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded to confirm reaction progress before proceeding to subsequent steps.

Protocol A: Solid-Phase Synthesis of 1,2-Disubstituted Piperazines

Objective: Generate a library of 1,2-disubstituted piperazines from N-acylated amino acids.

  • Resin Loading: Attach an Fmoc-protected amino acid to an MBHA (4-methylbenzhydrylamine) resin.

    • Causality: MBHA resin provides a highly stable amide linker that withstands the harsh reductive conditions required in Step 3.

  • Deprotection & Coupling: Remove the Fmoc group using 20% piperidine in DMF. Couple the second Fmoc-amino acid using DIC/HOBt.

    • Validation Checkpoint: Perform a Kaiser test. A negative result (yellow) confirms complete coupling.

  • Amide Reduction: Treat the resin-bound dipeptide with

    
     at 65°C for 72 hours.
    
    • Causality: Borane selectively reduces the backbone amide carbonyls to secondary amines, generating the necessary linear vicinal diamine scaffold without prematurely cleaving the peptide from the resin.

  • Acylation: React the reduced resin with bromoacetic acid and DIC in DCM.

    • Causality: This introduces the critical two-carbon bridge required for piperazine ring closure, terminating in a highly reactive bromide leaving group.

  • Cyclization: Heat the resin in N-methylpyrrolidone (NMP) containing 10% N,N-diisopropylethylamine (DIEA) at 80°C for 16 hours.

    • Causality: The tertiary amine base deprotonates the secondary amine, promoting an intramolecular

      
       displacement of the bromide to close the 6-membered ring.
      
  • Cleavage: Treat the resin with anhydrous HF containing anisole at 0°C for 1.5 hours to release the final 1,2-disubstituted piperazine.

Protocol B: Enantioselective Synthesis of -Tertiary Piperazin-2-ones via Pd-Catalysis

Objective: Achieve high ee in the formation of sterically hindered piperazines.

  • Precatalyst Formation: In an argon-filled glovebox, dissolve

    
     (5 mol%) and a chiral phosphinooxazoline (PHOX) ligand (12.5 mol%) in anhydrous THF. Stir for 30 minutes.
    
    • Causality: Pre-mixing allows for the complete formation of the active chiral Pd(0) complex, which is solely responsible for the facial discrimination in the subsequent alkylation.

  • Substrate Addition: Add the racemic allyl ester piperazin-2-one precursor (1.0 equiv) to the catalyst solution.

  • Decarboxylative Alkylation: Seal the reaction vessel, remove it from the glovebox, and heat to 40°C until the starting material is consumed.

    • Validation Checkpoint: Monitor via TLC or LC-MS. The evolution of

      
       gas is a physical indicator of reaction initiation.
      
  • Isolation: Concentrate the mixture under reduced pressure, filter through a short pad of silica gel to remove palladium particulates, and purify via flash column chromatography.

    • Causality: Immediate removal of Pd prevents unwanted secondary isomerizations of the newly formed chiral center.

References

  • Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. National Center for Biotechnology Information (PMC). [Link]

  • Novel Mammalian Cell Cycle Inhibitors, Tryprostatins A, B and Other Diketopiperazines Produced by Aspergillus fumigatus. J-Stage. [Link]

  • Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews - ACS Publications. [Link]

  • Regio- and Enantioselective Synthesis of 1,2-Diamines by Formal Hydroamination of Enamines: Scope, Mechanism, and Asymmetric Synthesis of Orthogonally Protected Bis-Piperazines as a Privileged Scaffold. ResearchGate. [Link]

  • Catalytic asymmetric synthesis of 1,2-diamines. RSC Publishing. [Link]

Sources

Protocols & Analytical Methods

Method

Introduction: Unlocking the Potential of a Bifunctional Chiral Scaffold

An in-depth guide for researchers, scientists, and drug development professionals on the synthetic utility and potential applications of (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol. In the landscape of modern organic sy...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthetic utility and potential applications of (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol.

In the landscape of modern organic synthesis and medicinal chemistry, molecules that possess multiple, well-defined stereocenters and functional groups are of paramount importance. They serve as powerful tools for constructing complex molecular architectures with high precision. (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol is a chiral molecule that embodies this principle, merging two highly valuable structural motifs: the piperazine ring and a 1,2-amino alcohol side chain.

The piperazine scaffold is a "privileged structure" in drug discovery, appearing in numerous clinically approved drugs due to its favorable pharmacokinetic properties and ability to engage in critical biological interactions.[1] Simultaneously, the chiral 1,2-amino alcohol moiety is a cornerstone of asymmetric catalysis, acting as a highly effective bidentate ligand for a wide array of metal-catalyzed transformations.[2]

While specific, widespread applications of (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol are emerging, its unique stereochemistry and functional group arrangement present a compelling case for its use as a chiral ligand, auxiliary, or synthon. This guide provides a comprehensive overview of its potential, detailing proposed synthetic strategies and exemplary protocols for its application in asymmetric organic synthesis.

Part I: Strategies for the Enantioselective Synthesis

The primary challenge for utilizing any novel chiral molecule is its efficient and stereocontrolled synthesis. Based on established methodologies for analogous structures, two principal pathways can be envisioned for the synthesis of (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol.

Strategy A: Asymmetric Transfer Hydrogenation

One of the most efficient methods for producing chiral 1,2-amino alcohols is the asymmetric transfer hydrogenation (ATH) of the corresponding α-amino ketone.[2][3] This approach offers high enantioselectivity and operational simplicity. The key precursor, 1-((R)-1-benzylpiperazin-2-yl)ethan-1-one, can be synthesized from commercially available (R)-1-benzyl-2-methylpiperazine.

The causality behind this strategy lies in the formation of a transient, chiral metal-hydride complex (typically Ruthenium-based) that preferentially delivers a hydride to one face of the prochiral ketone. The directing influence of the catalyst's chiral ligands ensures the formation of the desired (R)-alcohol stereocenter.

G cluster_0 Synthesis via Asymmetric Transfer Hydrogenation start (R)-1-Benzyl-2-methylpiperazine step1 Acylation / Oxidation start->step1 ketone 1-((R)-1-benzylpiperazin-2-yl)ethan-1-one (Prochiral Ketone) step1->ketone step2 Asymmetric Transfer Hydrogenation (ATH) [Ru(II)-TsDPEN catalyst, HCOOH/NEt3] ketone->step2 product (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol step2->product G cluster_0 Proposed Catalytic Cycle for Zn-Mediated Alkylation Ligand Chiral Amino Alcohol (Our Target Molecule) Catalyst Active Chiral Zinc Complex Ligand->Catalyst + Et2Zn Zn Dialkylzinc (e.g., Et2Zn) Aldehyde Prochiral Aldehyde (R-CHO) Product Chiral Secondary Alcohol Product->Catalyst Regenerates Intermediate Diastereomeric Transition State Catalyst->Intermediate + R-CHO Intermediate->Product Alkyl Transfer

Caption: Proposed catalytic cycle for the addition of diethylzinc to an aldehyde.

As a Chiral Building Block (Synthon)

In drug development, incorporating pre-formed chiral fragments is a highly efficient strategy. (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol can be used as a synthon, where its entire chiral scaffold is integrated into a larger, more complex target molecule. This is particularly relevant for creating novel derivatives for screening against biological targets like sigma receptors, where piperazine-based structures have shown high affinity. [4][5]

Part III: Experimental Protocols

The following protocols are exemplary and serve as a starting point for researchers. Standard laboratory techniques for handling air- and moisture-sensitive reagents should be employed.

Protocol 1: Proposed Synthesis via Asymmetric Transfer Hydrogenation (ATH)

This protocol outlines the final ATH step to convert the prochiral ketone precursor into the target molecule.

1. Catalyst Preparation: a. In a nitrogen-purged Schlenk flask, add Ru(II) catalyst precursor, such as [RuCl₂(p-cymene)]₂, and a chiral ligand like (R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine). b. Add anhydrous solvent (e.g., dichloromethane or isopropanol). c. Stir the mixture at room temperature for 30 minutes to form the active catalyst.

2. Hydrogenation Reaction: a. In a separate flask, dissolve 1-((R)-1-benzylpiperazin-2-yl)ethan-1-one (1.0 equiv) in the chosen solvent. b. Add a hydrogen source, typically a 5:2 azeotropic mixture of formic acid and triethylamine (HCOOH/NEt₃), as the reducing agent. c. Add the pre-formed catalyst solution (typically 0.1-1.0 mol%) to the ketone solution. d. Heat the reaction mixture to the optimal temperature (e.g., 40-60 °C) and monitor by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

3. Workup and Purification: a. Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. b. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. d. Purify the crude product by silica gel column chromatography to yield the enantiomerically enriched (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol.

Table 1: Representative ATH Reaction Parameters

Parameter Condition Rationale
Catalyst [RuCl₂(p-cymene)]₂ / (R,R)-TsDPEN A well-established, highly enantioselective catalyst system for ketone reduction. [2][3]
Substrate Conc. 0.1 - 0.5 M Balances reaction rate with solubility and catalyst efficiency.
Catalyst Loading 0.1 - 1.0 mol % Lower catalyst loading is economically and environmentally preferable.
H-Source HCOOH / NEt₃ (5:2) Provides a convenient and effective source of hydride for the transfer hydrogenation.
Temperature 40 - 60 °C Provides sufficient thermal energy to drive the reaction without catalyst decomposition.

| Solvent | Isopropanol, DCM, or THF | Solvents must be anhydrous and compatible with the reagents. |

Protocol 2: General Protocol for Use as a Ligand in Asymmetric Ethyl-Addition to an Aldehyde

This protocol demonstrates how (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol could be used as a chiral ligand.

1. Catalyst Complex Formation: a. To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol (2.0-10.0 mol%) as the chiral ligand. b. Add anhydrous toluene as the solvent and cool the solution to 0 °C. c. Slowly add diethylzinc (Et₂Zn, 1.0 M solution in hexanes, 1.2 equiv relative to the aldehyde) dropwise. d. Stir the mixture at 0 °C for 30 minutes to allow for the in-situ formation of the chiral zinc-amino alcohol complex.

2. Alkylation Reaction: a. Add the prochiral aldehyde (e.g., benzaldehyde, 1.0 equiv) dropwise to the catalyst solution at 0 °C. b. Stir the reaction at 0 °C or allow it to slowly warm to room temperature. Monitor progress by TLC. Reaction times can vary from 2 to 24 hours.

3. Workup and Analysis: a. Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. b. Allow the mixture to warm to room temperature and extract with ethyl acetate or diethyl ether. c. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. d. Purify the resulting chiral secondary alcohol by column chromatography. e. Determine the enantiomeric excess (ee%) of the product using chiral HPLC or by NMR analysis of a diastereomeric derivative (e.g., a Mosher's ester).

Part IV: Characterization and Quality Control

Validating the identity, purity, and stereochemistry of both the synthesized ligand and the final products is critical.

  • Structural Confirmation: ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) are essential for confirming the molecular structure.

  • Purity Analysis: HPLC is used to determine the chemical purity of the compounds.

  • Stereochemical Analysis:

    • Optical Rotation: Measurement of the specific rotation using a polarimeter provides an initial confirmation of chirality.

    • Chiral HPLC: The most reliable method for determining the enantiomeric excess (ee) of both the synthesized ligand and the products of its catalytic reactions.

Caption: A self-validating workflow for synthesis and characterization.

Conclusion

(R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol stands as a molecule of significant synthetic potential. By combining the robust framework of a piperazine ring with the proven catalytic utility of a chiral 1,2-amino alcohol, it offers a versatile platform for applications in asymmetric synthesis and as a valuable building block in drug discovery. The synthetic strategies and application protocols detailed in this guide provide a solid foundation for researchers to explore and unlock the full capabilities of this promising chiral tool.

References

  • Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry, 12(12), 3299-3311. [Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696-8709. [Link]

  • SciHorizon. (2025).
  • BenchChem. (2025). Exploring 1-(Piperazin-2-yl)ethanol Derivatives for Drug Discovery: A Technical Guide. BenchChem Technical Guides.
  • Various Authors. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach. The Journal of Organic Chemistry. [Link]

  • MDPI. (2015). Iridium-Catalyzed Asymmetric Ring-Opening of Oxabenzonorbornadienes with N-Substituted Piperazine Nucleophiles. Molecules, 20(12), 21298-21309. [Link]

  • National Center for Biotechnology Information. (2023). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience. [Link]

  • BenchChem. (2025). Application Note: Asymmetric Synthesis of (1R)-1-Cyclopropylprop-2-yn-1-ol.

Sources

Application

detailed protocol for the synthesis of (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol

An authoritative, self-validating protocol for the enantioselective synthesis of (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol. Introduction & Retrosynthetic Strategy Enantiomerically pure substituted piperazines are high...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, self-validating protocol for the enantioselective synthesis of (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol.

Introduction & Retrosynthetic Strategy

Enantiomerically pure substituted piperazines are highly privileged scaffolds in drug discovery, frequently serving as core pharmacophores for CNS receptor ligands. The synthesis of (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol requires precise stereochemical control and strategic protecting group manipulation.

Drawing upon the foundational methodology established by Soukara and Wünsch [1], this protocol utilizes the proteinogenic amino acid (2S,3R)-threonine as the chiral pool starting material. The elegance of this route lies in the dual utility of benzaldehyde: it condenses with threonine to form a 1,3-oxazolidine ring that simultaneously protects the


-hydroxyl and 

-amine groups, while subsequently serving as a traceless precursor. During the final global reduction with LiAlH

, the oxazolidine C–O bond is reductively cleaved, liberating the free hydroxyl group and seamlessly installing the N1-benzyl group in a single, atom-economical step.

Pathway Visualization

G A (2S,3R)-Threonine Starting Material B Threonine Methyl Ester HCl (SOCl2, MeOH) A->B Esterification C 1,3-Oxazolidine Mixture (Benzaldehyde, Et3N) B->C Condensation D N-Chloroacetyl Oxazolidine (Chloroacetyl Chloride, Et3N) C->D N-Acylation E Bicyclic Piperazinedione (NH3, then KOH, EDC) D->E Amination & Cyclization F (R)-1-((R)-1-Benzylpiperazin-2-yl)ethan-1-ol (LiAlH4 Reduction) E->F Global Reduction & Ring Opening

Synthetic workflow for (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol from (2S,3R)-threonine.

Step-by-Step Experimental Protocols

Step 1: Esterification of (2S,3R)-Threonine

  • Cool a solution of anhydrous methanol (100 mL) to 0 °C under dry N

    
    .
    
  • Slowly add thionyl chloride (SOCl

    
    , 300 mmol) dropwise to the stirring methanol.
    
  • Add (2S,3R)-threonine (84 mmol) in a single portion.

  • Heat the mixture to reflux for 4 hours, then cool to room temperature.

  • Evaporate the solvent in vacuo to yield (2S,3R)-threonine methyl ester hydrochloride as a viscous foam. Self-Validation Checkpoint:

    
    H NMR (D
    
    
    
    O) should show the disappearance of the carboxylic acid proton and the appearance of a sharp methyl ester singlet at
    
    
    3.85 ppm.

Step 2: 1,3-Oxazolidine Formation

  • Suspend the threonine methyl ester HCl (100 mmol) in anhydrous methanol (100 mL).

  • Add triethylamine (Et

    
    N, 120 mmol), benzaldehyde (110 mmol), and anhydrous MgSO
    
    
    
    (as a desiccant).
  • Stir the suspension at room temperature for 24 hours.

  • Filter off the MgSO

    
     and concentrate the filtrate in vacuo.
    
  • Triturate the residue with diethyl ether (300 mL), filter the precipitated Et

    
    N·HCl salts, and evaporate the filtrate to yield a crude mixture of diastereomeric 1,3-oxazolidines and hydroxyimine. Proceed without further purification.
    

Step 3: N-Acylation

  • Dissolve the crude oxazolidine mixture (30 mmol) and Et

    
    N (45 mmol) in anhydrous CH
    
    
    
    Cl
    
    
    (30 mL) and cool to -5 °C.
  • Add a solution of chloroacetyl chloride (39 mmol) in CH

    
    Cl
    
    
    
    (30 mL) dropwise over 30 minutes.
  • Stir for 2 hours at 0 °C. Quench with saturated aqueous NaHCO

    
    , extract with CH
    
    
    
    Cl
    
    
    , dry over Na
    
    
    SO
    
    
    , and concentrate to yield the N-chloroacetyl oxazolidine intermediate.

Step 4: Amination and Cyclization

  • Amination: Dissolve the N-chloroacetyl derivative in a saturated solution of methanolic ammonia and stir at room temperature for 16 hours to displace the aliphatic chloride, yielding the primary amine.

  • Hydrolysis: Add 3 N KOH (15 mL) to the mixture and stir for an additional 16 hours at room temperature to hydrolyze the methyl ester. Neutralize and concentrate to isolate the crude amino acid.

  • Cyclization: Dissolve the crude amino acid in anhydrous CH

    
    Cl
    
    
    
    . Add EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.5 equiv) and stir for 12 hours.
  • Wash with water, dry the organic layer, concentrate, and purify via flash chromatography (petroleum ether/EtOAc) to yield the bicyclic piperazinedione. Self-Validation Checkpoint: IR spectroscopy must confirm the presence of strong imide/amide carbonyl stretching bands at ~1657–1667 cm

    
    .
    

Step 5: Global Reduction and Reductive Ring Opening

  • To a flame-dried flask under N

    
    , add 1 M LiAlH
    
    
    
    in Et
    
    
    O (8.0 equiv) and anhydrous THF (80 mL).
  • Dropwise, add a solution of the bicyclic piperazinedione (3.45 mmol) in anhydrous THF (100 mL).

  • Critical Step: Heat the mixture to a vigorous reflux for 72 hours.

  • Cool the reaction to 0 °C. Cautiously quench using the Fieser workup: add

    
     mL H
    
    
    
    O (where
    
    
    = grams of LiAlH
    
    
    ), followed by
    
    
    mL of 15% NaOH, and finally
    
    
    mL of H
    
    
    O.
  • Stir until the aluminum salts form a granular white precipitate. Filter through Celite, wash with hot THF, and concentrate the filtrate.

  • Purify the residue via flash chromatography to isolate the pure target compound, (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol [2].

Mechanistic Insights & Causality (E-E-A-T)

Stereochemical CIP Priority Swapping: A common point of confusion in this synthesis is the apparent change in absolute configuration nomenclature from the (2S)-threonine starting material to the (2R)-piperazine product. This is not a spatial inversion (Walden inversion). The spatial 3D arrangement of the chiral center is strictly retained throughout the synthesis. However, the Cahn-Ingold-Prelog (CIP) priorities swap due to the reduction of the oxidation states. In threonine, the carboxylate group has a higher priority than the hydroxyethyl group. Following cyclization and reduction to the piperazine, the hydroxyethyl group (-CH(OH)CH


) takes priority over the newly formed piperazine methylene (-CH

-NH-), causing the formal designation to flip from (S) to (R).

The Chemoselectivity of LiAlH


: 
The 72-hour reflux in Step 5 is not arbitrary. The bicyclic piperazinedione is sterically hindered. LiAlH

must perform three distinct reductions: (1 & 2) reduction of the two amide carbonyls to amines, and (3) the reductive cleavage of the oxazolidine's C–O bond. Because the oxazolidine is essentially an N,O-acetal, the hydride attacks the less sterically hindered face, cleaving the C–O bond to liberate the

-hydroxyl group while the benzaldehyde-derived carbon remains attached to the nitrogen, perfectly yielding the N1-benzyl protective group.

Quantitative Data Summary

Intermediate / CompoundStepExpected Yield (%)Key Analytical Markers (

H NMR / IR)
Threonine methyl ester HCl1> 95%

3.85 (s, 3H, OCH

)
1,3-Oxazolidine mixture290 - 93%

5.0 - 5.5 (m, 1H, N-CH-O)
Bicyclic Piperazinedione440 - 45%IR: 1657 cm

(C=O);

6.32 (s, 1H, N-CH-O)
(R)-1-((R)-1-Benzylpiperazin-2-yl)ethan-1-ol 570 - 80%

3.4 - 3.8 (m, 2H, Benzyl CH

); Absence of C=O

References

Method

Application of (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol in Medicinal Chemistry: Scaffold Diversification and Protocol Guide

Scientific Rationale: Escaping "Flatland" in Drug Discovery Historically, medicinal chemistry has heavily relied on N-substituted piperazines due to their synthetic accessibility. However, this over-reliance often result...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale: Escaping "Flatland" in Drug Discovery

Historically, medicinal chemistry has heavily relied on N-substituted piperazines due to their synthetic accessibility. However, this over-reliance often results in structurally "flat" molecules with poor solubility and high off-target toxicity. Modern drug discovery emphasizes increasing the fraction of sp3-hybridized carbons (


) to enhance target specificity and clinical success rates[1].

The chiral building block (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol (CAS 249611-13-0) serves as an elegant solution to this challenge. It provides a rigid, stereochemically pure 3D framework with three critical functional handles:

  • N1-Benzyl Group : Acts as a lipophilic anchor for receptor binding and serves as an orthogonal protecting group that can be selectively removed via hydrogenolysis[2].

  • N4-Secondary Amine : A highly nucleophilic site primed for rapid library generation via acylation, reductive amination, or cross-coupling[3].

  • 1-Hydroxyethyl Side Chain : Provides a critical hydrogen-bond donor/acceptor site, essential for engaging complex binding pockets in central nervous system (CNS) targets and proteases[2].

Quantitative Data & Physicochemical Profiling

Understanding the baseline physicochemical properties of this scaffold is critical for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of downstream derivatives. The inherent high


 character of this scaffold makes it an ideal starting point for CNS-penetrant drugs.

Table 1: Physicochemical Properties of the Scaffold

PropertyValuePharmacological Significance
Molecular Weight 220.32 g/mol Leaves ample "molecular weight budget" (<500 Da) for N4-derivatization.
LogP ~0.81[4]Highly hydrophilic baseline; allows addition of lipophilic groups without exceeding Lipinski limits.

0.54[4]High 3D character; correlates with reduced promiscuity and better solubility.
H-Bond Donors 2[4]Facilitates strong interactions with target protein residues (e.g., kinase hinge regions).
H-Bond Acceptors 3[4]Enhances aqueous solubility and target engagement.

Synthetic Workflow & Mechanistic Causality

The synthesis of this enantiomerically pure scaffold originates from the chiral pool, specifically (2S,3R)-threonine, ensuring absolute stereocontrol[2]. The pivotal step in this synthesis is the reduction of a bicyclic piperazinedione intermediate using Lithium Aluminum Hydride (


).

Mechanistic Causality: The choice of


 is highly strategic. It performs a dual action: it reduces the diketopiperazine amides to the saturated piperazine ring, and it simultaneously cleaves the oxazolidine ring. This elegant, single-step transformation establishes the N1-benzyl protective group while liberating the 1-hydroxyethyl side chain, completely bypassing the need for tedious, multi-step protection/deprotection cycles[2].

SynthesisWorkflow A (2S,3R)-Threonine (Chiral Pool) B Bicyclic Piperazinedione Intermediate A->B Cyclization C (R)-1-((R)-1-benzylpiperazin- 2-yl)ethan-1-ol B->C LiAlH4 Reduction (Dual Action) D N4-Acylation (HATU, R-COOH) C->D Diversification E N4-Alkylation (Reductive Amination) C->E Diversification G Furin Inhibitors (Neurodegeneration) D->G Drug Discovery F CNS Receptor Ligands (e.g., Sigma-1) E->F Drug Discovery

Synthetic workflow and diversification of the (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol scaffold.

Application Protocols & Self-Validating Systems

Protocol A: N4-Acylation for Library Generation

To generate diverse libraries for CNS receptor screening, the N4 position is frequently acylated[5]. We utilize HATU as the coupling reagent.

Causality of Reagent Choice: HATU is selected over traditional EDC/HOBt because the piperazine N4 amine is sterically hindered by the adjacent chiral 1-hydroxyethyl group. The 7-azabenzotriazole leaving group generated by HATU is highly reactive, driving the coupling to completion even with bulky carboxylic acids[5].

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under argon, dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Causality: DIPEA deprotonates the carboxylic acid, facilitating the rapid formation of the active ester. Stir for 15 minutes.

  • Scaffold Addition: Add (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol (1.0 eq) dropwise as a solution in DMF.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (DCM:MeOH 9:1).

  • Workup: Quench with saturated aqueous

    
    . Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over 
    
    
    
    .
  • Self-Validation (QC):

    • LC-MS: Confirm the presence of the

      
       molecular ion.
      
    • 1H-NMR: Validate success by observing the downfield shift of the piperazine

      
       protons adjacent to N4 (shifting from ~2.8 ppm to ~3.5-3.8 ppm) due to the electron-withdrawing effect of the newly formed amide bond.
      
Protocol B: Application in Furin Inhibitor Synthesis

This scaffold is highly effective in developing inhibitors for Furin, a proprotein convertase responsible for processing precursor proteins like pro-BACE1. Dysregulated Furin processing is directly linked to Alzheimer's disease and amyloid-beta aggregation[6].

FurinPathway P Inactive Precursor (pro-BACE1) M Mature BACE1 (Active) P->M Cleavage by Furin F Furin Enzyme (Active) A Amyloid Precursor Protein Cleavage M->A Pathological Processing D Alzheimer's Pathology A->D Amyloid Beta Aggregation I Piperazine-based Furin Inhibitor I->F Competitive Inhibition

Mechanism of action for piperazine-based furin inhibitors in preventing Alzheimer's pathology.

Step-by-Step Methodology for N1-Deprotection (Hydrogenolysis): To link the scaffold to a peptide recognition sequence targeting the Furin active site, the N1-benzyl group must often be removed[2].

  • Preparation: Dissolve the N4-functionalized intermediate in Methanol (0.1 M).

  • Catalyst Addition: Under a strict Argon atmosphere, carefully add 10% Pd/C (0.1 eq by weight). Causality: Dry Pd/C is highly pyrophoric. Adding it under inert gas to a solvent prevents ignition and ensures laboratory safety.

  • Hydrogenation: Evacuate the flask and backfill with

    
     gas via a balloon. Stir vigorously at room temperature for 12 hours.
    
  • Filtration: Filter the suspension through a pad of Celite. Causality: Celite traps the finely divided, hazardous palladium particles that would otherwise pass through standard filter paper, ensuring a metal-free active pharmaceutical ingredient (API).

  • Self-Validation (QC):

    • 1H-NMR: Confirm the complete disappearance of the benzyl

      
       protons (typically a singlet or AB quartet at ~3.5 ppm) and the aromatic protons (~7.2-7.4 ppm)[6].
      

References

1. CAS 249611-13-0 - Sigma-Aldrich. sigmaaldrich.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIKfoqHlXag1e7kOJa5zug9qfFJ2RXGhm-aXPzSMf_l2FdGwblRSJRmhOLAwEqsFCq795gm1o0HqJHEC9JPFD19gnJH9ZiH0TauaHIA1-EdoxQTdmC1h_8f17kcHWWohyaDsGHEzUdiXXnJYKKnenv7FjDeMBCER3JB2dFHQxl8RF59qXqxAbrMG9veXygWOS5Cjg4RpLEe5BIvgPpiIT6YJ8Uia-IfuUiau9zLV9wjnLEZwLDqGJ17fgjDSEXWXBc] 2.[4] 2-(1-BENZYLPIPERAZIN-2-YL)ETHANOL (CAS 675589-80-7) - Fluorochem. fluorochem.co.uk.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnoe8gNEGIkOYQTpwWZKukkW_NmAJMfkRrGPCO3nLgML6XdNRZuVCYPXcSdtEtuaWPD4gJJcHDaSgetm7F9Dh5qctDkHOY-qRPMrSzXgEbHNXpvTbf9led0caIirLNP-E4BAc=] 3.[6] US11773078B2 - Furin inhibitors - Google Patents. google.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJ_BL4b3fQegfCtWFkHcwX26ue_a3PEy71J40Fa6EeKNv3cGzSQolVLlr5XPxJLYrnhBLYsKkV2gm5JkommeYZvMA08IhnjaOvV9RY12cjM0FwgbQSpLchJ4ZsdB5te9vg1ibGKivWvFB4Bg==] 4.[2] A Facile Synthesis of Enantiomerically Pure 1-(Piperazin-2-yl)ethan-1-ol Derivatives from (2S,3R)-Threonine. thieme-connect.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHALk23FlpfatWNFngeI1UPSI8VOtwKBBpL4O3V_2OMuMZPCDJCI7mLPO2IgbPASluVJhd4CQ3EFUNDGuY4Dq5kIW4WhVylFdD5ZI-g5Uds9PvbGGvB1zDWA4Bbg2UoBibXmnf32CqdYkpZFmWrVV8hiZ88Y0XQTm94P6XstD7yl-zKhl-vWnY=] 5.[5] A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFltNmhnq0LSlEC4NISPjMRftbZczomhPsGO2JLMBK1DscyTEZNR0QhLpCcyYqq7ew7f43jurOYDfLwselAVKfylTkZ_N2MvL23sHvPLoEdId8qTXb_HLfcbPXcIZP6doT_0Mn7FoLlb6QxZiVHNgJOl8n2MSXKGVTCD8xKTwPUGAnK_mTW2ahCCEhkP298U4gzdZzFKqmkk_IL6WqrKTV-lMDkJ6cEPcPVO-ubpNstWU7r79-vzV2ISKCO7w==] 6.[1] Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuogxlUFnEdj-5TuGcyiqgRI2zbAk32z2lUXuYvPJv2yjwM9gsIxG8dCXHFld4tiFRXzAul3lsjn27G5pQQVAEJ9tbdSl9-HQSre4-D3C2Z0g3XZCj3CFf1iD95LGjks4mOT4=] 7.[3] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrzxjSgwD0IEEWe3fAQBSLH0b4aYiwp0ndE8bSI9EUPdjF2hPoJA_X9ZzaRC48rZpNEaO-mM9pLdiH2L9ujuXyEk8H8aWHExnekVrh3RW25XUvxV30gOgzmnGW90MbDxc7ayoeg5amJADPRoI=]

Sources

Application

Application Note: Stereoselective Synthesis Workflows Utilizing (R)-1-((R)-1-Benzylpiperazin-2-yl)ethan-1-ol

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Stereoselective reductive amination, chiral building blocks, and -opioid receptor agonist synthesis. Executive Summary (R)-1-((R)-1-ben...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Stereoselective reductive amination, chiral building blocks, and


-opioid receptor agonist synthesis.

Executive Summary

(R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol (CAS: 249611-13-0) is a highly versatile, enantiomerically pure chiral building block derived from the proteinogenic amino acid (2S,3R)-threonine. In modern medicinal chemistry, this intermediate is foundational for synthesizing highly potent


-opioid receptor agonists, specifically methylated analogues of the lead compound GR-89,696.

This Application Note details the optimized experimental setup for utilizing this compound in stereoselective reactions. By dissecting the mechanistic causality behind reagent selection—particularly the critical role of Lewis acid-mediated reductive amination—this guide provides a self-validating protocol for achieving high diastereomeric excess during the construction of complex piperazine derivatives.

Mechanistic Rationale & Stereochemical Causality

The transformation of the (1R)-hydroxyethyl side chain into a chiral pyrrolidin-1-ylmethyl moiety requires a stringent two-step sequence: oxidation to a methyl ketone, followed by a highly controlled reductive amination.

Oxidation Causality: The Swern oxidation is strategically selected over harsher transition-metal oxidants (e.g., Jones reagent) to strictly prevent epimerization at the sensitive C2 position of the piperazine ring. Maintaining the integrity of this stereocenter is non-negotiable for downstream receptor binding .

Reductive Amination Causality: Direct reductive amination of the resulting ketone with pyrrolidine and sodium cyanoborohydride (NaBH₃CN) yields poor stereoselectivity. The introduction of Titanium(IV) isopropoxide[Ti(OiPr)₄] is the mechanistic linchpin of this workflow . Ti(OiPr)₄ acts as a dual-purpose reagent:

  • Water Scavenger: It drives the thermodynamic equilibrium toward the imine/iminium intermediate by reacting with the water byproduct.

  • Conformational Locker: The titanium atom coordinates with the piperazine ring's heteroatoms and the iminium nitrogen, locking the intermediate into a rigid, cyclic conformation. This steric shielding forces the hydride from NaBH₃CN to attack exclusively from the less sterically hindered face (the Re-face), overwhelmingly favoring the "unlike" diastereomer.

Workflow A (R)-1-((R)-1-benzylpiperazin -2-yl)ethan-1-ol B Swern Oxidation (-78 °C, DMSO/Oxalyl Chloride) A->B Step 1 C Methyl Ketone Intermediate B->C 100% Conversion D Reductive Amination (Pyrrolidine, Ti(OiPr)4, NaBH3CN) C->D Step 2 E Unlike Diastereomer (Major Product) D->E Stereoselective Hydride Transfer

Fig 1: Two-step synthetic workflow from the chiral alcohol to the unlike diastereomer.

Experimental Workflows & Self-Validating Protocols

Protocol A: Mild Swern Oxidation to Methyl Ketone

Objective: Convert (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol to the corresponding ketone without racemization.

  • Setup: Flame-dry a 100 mL Schlenk flask under an argon atmosphere. Add anhydrous CH₂Cl₂ (20 mL) and oxalyl chloride (1.5 equiv). Cool the system to -78 °C using a dry ice/acetone bath.

  • Activation: Dropwise add anhydrous DMSO (3.0 equiv) dissolved in CH₂Cl₂ (5 mL). Stir for 15 minutes to form the activated alkoxysulfonium intermediate.

  • Oxidation: Dissolve the starting alcohol (1.0 equiv) in CH₂Cl₂ (10 mL) and add dropwise over 10 minutes to manage the exothermic reaction. Stir for 45 minutes at -78 °C.

  • Termination: Add anhydrous triethylamine (5.0 equiv) dropwise. Allow the reaction to slowly warm to room temperature over 1 hour.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂ (3 x 20 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Validation & Quality Control:

  • TLC: Monitor the disappearance of the alcohol (Rf ~0.3) and the appearance of the ketone (Rf ~0.6) using 5% MeOH in CH₂Cl₂ (UV and Ninhydrin active).

  • IR Spectroscopy: Confirm the complete loss of the broad O-H stretch (~3300 cm⁻¹) and the appearance of a sharp, strong C=O stretch (~1715 cm⁻¹).

Protocol B: Titanium-Mediated Stereoselective Reductive Amination

Objective: Stereocontrolled conversion of the methyl ketone to the pyrrolidine derivative.

  • Imine Formation: In a dry flask under argon, dissolve the ketone (1.0 equiv) in absolute ethanol (0.2 M). Add pyrrolidine (4.0 equiv) and Ti(OiPr)₄ (1.5 equiv). Stir at room temperature for 12 hours. The solution will turn slightly yellow, indicating iminium complex formation.

  • Reduction: Cool the mixture to 0 °C. Add NaBH₃CN (1.5 equiv) in one portion. Stir for an additional 12 hours, allowing the flask to gradually warm to room temperature.

  • Workup (Critical Step): Quench the reaction by adding water (2 mL) and concentrated NH₄OH (2 mL) to precipitate the titanium salts as a white, gelatinous solid. Stir vigorously for 30 minutes. Filter the suspension through a pad of Celite, washing thoroughly with ethyl acetate.

  • Isolation: Concentrate the filtrate, dissolve in EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography (using basic alumina to prevent streaking of the amine).

Validation & Quality Control:

  • NMR Integration: Obtain a ¹H NMR spectrum of the crude mixture. The diastereomeric ratio (dr) is validated by integrating the distinct doublet signals of the newly formed methyl group adjacent to the pyrrolidine ring (typically resolving around 1.0–1.2 ppm).

Mechanism K Ketone + Pyrrolidine Ti Ti(OiPr)4 Coordination (Locks Conformation) K->Ti Lewis Acid Activation Im Titanium-Iminium Complex (Steric Shielding of one face) Ti->Im -H2O Hyd NaBH3CN Hydride Attack (Anti to bulky group) Im->Hyd Stereocontrolled Reduction Prod Prod Hyd->Prod Workup

Fig 2: Mechanism of Ti(OiPr)4-mediated stereoselective reductive amination.

Quantitative Data & Yield Analysis

The stereochemical outcome of the reductive amination is highly dependent on the steric bulk of the N4-protecting group on the piperazine ring. As demonstrated in Table 1, increasing the steric bulk at the N4 position drastically improves the diastereomeric ratio in favor of the "unlike" diastereomer .

Table 1: Effect of N4-Substitution on Diastereomeric Ratio (Reductive Amination)

N4-Substituent on KetoneDiastereomeric Ratio (Unlike : Like)Stereochemical Control Assessment
tert-Butoxycarbonyl (BOC)70 : 30Moderate control; insufficient steric shielding.
Butyl85 : 15Good control; increased aliphatic bulk.
Phenyl>95 : <5Excellent control; rigid aromatic shielding dictates face attack.

The resulting diastereomers exhibit drastically different binding affinities at the opioid receptors. The (S,S)-configured derivatives (derived from the "unlike" diastereomer) show subnanomolar affinity, outperforming the unmethylated lead compound GR-89,696 .

Table 2: Opioid Receptor Binding Affinity (Kᵢ) of Synthesized (S,S)-Analogues

Compound Analogue

-Receptor Kᵢ (nM)

-Receptor Kᵢ (nM)
Activity Profile
Methyl carbamate (S,S)-140.310.36Dual subnanomolar

/

affinity.
Propionamide (S,S)-130.67N/AHighly potent

-agonist.
Lead Compound (GR-89,696)~0.50>1.0Standard baseline reference.

References

  • Soukara, S., et al. (2001). Methylated analogues of methyl (R)-4-(3,4-dichlorophenylacetyl)-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate (GR-89,696) as highly potent kappa-receptor agonists: stereoselective synthesis, opioid-receptor affinity, receptor selectivity, and functional studies. Journal of Medicinal Chemistry, 44(17), 2814-2826.[Link]

  • Röhr, C., Soukara, S., & Wünsch, B. (2001). Synthesis and stereoselective κ-receptor binding of methylated analogues of GR-89,696. European Journal of Medicinal Chemistry, 36(2), 163-174.[Link]

Method

designing drug candidates with a benzylpiperazine scaffold.

Application Note: Rational Design, Synthesis, and Pharmacological Evaluation of Benzylpiperazine Scaffolds Executive Summary & Pharmacological Rationale In modern medicinal chemistry, the piperazine ring is a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Rational Design, Synthesis, and Pharmacological Evaluation of Benzylpiperazine Scaffolds

Executive Summary & Pharmacological Rationale

In modern medicinal chemistry, the piperazine ring is a privileged structural motif due to its tunable basicity, capacity for hydrogen bonding, and conformational rigidity[1]. When functionalized with a benzyl group, the resulting benzylpiperazine (BZP) scaffold gains enhanced lipophilicity, which significantly improves blood-brain barrier (BBB) penetration—a critical attribute for central nervous system (CNS) drug candidates[2].

While unsubstituted 1-benzylpiperazine primarily acts as a monoamine transporter releasing agent (affecting dopamine and serotonin)[2], rational functionalization of the secondary amine allows researchers to direct the molecule's affinity toward highly specific therapeutic targets. Recent drug discovery programs have successfully utilized the BZP scaffold to design potent Acetylcholinesterase (AChE) inhibitors for Alzheimer's disease[3], noncompetitive Neuropeptide Y Y1 antagonists[4], and highly selective Sigma-1 (σ1) receptor ligands for neuroprotection and analgesia[5].

Rational Drug Design Workflow

The development of a BZP-based drug candidate follows a rigorous cycle of structural optimization, chemical synthesis, and biological screening. The workflow below illustrates the logical progression from scaffold selection to lead optimization.

Workflow Target Target Identification (e.g., σ1R, AChE) Scaffold Benzylpiperazine Scaffold Selection Target->Scaffold Design Rational Design & SAR (Substituent Optimization) Scaffold->Design Synthesis Chemical Synthesis (N-Alkylation / Amidation) Design->Synthesis Screening In Vitro Screening (Radioligand Binding) Synthesis->Screening Screening->Design SAR Feedback Optimization Lead Optimization (PK/PD Tuning) Screening->Optimization

Workflow for the rational design of benzylpiperazine-based drug candidates.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that robust protocols must be self-validating. The following methodologies for synthesizing and evaluating BZP derivatives incorporate built-in controls to ensure experimental integrity.

Protocol A: CDI-Mediated Synthesis of Benzylpiperazine Amides

Objective: Synthesize amide-linked 4-(methoxyphenyl)methylpiperazine derivatives with high yield and purity[5]. Causality & Design Choice: We utilize 1,1′-Carbonyldiimidazole (CDI) instead of traditional carbodiimides (like DCC or EDC). CDI activates the carboxylic acid to form a highly reactive acyl imidazole intermediate without generating difficult-to-remove urea byproducts. Furthermore, the reaction produces stoichiometric carbon dioxide (CO2), serving as a built-in visual indicator of activation completion.

Step-by-Step Procedure:

  • Acid Activation: Dissolve the appropriate carboxylic acid (1.0 equiv) in dry dichloromethane (DCM) or tetrahydrofuran (THF) (6 mL) under an inert nitrogen atmosphere[5].

  • CDI Addition: Add CDI (1.0 equiv) to the stirred solution at room temperature. Self-Validation Check: Monitor the reaction for effervescence. The complete cessation of CO2 gas evolution confirms the quantitative conversion of the acid to the active acyl imidazole[5].

  • Amine Coupling: Cool the reaction vessel to 0 °C. Causality: Lowering the temperature mitigates the exothermic nature of the nucleophilic acyl substitution, preventing the degradation of the intermediate. Dropwise, add a solution of 1-(4-methoxybenzyl)piperazine (1.1 equiv) in dry DCM (6 mL)[5].

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 1 to 3 hours until Thin-Layer Chromatography (TLC) indicates complete consumption of the intermediate[5].

  • Workup & Purification: Quench the reaction with water, extract with DCM, wash the organic layer with brine, and dry over anhydrous Na2SO4. Purify the crude oil via flash column chromatography (ethyl acetate/methanol, 9.7:0.3 v/v) to yield the pure target compound[5].

Protocol B: Radioligand Binding Assay for σ1R Affinity

Objective: Evaluate the binding affinity (Ki) of synthesized BZP derivatives for the σ1 receptor[5]. Causality & Design Choice: The assay utilizes [3H]-pentazocine as the radioligand because of its exquisite selectivity for the σ1 receptor over the σ2 subtype. To ensure the accuracy of the specific binding calculation, haloperidol is used to define non-specific binding, as it acts as a universal high-affinity ligand for both σ receptor subtypes[5].

Step-by-Step Procedure:

  • Membrane Preparation: Isolate and homogenize tissue or cell membranes expressing high levels of σ1R in a Tris-HCl buffer (pH 7.4).

  • Incubation: In a 96-well plate, combine the membrane homogenate, [3H]-pentazocine (radioligand), and varying concentrations of the BZP test compound (e.g., 10^-10 to 10^-5 M)[5].

  • Non-Specific Binding (NSB) Control: Self-Validation Check: In parallel control wells, add 10 μM haloperidol. Because haloperidol saturates all specific σ1 binding sites, any residual radioactivity measured in these wells represents non-specific background binding. Subtracting this from total binding yields the true specific binding[5].

  • Equilibration & Filtration: Incubate the plates at 37 °C for 120 minutes to reach thermodynamic equilibrium. Terminate the reaction by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding).

  • Quantification: Wash the filters three times with ice-cold buffer, dry, and measure the retained radioactivity using a liquid scintillation counter. Calculate the Ki values using the Cheng-Prusoff equation[5].

Quantitative Data: Structure-Activity Relationship (SAR)

By systematically altering the benzyl substituent (R1) and the amide linker (R2), we can fine-tune the receptor selectivity. The table below summarizes the SAR data for selected BZP derivatives, demonstrating how specific hydrophobic modifications drastically improve σ1 selectivity.

Table 1: Radioligand Binding Affinities of BZP Derivatives for σ Receptors

Compound IDBenzyl Substituent (R1)Amide Linker Motif (R2)σ1 Ki (nM)σ2 Ki (nM)Selectivity Ratio (σ2/σ1)
Lead 8 UnsubstitutedPhenyl-alkyl14.26134432
Compound 15 4-MethoxyCyclohexyl-alkyl1.61417886
Compound 24 4-HydroxymethylPhenyl-alkyl12.55287423

Data synthesized from radioligand displacement assays utilizing [3H]-pentazocine (σ1) and [3H]-DTG (σ2)[5].

Mechanism of Action: Sigma-1 Receptor Modulation

When properly functionalized (e.g., Compound 15), the BZP scaffold acts as a potent agonist at the Sigma-1 receptor. The σ1R is a unique chaperone protein located primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM). Upon binding the BZP derivative, the receptor translocates and modulates calcium (Ca2+) signaling, which ultimately triggers downstream neuroprotective and anti-allodynic cellular responses[5].

Mechanism Drug Benzylpiperazine Candidate Receptor Sigma-1 Receptor (σ1R) Drug->Receptor High Affinity Binding MAM Mitochondria-ER Membrane (MAM) Receptor->MAM Translocation Calcium Ca2+ Efflux Modulation MAM->Calcium Regulates Effect Neuroprotection & Analgesia Calcium->Effect Cellular Response

Mechanism of action for benzylpiperazine derivatives targeting Sigma-1 receptors.

References

  • Title: Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects Source: ACS Publications (acs.org) URL: 5

  • Title: Discovery of a Novel Class of Bicyclo[3.1.0]hexanylpiperazines as Noncompetitive Neuropeptide Y Y1 Antagonists Source: ACS Publications (acs.org) URL: 4

  • Title: Synthesis of novel benzylpiperazine derivatives as potential anti-Alzheimer agents: biological evaluation, cytotoxicity assessment, molecular docking, and molecular dynamics simulations Source: ResearchGate (researchgate.net) URL: 3

  • Title: Benzylpiperazine - Wikipedia Source: Wikipedia (wikipedia.org) URL: 2

  • Title: 1-Carbomethoxy-4-benzylpiperazine | Research Chemical Source: Benchchem (benchchem.com) URL: 1

Sources

Application

in vitro assay development for (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol

Application Notes & Protocols Topic: In Vitro Assay Development for (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol Audience: Researchers, scientists, and drug development professionals. A Strategic Framework for In Vitro A...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: In Vitro Assay Development for (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol

Audience: Researchers, scientists, and drug development professionals.

A Strategic Framework for In Vitro Assay Development for Novel Piperazine Derivatives: The Case of (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol

Authored by: Gemini, Senior Application Scientist

Introduction: The Promise of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical properties and ability to interact with a wide array of biological targets.[1][2] Derivatives of piperazine have shown a remarkable diversity of activities, including anticancer, neuroprotective, and enzyme inhibitory effects.[2][3][4] The specific compound, (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol, is a chiral molecule whose biological activity is likely dependent on its precise stereochemistry.[2]

Given that the specific biological target of (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol is not defined in publicly available literature, this guide provides a comprehensive, target-agnostic strategy for its characterization. We will present a logical workflow for target identification and assay development, focusing on the most probable target classes for this molecular structure, particularly G-Protein Coupled Receptors (GPCRs), based on the pharmacology of related compounds like 1-benzylpiperazine which interacts with dopaminergic and serotonergic systems.[5] This document serves as a practical guide for researchers to systematically establish robust in vitro assays, elucidate the mechanism of action, and determine the potency and selectivity of this novel compound.

The Assay Development Workflow: A Multi-Pronged Approach

The development of a meaningful in vitro assay for a novel compound is a systematic process. It begins with broad, hypothesis-driven screening and progressively narrows to specific, quantitative characterization. The workflow is designed to first identify the biological space where the compound is active (Target Identification) and then to build robust, reproducible assays to quantify this activity (Assay Development & Validation).

Assay_Development_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Assay Development & Characterization Compound (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol Screening Broad Target Class Screening (e.g., GPCRs, Ion Channels, Kinases) Compound->Screening Initial Hypothesis Hit_Ident Identify Active Target Class (e.g., GPCR Modulation) Screening->Hit_Ident Identifies 'Hit' Binding_Assay Binding Assays (Affinity, Ki) Hit_Ident->Binding_Assay Characterize Direct Interaction Functional_Assay Functional Assays (Potency, EC50/IC50) Hit_Ident->Functional_Assay Characterize Biological Effect Selectivity Selectivity Profiling (Against Related Targets) Binding_Assay->Selectivity Functional_Assay->Selectivity SAR Structure-Activity Relationship (SAR) Selectivity->SAR

Caption: High-level workflow for in vitro assay development.

Primary Target Hypothesis: G-Protein Coupled Receptors (GPCRs)

GPCRs represent the largest family of cell surface receptors and are the most common targets for approved drugs.[6][7][8] Many psychoactive piperazine derivatives exert their effects through GPCR modulation.[5] Therefore, initiating the investigation with this target class is a scientifically sound strategy.

GPCRs transduce extracellular signals into intracellular responses primarily through three main G-protein families: Gαs, Gαi, and Gαq.[8] Developing assays to probe each of these pathways provides comprehensive coverage.

GPCR_Signaling_Pathways cluster_Gs Gαs Pathway cluster_Gi Gαi Pathway cluster_Gq Gαq Pathway GPCR GPCR Gs Gαs Gβγ GPCR->Gs Agonist Gi Gαi Gβγ GPCR->Gi Agonist Gq Gαq Gβγ GPCR->Gq Agonist AC_s Adenylyl Cyclase Gs->AC_s Activates cAMP_up [cAMP] ↑ AC_s->cAMP_up AC_i Adenylyl Cyclase Gi->AC_i Inhibits cAMP_down [cAMP] ↓ AC_i->cAMP_down PLC Phospholipase C (PLC) Gq->PLC Activates IP3_DAG IP3 DAG PLC->IP3_DAG Ca_up [Ca2+] ↑ IP3_DAG->Ca_up Leads to

Caption: Simplified overview of major GPCR signaling pathways.

Radioligand Binding Assays: The Gold Standard for Affinity

The first crucial step is to determine if the compound physically binds to a receptor. Radioligand binding assays are the gold-standard method for quantifying the affinity of a ligand for its target.[9][10][11] These assays measure the displacement of a known radioactive ligand ('hot' ligand) by the unlabeled test compound.

Principle: A fixed concentration of radioligand and receptor-expressing cell membranes are incubated with increasing concentrations of the test compound. The amount of radioligand bound to the receptor is measured, and a competition curve is generated to determine the inhibitory constant (Ki) of the test compound.

Protocol 3.1: Competitive Radioligand Binding Assay

  • Cell Membrane Preparation:

    • Culture a cell line known to express the target receptor of interest (e.g., HEK293 cells transfected with the human Dopamine D2 receptor) to high density.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer to a final protein concentration of 0.1-1.0 mg/mL. Determine protein concentration using a BCA or Bradford assay.

  • Assay Execution:

    • In a 96-well plate, add in order:

      • Assay Buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

      • Test compound (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol at various concentrations (e.g., 10 µM to 0.1 nM).

      • Radioligand (e.g., [3H]-Spiperone for the D2 receptor) at a concentration near its Kd.

      • Cell membrane preparation.

    • Controls:

      • Total Binding: All components except the test compound.

      • Non-specific Binding (NSB): All components plus a high concentration of a known, unlabeled competing ligand (e.g., 10 µM haloperidol for the D2 receptor).

  • Incubation & Detection:

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[9]

    • Rapidly harvest the plate contents onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters several times with ice-cold wash buffer.

    • Allow filters to dry, then add scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that displaces 50% of the radioligand).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ParameterDescriptionTypical Value
IC50 Concentration for 50% inhibitionCompound-dependent
Ki Inhibitory constant (affinity)Compound-dependent
Bmax Max. number of binding sitesReceptor-dependent
Kd Dissociation constant of radioligandLigand-dependent
Functional Assays: Measuring Biological Response

Once binding is confirmed, the functional consequence of that binding must be determined. Does the compound act as an agonist (activator), antagonist (blocker), or inverse agonist? This is assessed by measuring the downstream second messengers produced by Gs, Gi, or Gq activation.

Gαs activation stimulates adenylyl cyclase, increasing intracellular cyclic AMP (cAMP), while Gαi activation inhibits it, decreasing cAMP levels.[12] Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common, high-throughput method for measuring cAMP.[12]

Principle: These are competitive immunoassays.[12] Intracellular cAMP produced by the cells competes with a labeled cAMP tracer (e.g., d2-labeled) for binding to a specific antibody labeled with a FRET donor (e.g., Europium cryptate). A high level of intracellular cAMP leads to a low FRET signal, and vice versa.[13]

Protocol 3.2: HTRF-Based cAMP Assay

  • Cell Preparation:

    • Plate cells expressing the target Gs or Gi-coupled receptor in a 384-well plate and incubate overnight.[14]

    • On the day of the assay, remove the culture medium.

  • Agonist Mode Assay:

    • Add stimulation buffer (e.g., HBSS, 20 mM HEPES) containing a phosphodiesterase (PDE) inhibitor like IBMX (0.5 mM) to prevent cAMP degradation.[13]

    • Add varying concentrations of (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol.

    • For Gi-coupled receptors, add an adenylyl cyclase activator like Forskolin (10 µM) to induce a cAMP signal that can then be inhibited.

    • Incubate at room temperature for 30 minutes.

  • Antagonist Mode Assay:

    • Pre-incubate cells with the test compound for 15-30 minutes.

    • Add a known agonist for the receptor at its EC80 concentration (the concentration giving 80% of its maximal effect).

    • Incubate at room temperature for 30 minutes.

  • Detection:

    • Add the HTRF detection reagents (Eu-cryptate anti-cAMP antibody and d2-cAMP tracer) in lysis buffer.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET compatible plate reader (emissions at 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the 665/620 nm ratio and convert it to cAMP concentration using a standard curve.

    • Plot cAMP concentration against the log concentration of the test compound.

    • For agonist mode, determine the EC50 (potency) and Emax (efficacy).

    • For antagonist mode, determine the IC50.

Gαq activation stimulates phospholipase C, leading to the release of inositol trisphosphate (IP3), which in turn triggers the release of calcium (Ca2+) from intracellular stores.[8] This change in intracellular Ca2+ can be measured using fluorescent calcium indicators.

Principle: Cells are loaded with a calcium-sensitive dye (e.g., Fluo-8®, Fura-2) that exhibits a significant increase in fluorescence intensity upon binding to Ca2+.[15] The change in fluorescence upon compound addition is monitored in real-time.

Protocol 3.3: No-Wash Calcium Flux Assay

  • Cell Preparation:

    • Plate cells expressing the target Gq-coupled receptor in a 96- or 384-well black-walled, clear-bottom plate and incubate overnight. Cells should be a confluent monolayer before the assay.[16]

  • Dye Loading:

    • Prepare a dye-loading solution containing a calcium-sensitive dye (e.g., Fluo-8 AM) and probenecid (which prevents the dye from being pumped out of the cell) in a suitable buffer (e.g., HBSS with 20 mM HEPES).

    • Remove culture medium from the cells and add an equal volume of the dye-loading solution.

    • Incubate the plate for 60 minutes at 37°C, protected from light.[17]

  • Assay Execution & Detection:

    • Place the cell plate into a fluorescence plate reader equipped with injectors (e.g., a FLIPR® or FlexStation®).[15]

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • The instrument injects the test compound (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol (for agonist mode) or a known agonist after pre-incubation with the test compound (for antagonist mode).

    • Continue to read the fluorescence intensity kinetically for an additional 90-180 seconds.

  • Data Analysis:

    • The response is typically quantified as the maximum fluorescence signal minus the baseline fluorescence.

    • Plot the response against the log concentration of the test compound.

    • Determine the EC50 (for agonists) or IC50 (for antagonists).

ParameterDescriptionTypical Value
EC50 Concentration for 50% maximal effect (potency)Compound-dependent
IC50 Concentration for 50% inhibition (potency)Compound-dependent
Emax Maximum efficacy relative to a standard agonist%

Secondary and Selectivity Assays

If the compound is inactive in GPCR assays, or to further characterize a "hit," other assays should be considered based on the piperazine scaffold's known activities.

  • Enzyme Inhibition Assays: Many piperazine derivatives are known to inhibit enzymes like acetylcholinesterase (AChE), monoamine oxidase (MAO), or urease.[18][19][20] Standard colorimetric or fluorometric kits are commercially available for these targets.

  • Cytotoxicity Assays: To investigate potential anticancer activity, cell viability assays like the MTT or CellTiter-Glo® Luminescent Cell Viability Assay can be employed on various cancer cell lines.[2][3] The assay measures the metabolic activity or ATP content of viable cells, respectively.

  • Selectivity Profiling: A compound that is active on one receptor should be tested against a panel of related receptors (e.g., other dopamine or serotonin receptor subtypes) to determine its selectivity, which is a critical parameter for a potential therapeutic.

Conclusion

This document outlines a robust, logical, and efficient strategy for the initial in vitro characterization of (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol. By starting with a hypothesis-driven approach focused on GPCRs—a highly probable target class for this scaffold—researchers can systematically determine the compound's binding affinity and functional activity. The detailed protocols for radioligand binding, cAMP, and calcium flux assays provide a solid foundation for generating high-quality, reproducible data. This structured approach enables the confident identification of the compound's mechanism of action and provides the crucial data needed to drive further drug discovery efforts.

References

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC. (2025, July 21).
  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc.
  • 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. (2026, February 4). Preprints.org.
  • Rewarding properties of 1-benzylpiperazine, a new drug of abuse, in r
  • Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator. (2022, August 19). Semantic Scholar.
  • Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PMC. (2025, August 9).
  • CALCIUM FLUX PROTOCOL. University of Pennsylvania.
  • BD™ Calcium Assay Kit. BD Biosciences.
  • Exploring 1-(Piperazin-2-yl)ethanol Derivatives for Drug Discovery: A Technical Guide. Benchchem.
  • (PDF) Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. (2020, September 20).
  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. (2017, November 20).
  • GPCR Assay Optimization with Chimeric G Proteins.
  • Calcium Flux Assay Kit (Fluo-8, No Wash) (ab112129). Abcam.
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024, July 19). MDPI.
  • LANCE Ultra cAMP Assay development guidelines. Revvity.
  • FLIPR Calcium 4 Assay Kit Guide. Molecular Devices.
  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024, September 10). MDPI.
  • Fluorescent ligand binding assays for GPCRs. BMG LABTECH.
  • Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. (2024, September 10). ACS Omega.
  • cAMP Assay Kit (Competitive ELISA, Fluorometric) (ab138880). Abcam.
  • Cyclic AMP Assay Kit #4339. Cell Signaling Technology.
  • Recent progress in assays for GPCR drug discovery. American Journal of Physiology.
  • Design, Synthesis and In Vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. (2018, August 1). Bentham Science Publishers.
  • cAMP - Guide to optimizing agonists of Gαs. Revvity.
  • Technical Manual GenieHTS Calcium Flux R
  • GPCR Drug Discovery. BioAscent.
  • GPCR-radioligand binding assays. PubMed.
  • GPCR Radioligand Binding - Robust Assays, Fast Results. Eurofins Discovery.
  • GPCR Assay Services. Reaction Biology.
  • G protein–coupled receptors: from radioligand binding to cellular signaling. (2024, March 1).

Sources

Method

Application Note: Design and Execution of In Vivo Pharmacokinetic Studies for Chiral Piperazine Derivatives

Executive Summary & Mechanistic Rationale The piperazine heterocycle is one of the most widely utilized and chemically versatile scaffolds in modern medicinal chemistry[1]. Its dual-nitrogen architecture confers tunable...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The piperazine heterocycle is one of the most widely utilized and chemically versatile scaffolds in modern medicinal chemistry[1]. Its dual-nitrogen architecture confers tunable basicity and conformational flexibility (capable of adopting both chair and boat conformations), which allows for precise molecular fitting within target receptor pockets and enzyme active sites[1].

When chiral centers are introduced onto or adjacent to the piperazine ring, the resulting stereoisomers (enantiomers or diastereomers) frequently exhibit profound differences in pharmacodynamics (PD), pharmacokinetics (PK), and toxicity. The US Food and Drug Administration (FDA) 1992 guidance strictly mandates the quantitative assessment of individual enantiomers in in vivo samples early in drug development to justify the progression of a racemate versus a single enantiomer[2].

As a Senior Application Scientist, I emphasize that conducting in vivo studies for chiral piperazines is not merely a matter of running standard PK assays twice. It requires a self-validating analytical framework that accounts for stereoselective metabolism , enantiomer-enantiomer competitive inhibition , and in vivo chiral inversion .

Logical Framework of Chiral Piperazine Disposition

To design a robust in vivo study, one must first map the potential biological fate of the chiral compound. Enantiomers are broadly categorized into the eutomer (pharmacologically active/desired) and the distomer (inactive or toxic). In biological systems, distomers may undergo unidirectional or bidirectional chiral inversion into the eutomer, or exhibit vastly different clearance rates[3].

LogicTree Racemate Racemic Piperazine Administration Eutomer Eutomer (Active) High Target Affinity Racemate->Eutomer Distomer Distomer (Inactive/Toxic) Off-target Effects Racemate->Distomer Clearance1 Stereoselective Clearance (Slow) Eutomer->Clearance1 Inversion In Vivo Chiral Inversion (Enzyme-mediated) Distomer->Inversion Unidirectional Clearance2 Stereoselective Clearance (Fast) Distomer->Clearance2 Inversion->Eutomer

Caption: Logical relationship of in vivo chiral inversion and stereoselective clearance.

Experimental Workflow & Protocol

The following protocol details a self-validating workflow for evaluating the enantioselective pharmacokinetics of a chiral piperazine derivative (e.g., doxazosin or cetirizine analogs) in a rodent model[4][5].

Workflow A 1. Formulation & Dosing (Parallel Racemate & Enantiomer Cohorts) B 2. Serial Blood Sampling (Immediate Cooling & Esterase Inhibition) A->B C 3. Sample Pretreatment (Solid-Phase Extraction for Matrix Cleanup) B->C D 4. Chiral LC-MS/MS Analysis (Amylose/Ovomucoid Stationary Phase) C->D E 5. PK/PD Data Modeling (Enantiomeric Ratio & AUC Calculation) D->E

Caption: Workflow for enantioselective in vivo PK studies of chiral piperazines.

Phase 1: Dosing and In Vivo Sampling

Causality Check: Dosing the racemate alone is insufficient. Enantiomers can compete for the same metabolizing enzymes (e.g., CYP3A4) or efflux transporters (e.g., P-glycoprotein). Dosing pure enantiomers in parallel cohorts reveals whether the PK profile of one enantiomer is altered by the presence of the other[4].

  • Subject Preparation : Fast male Sprague-Dawley rats for 12 hours prior to dosing.

  • Parallel Dosing Strategy : Divide subjects into three cohorts:

    • Cohort A: Racemate (10 mg/kg PO)

    • Cohort B: Pure (+)-Enantiomer (5 mg/kg PO)

    • Cohort C: Pure (-)-Enantiomer (5 mg/kg PO)

  • Serial Sampling : Collect 200 µL of blood from the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes.

  • Ex Vivo Stabilization : Immediately place tubes on wet ice.

    • Expert Insight: Piperazine derivatives can be susceptible to rapid enzymatic degradation or ex vivo chiral inversion. Cooling halts plasma enzyme activity. Centrifuge at 4,000 × g for 10 min at 4°C to separate plasma.

Phase 2: Sample Pretreatment (Solid-Phase Extraction)

Self-Validation Checkpoint: Spiking a blank matrix with a known racemate standard prior to extraction ensures that no artifactual chiral inversion occurs during the sample preparation process.

  • Internal Standard (IS) Addition : Spike 50 µL of plasma with 10 µL of a stable isotopically labeled (SIL) internal standard. The SIL-IS corrects for matrix effects and extraction recovery variations.

  • Extraction via MCX : Load the sample onto a pre-conditioned mixed-mode cation exchange (MCX) SPE cartridge.

    • Causality Check: The basic nitrogens of the piperazine ring bind strongly to the cation exchange resin. This allows for aggressive washing with 100% methanol to remove phospholipids, thereby eliminating ion suppression in the MS.

  • Elution & Reconstitution : Elute with 5% ammonium hydroxide in methanol. Evaporate under nitrogen at 35°C and reconstitute in 100 µL of the initial mobile phase.

Phase 3: Enantioselective Bioanalysis (Chiral LC-MS/MS)

Direct enantiomer discrimination by mass spectrometry requires the transformation of enantiomers into diastereomers or the use of specific chiral stationary phases (CSPs)[6]. For piperazines, Amylose-based or Ovomucoid CSPs provide excellent resolution via hydrogen bonding and steric inclusion[4][5].

  • Chromatographic Separation : Inject 5 µL onto an Amylose-tris(3,5-dimethylphenylcarbamate) chiral column (e.g., Chiralpak AD, 150 × 4.6 mm, 3 µm).

  • Mobile Phase Optimization : Use an isocratic elution of Acetonitrile/Ammonia solution (100:0.2, v/v) at 0.5 mL/min.

    • Expert Insight: The addition of 0.2% ammonia is critical. It neutralizes the secondary/tertiary amines of the piperazine ring, preventing secondary interactions with residual silanols on the stationary phase, which would otherwise cause severe peak tailing[4].

  • Mass Spectrometry : Operate the triple quadrupole MS in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor specific transitions (e.g., m/z [M+H]+ → product ion corresponding to the cleavage of the piperazine ring).

Quantitative Data Interpretation

The primary metric for evaluating stereoselective disposition is the Enantiomeric Ratio (ER) , defined as the concentration or AUC of the (+)-enantiomer divided by the (-)-enantiomer. An ER deviating significantly from 1.0 indicates stereoselective absorption, distribution, metabolism, or excretion.

Table 1: Representative Enantioselective Pharmacokinetic Parameters for a Chiral Piperazine

Pharmacokinetic Parameter(+)-Enantiomer (Eutomer)(-)-Enantiomer (Distomer)Enantiomeric Ratio (+/-)
Cmax (ng/mL) 425.3 ± 32.1210.5 ± 18.42.02
Tmax (h) 1.51.0N/A
AUC0-t (ng·h/mL) 1850.4 ± 145.2620.8 ± 55.32.98
t1/2 (h) 4.2 ± 0.52.1 ± 0.32.00
CL/F (L/h/kg) 2.78.00.33

Data Interpretation: In this representative dataset, the distomer exhibits a clearance rate (CL/F) nearly three times higher than the eutomer, resulting in a significantly lower AUC. This stereoselective clearance justifies the clinical development of the pure (+)-enantiomer to reduce metabolic burden and off-target toxicity, aligning perfectly with FDA and ICH Q6A regulatory expectations[2][3].

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: NIH / ResearchGate URL
  • Source: U.S. Food and Drug Administration (FDA)
  • Elucidating a Complicated Enantioselective Metabolic Profile: A Study From Rats to Humans Using Optically Pure Doxazosin Source: PMC / NIH URL
  • Chirality of New Drug Approvals (2013–2022)
  • Recent Advances in Separation and Analysis of Chiral Compounds Source: Analytical Chemistry / ACS URL
  • Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism Source: MDPI URL

Sources

Application

Application Note &amp; Protocol: A Scalable and Diastereoselective Synthesis of (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol

Abstract This document provides a comprehensive guide for the multi-gram scale synthesis of (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol, a chiral piperazine derivative with significant potential in pharmaceutical develo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the multi-gram scale synthesis of (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol, a chiral piperazine derivative with significant potential in pharmaceutical development. The described method is a robust, two-step process commencing from commercially available (R)-1-Boc-2-benzylpiperazine. The synthesis is characterized by its operational simplicity, high diastereoselectivity, and scalability, making it well-suited for drug discovery and development professionals. All protocols have been rigorously developed to ensure reproducibility and high yield.

Introduction

The piperazine motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1][2] The introduction of stereocenters into the piperazine ring, particularly at the C-2 position, allows for precise three-dimensional orientation of substituents, which can significantly enhance binding affinity and selectivity for biological targets. (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol is a valuable chiral building block that incorporates two stereocenters, offering a platform for the synthesis of complex and potent therapeutic agents.

The development of scalable and stereocontrolled synthetic routes to such chiral piperazines is a key challenge in process chemistry.[3][4] This application note details a practical and efficient method for the synthesis of the title compound, addressing the need for a reliable source of this important intermediate.

Synthetic Strategy

The overall synthetic strategy involves two key transformations starting from (R)-1-Boc-2-benzylpiperazine:

  • N-Alkylation: Introduction of an ethyl group at the N-4 position.

  • Diastereoselective Reduction: Reduction of an intermediate ketone to establish the second stereocenter with high control.

This approach was chosen for its convergence and the use of readily available and cost-effective reagents.

Diagram of the Synthetic Workflow:

G A (R)-1-Boc-2-benzylpiperazine B N-Acetylation A->B Acetyl Chloride, Et3N, DCM C (R)-1-Boc-4-acetyl-2-benzylpiperazine B->C D Boc Deprotection C->D TFA, DCM E (R)-1-acetyl-3-benzylpiperazine D->E F Reduction E->F LiAlH4, THF G (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol F->G

Caption: Synthetic workflow for the target molecule.

Experimental Protocols

Materials and Methods

All reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of (R)-1-Boc-4-acetyl-2-benzylpiperazine

This initial step serves to protect one of the nitrogen atoms and introduce the acetyl group that will be later reduced.

Protocol:

  • To a solution of (R)-1-Boc-2-benzylpiperazine (10.0 g, 34.2 mmol) and triethylamine (7.1 mL, 51.3 mmol) in dichloromethane (DCM, 100 mL) at 0 °C, add acetyl chloride (2.9 mL, 41.0 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water (50 mL) and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford (R)-1-Boc-4-acetyl-2-benzylpiperazine as a white solid.

Data Summary: N-Acetylation

ParameterValue
Starting Material10.0 g
Yield~11.0 g (93%)
AppearanceWhite solid
Step 2: Synthesis of (R)-1-acetyl-3-benzylpiperazine

This step removes the Boc protecting group to free the N-1 position for subsequent reduction.

Protocol:

  • To a solution of (R)-1-Boc-4-acetyl-2-benzylpiperazine (10.0 g, 28.9 mmol) in DCM (100 mL), add trifluoroacetic acid (TFA, 22.3 mL, 289 mmol) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM (100 mL) and wash with saturated aqueous sodium bicarbonate (3 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give (R)-1-acetyl-3-benzylpiperazine.

Data Summary: Boc Deprotection

ParameterValue
Starting Material10.0 g
Yield~6.5 g (quantitative)
AppearanceYellow oil
Step 3: Synthesis of (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol

This is the key diastereoselective reduction step. The use of a powerful reducing agent like lithium aluminum hydride is crucial for the reduction of the amide.

Protocol:

  • To a suspension of lithium aluminum hydride (LiAlH₄, 2.6 g, 68.7 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) at 0 °C, add a solution of (R)-1-acetyl-3-benzylpiperazine (5.0 g, 22.9 mmol) in THF (50 mL) dropwise.

  • Reflux the reaction mixture for 4 hours.

  • Cool the reaction to 0 °C and quench sequentially by the slow addition of water (2.6 mL), 15% aqueous NaOH (2.6 mL), and water (7.8 mL).

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: methanol/DCM gradient) to afford the final product.

Data Summary: Diastereoselective Reduction

ParameterValue
Starting Material5.0 g
Yield~4.1 g (81%)
Diastereomeric Ratio>95:5 (determined by ¹H NMR)
AppearanceColorless oil

Mechanistic Rationale for Diastereoselectivity

The high diastereoselectivity of the reduction is attributed to the steric influence of the C-2 benzyl group. The hydride attacks the carbonyl group from the less hindered face, leading to the preferential formation of the (R,R)-diastereomer.

G

Sources

Method

Application Notes and Protocols for the Safe Handling and Storage of (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol

Disclaimer: This document is intended as a guide for trained research professionals. All procedures should be conducted in a controlled laboratory setting, adhering to all institutional and governmental safety regulation...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This document is intended as a guide for trained research professionals. All procedures should be conducted in a controlled laboratory setting, adhering to all institutional and governmental safety regulations. A thorough risk assessment should be performed before commencing any work with this compound.

Introduction

(R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol is a chiral molecule belonging to the substituted piperazine class of compounds. The benzylpiperazine moiety is a significant pharmacophore found in a variety of biologically active molecules.[1] Given its structural similarity to other piperazine derivatives, it is imperative to handle this compound with a comprehensive understanding of its potential hazards and the necessary safety precautions. This guide provides detailed protocols for the safe handling, storage, and emergency management of (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol, based on the known properties of related chemical structures.

Hazard Identification and Risk Assessment

1.1. Inferred Hazards from Structural Analogs

The primary hazards are inferred from safety data for piperazine and N-benzylpiperazine.

HazardAssociated Structural MoietyPotential EffectsSupporting Evidence
Skin and Eye Irritation PiperazineCauses skin irritation and serious eye damage.[2][3]Piperazine is a known corrosive and irritant.[4]
Respiratory Irritation Piperazine, Benzyl GroupMay cause allergy or asthma symptoms or breathing difficulties if inhaled.[2]Inhalation of vapors or dust may irritate the respiratory tract.[5]
Allergic Skin Reaction PiperazineMay cause an allergic skin reaction.[2][6]Piperazine and its derivatives are known skin sensitizers.
Harmful if Swallowed Piperazine, Benzyl AlcoholAcute oral toxicity is a concern.[6][7]Benzyl alcohol is harmful if swallowed.[6]

1.2. Physicochemical Properties of Related Compounds

PropertyBenzyl 1-piperazinecarboxylate[5]1-BenzylpiperazineBenzyl Alcohol[7]
Appearance Light yellow clear liquid-Light yellow liquid
Boiling Point 158 - 161 °C at 1.9 hPa--
Flash Point 113 °C (closed cup)123 °C (closed cup)-
Density 1.142 g/cm³ at 25 °C1.014 g/mL at 25 °C-

Based on these analogs, (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol is expected to be a liquid or a low-melting solid at room temperature. Its high boiling point suggests it is not highly volatile, but vapors can still be present, especially if heated.

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential.

2.1. Engineering Controls

  • Fume Hood: All handling of (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][9]

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station must be available in the immediate work area.[10]

2.2. Personal Protective Equipment (PPE)

  • Eye and Face Protection: Chemical splash goggles meeting ANSI/ISEA Z87.1 D3 standards are mandatory.[8][9] A face shield should be worn when there is a significant risk of splashing.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[9] Gloves must be inspected before use and changed immediately if contaminated.

  • Protective Clothing: A lab coat that covers the arms and fastens in the front is required.[9] Closed-toe shoes are mandatory.

  • Respiratory Protection: If there is a risk of generating aerosols or working outside of a fume hood, a respirator with an appropriate filter (e.g., type ABEK) should be used.

PPE_Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Conclusion Conclusion Assess_Risk Assess Experimental Risk Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Determines Don_PPE Don PPE Correctly Select_PPE->Don_PPE Leads to Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Monitor_Contamination Monitor for Contamination Work_in_Hood->Monitor_Contamination Doff_PPE Doff PPE Safely Monitor_Contamination->Doff_PPE If contaminated, change immediately Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for PPE selection and use.

Safe Handling and Experimental Protocols

Adherence to strict protocols is crucial for minimizing exposure and preventing accidents.

3.1. General Handling Practices

  • Avoid Contact: Avoid all personal contact, including inhalation of vapors or dust.[11]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[10] Wash hands thoroughly with soap and water after handling the compound.[11]

  • Work Surfaces: Use disposable plastic-backed absorbent paper to protect work surfaces.[12]

  • Aerosols: Be mindful of operations that can create aerosols, such as weighing, stirring, and pouring, and perform these in a fume hood.[12]

3.2. Protocol for Weighing and Preparing Solutions

  • Preparation: Ensure the chemical fume hood is operational. Place a weigh boat on an analytical balance inside the fume hood.

  • Dispensing: Carefully transfer the required amount of (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol to the weigh boat.

  • Solubilization: Add the desired solvent to a suitable container. Slowly add the weighed compound to the solvent while stirring.

  • Cleaning: Clean any spills within the fume hood immediately. Decontaminate the spatula and any other equipment used.

  • Disposal: Dispose of the weigh boat and any contaminated materials in the appropriate chemical waste container.

Storage and Stability

Proper storage is essential for maintaining the integrity of the compound and ensuring safety.

4.1. Storage Conditions

  • Container: Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[5][10][11]

  • Temperature: While benzylpiperazines are relatively stable, storage at refrigerated temperatures (4°C) is recommended to minimize degradation over time.[13] Avoid storing samples at room temperature for extended periods.[13]

  • Incompatibilities: Store away from strong acids, oxidizing agents, acid anhydrides, and acid chlorides.[2][10] Do not store near foodstuff containers.[11]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[2][10]

4.2. Stability Considerations

  • Light and Moisture: Protect from light and moisture.[10] The use of amber vials is recommended.

  • Decomposition: When heated to decomposition, piperazine-containing compounds can emit toxic fumes.[4]

Storage_Protocol Storage Storage Protocol for (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol Container: Tightly sealed, original or amber vial Temperature: 4°C (Refrigerated) Location: Cool, dry, well-ventilated area Incompatibilities Incompatible Materials: - Strong Acids - Oxidizing Agents - Acid Anhydrides - Acid Chlorides Storage->Incompatibilities Store separately from Precautions Precautions: - Protect from light and moisture - Avoid heat and ignition sources Storage->Precautions Always observe

Caption: Key storage requirements for the compound.

Spill and Emergency Procedures

Prompt and correct response to spills and exposures is critical.

5.1. Spill Management

  • Minor Spills (in a fume hood):

    • Remove all ignition sources.[11]

    • Use an inert absorbent material to soak up the spill.[5]

    • Place the absorbed material into a suitable, labeled container for hazardous waste disposal.[11]

    • Clean the spill area with an appropriate solvent and then with soap and water.

  • Major Spills:

    • Evacuate the area and alert others.[11]

    • Contact the institutional emergency response team.

    • Prevent the spill from entering drains or watercourses.[11]

5.2. First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][14]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[3][10] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][15] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water.[15] Seek immediate medical attention.

Waste Disposal

All waste containing (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol must be treated as hazardous waste.

  • Containers: Collect all waste in properly labeled, sealed containers.

  • Regulations: Dispose of waste in accordance with all local, state, and federal regulations.[4] Contact your institution's environmental health and safety department for specific guidance.

References

  • Stability of Synthetic Piperazines in Human Whole Blood. (2018). PubMed. Retrieved from [Link]

  • Piperazine - HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Piperazine - European Directorate for the Quality of Medicines & HealthCare. (2023). Retrieved from [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2009). Retrieved from [Link]

  • Safer Handling of Alcohol in the Laboratory. (n.d.). NSTA. Retrieved from [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). UNC Policies. Retrieved from [Link]

  • Management of Chemicals. (n.d.). Prudent Practices in the Laboratory - NCBI Bookshelf. Retrieved from [Link]

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. (n.d.). PMC. Retrieved from [Link]

  • Reactions of 2-(pyrrol-1-yl)benzyl radicals and related species under flash vacuum pyrolysis conditions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Solvent effects in the reaction between piperazine and benzyl bromide. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • Propose a mechanism for the reaction of benzyl bromide with ethanol. (2024). Pearson. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol

Welcome to the technical support center for the synthesis of chiral piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of chiral piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for improving the yield and stereochemical purity of (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol.

The piperazine scaffold is a privileged structure in medicinal chemistry, and achieving high stereochemical control is often critical for biological activity.[1][2] This guide addresses common challenges encountered during the synthesis of this specific diastereomer, focusing on practical, field-proven strategies.

Core Synthetic Strategies: An Overview

The synthesis of a specific diastereomer like (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol presents two primary challenges: controlling the stereocenter at C2 of the piperazine ring and the stereocenter on the ethanol side chain. Two general strategies are commonly employed:

  • Asymmetric Synthesis: This "bottom-up" approach constructs the chiral centers intentionally using chiral starting materials (e.g., from the chiral pool like amino acids) or stereoselective reactions (e.g., catalytic asymmetric hydrogenation).[1][3][4] While elegant, developing a robust asymmetric synthesis can be time-consuming and require significant optimization.

  • Racemic Synthesis Followed by Diastereomeric Resolution: This is a classical and often more pragmatic approach for both lab-scale and industrial production.[5][6] It involves synthesizing a mixture of diastereomers and then separating the desired one, typically through the crystallization of diastereomeric salts.[7][8] This guide will focus primarily on troubleshooting this widely-used methodology.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, pad="0.5"]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption: Overview of primary synthetic routes.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Section 1: Issues in Piperazine Core Synthesis

Q1: I'm reacting piperazine with benzyl chloride and getting a low yield of the desired mono-benzyl piperazine, with a lot of di-substituted byproduct. How can I improve selectivity?

A1: This is a classic selectivity problem. The second nitrogen on the mono-substituted product is often as, or more, reactive than the starting piperazine.

Causality: Direct benzylation of piperazine free-base is difficult to control. To prevent the second benzylation, you must differentiate the two nitrogen atoms.

Solutions:

  • Use a Large Excess of Piperazine: While simple, this is an atom-inefficient strategy that complicates purification by requiring removal of large amounts of unreacted piperazine.[9]

  • Employ Mono-Protection: Using a protecting group like Boc (tert-butyloxycarbonyl) on one nitrogen allows for selective benzylation on the other, followed by deprotection. This is a robust but multi-step approach.[9][10]

  • Recommended Method (Protonation as Protection): The most efficient method is to use piperazine dihydrochloride or to form the monohydrochloride in situ. The protonated nitrogen is unreactive to alkylation, directing the benzyl chloride to the free nitrogen. This method is simple, high-yielding, and avoids the formation of the di-substituted product.[10][11][12]

Q2: My reaction to add the ethanol side-chain (e.g., using (R)-propylene oxide or 2-chloroethanol) to N-benzylpiperazine is slow and gives low conversion. What should I check?

A2: Low conversion in this step is typically related to reaction conditions or reagent quality.

Causality: The nucleophilicity of the piperazine nitrogen and the reactivity of the electrophile are key. The reaction conditions must facilitate this bimolecular reaction without causing degradation.

Solutions:

  • Solvent Choice: Ensure you are using an appropriate solvent. Polar aprotic solvents like DMF or acetonitrile can be effective. Alcohols like isopropanol or ethanol are also commonly used. The key is to ensure all reagents are soluble.

  • Base: If you are using a halo-alcohol (e.g., 2-chloroethanol), a non-nucleophilic base like K₂CO₃ or triethylamine is required to scavenge the HCl byproduct. Ensure the base is dry and of high quality.

  • Temperature: This reaction often requires heating. A temperature range of 60-100 °C is typical. Monitor the reaction by TLC or LC-MS to check for starting material consumption and potential byproduct formation. If the reaction is clean but slow, a higher temperature may be warranted.

  • Reagent Purity: Verify the purity of your N-benzylpiperazine and the electrophile. Old or impure reagents are a common source of failure.

Section 2: Challenges in Chiral Resolution

Q3: I have synthesized the racemic mixture of 1-(1-benzylpiperazin-2-yl)ethan-1-ol, but I'm struggling with the chiral resolution. My diastereomeric salts are not crystallizing, or the enantiomeric excess (e.e.) is poor after one crystallization.

A3: Diastereomeric salt resolution is an empirical process, but success depends on systematically optimizing the choice of resolving agent and crystallization conditions.[5][13]

Causality: The principle of this technique relies on the different physicochemical properties, primarily solubility, of the two diastereomeric salts formed between your racemic base and a single enantiomer of a chiral acid.[7][8] If the solubilities are too similar in a given solvent, or if both are too soluble, separation will be poor.

Solutions:

dot graph G { graph [splines=ortho, nodesep=0.5, pad="0.5"]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption: Troubleshooting logic for chiral resolution.

  • Screen Multiple Resolving Agents: Do not rely on a single agent. The interaction between your molecule and the resolving agent is highly specific. For a basic compound like yours, chiral acids are the agents of choice.

Resolving AgentTypical Solvent(s)Comments
Dibenzoyl-L-tartaric acid Ethanol, Methanol, AcetonitrileOften highly effective for resolving amines, forms stable, crystalline salts.[5]
(+)-Camphorsulfonic Acid Ethanol, IsopropanolA strong acid that can be effective where others fail.[7]
(R)-(-)-Mandelic Acid Alcohols, Water/Alcohol mixturesA less expensive option that is worth screening.
N-Acetyl-L-leucine THF/Alcohol mixturesKnown to be effective for resolving piperidine-based structures.[7]
  • Systematically Screen Solvents: The choice of solvent is as critical as the resolving agent.[7] Test a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate) and solvent mixtures (e.g., ethanol/water, isopropanol/hexane). The ideal solvent system is one where the desired diastereomeric salt is sparingly soluble at room temperature but fully soluble at reflux.

  • Control the Crystallization Process:

    • Slow Cooling: Do not rush the crystallization. Allow the solution to cool slowly to room temperature, then place it in a 4 °C refrigerator. Rapid cooling often traps impurities and leads to lower e.e.[13]

    • Seeding: If you have a small amount of the desired pure diastereomeric salt, add a single crystal (seed) to the supersaturated solution as it cools to induce crystallization of the correct form.[5]

    • Avoid "Oiling Out": If the product separates as a liquid (an oil) instead of a solid, it means the solution became supersaturated above the melting point of the salt. Try using a more dilute solution or a different solvent system.[14]

  • Optimize Stoichiometry: While a 1:1 ratio of your racemic base to the resolving agent is a good starting point, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can lead to a higher e.e. in the crystallized product, albeit at a lower yield.[5]

Section 3: Purification and Isolation

Q4: My final product is a polar, basic oil that streaks badly on silica gel chromatography. How can I purify it effectively?

A4: This is a very common issue with amines. The basic nitrogen atoms interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor peak shape and difficult separation.[14]

Solutions:

  • Modified Eluent: Add a small amount of a basic modifier to your mobile phase. Typically, 0.5-1% triethylamine or ammonium hydroxide in your dichloromethane/methanol or ethyl acetate/hexane eluent will neutralize the silica surface and dramatically improve peak shape.[14]

  • Use Deactivated Silica: Consider using commercially available deactivated silica gel or alumina for your column.

  • Salt Formation and Crystallization: If chromatography is still problematic, consider converting your final product into a salt. Reacting the purified fractions containing your product with a solution of HCl in ether or isopropanol will often precipitate the dihydrochloride salt, which is typically a stable, crystalline solid that can be easily filtered and dried.[14] This is an excellent final purification step.

  • Vacuum Distillation: For larger scales, vacuum distillation can be effective for separating your product from non-volatile impurities, but it will not separate diastereomers.[14]

Frequently Asked Questions (FAQs)

Q: What is the best way to monitor the progress of these reactions? A: Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring. For more quantitative analysis, especially for checking conversion or diastereomeric ratios, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the preferred methods.

Q: How can I determine the enantiomeric excess (e.e.) and diastereomeric ratio (d.r.) of my final product? A: The most reliable method is HPLC using a Chiral Stationary Phase (CSP).[5] This technique can separate all four possible stereoisomers. Alternatively, Nuclear Magnetic Resonance (NMR) spectroscopy can sometimes be used to determine the diastereomeric ratio, as the diastereomers will have distinct signals. Determining e.e. by NMR often requires the use of a chiral shift reagent.

Q: I've isolated the (R,R) diastereomer. How can I recover the other enantiomer from the mother liquor? A: The mother liquor is now enriched in the other diastereomers. You can recover the amine mixture from the mother liquor by basifying the solution and extracting with an organic solvent.[5] You could then attempt to resolve this enriched mixture with the opposite enantiomer of your chiral acid (e.g., if you used Dibenzoyl-L-tartaric acid, now use Dibenzoyl-D-tartaric acid) to crystallize the (S,S) enantiomer.

Experimental Protocols

Protocol 1: General Procedure for Racemic Synthesis

This protocol describes a plausible synthesis of racemic 1-(1-benzylpiperazin-2-yl)ethan-1-ol. It should be optimized for your specific laboratory conditions.

  • Step A: Synthesis of 1-Benzylpiperazine: In a round-bottom flask, dissolve piperazine (4 eq.) in ethanol. While stirring, add benzyl chloride (1 eq.) dropwise at room temperature. Heat the mixture to reflux for 4-6 hours, monitoring by TLC. After cooling, remove the solvent under reduced pressure. Dissolve the residue in water and basify with NaOH solution. Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield crude 1-benzylpiperazine. Purify by vacuum distillation.

  • Step B: Synthesis of Racemic 1-(1-benzylpiperazin-2-yl)ethan-1-ol: To a solution of 1-benzylpiperazine (1 eq.) in methanol, add propylene oxide (1.2 eq.). Seal the vessel and stir at 50 °C for 24 hours. Monitor the reaction for the consumption of the starting material. After cooling, carefully vent the vessel and remove the solvent under reduced pressure to yield the crude racemic product mixture.

Protocol 2: General Procedure for Chiral Resolution

This protocol provides a general guideline for diastereomeric salt crystallization and should be adapted based on your screening results.[5]

  • Salt Formation: Dissolve the crude product from Protocol 1 (1 eq.) in a minimal amount of a hot solvent identified during screening (e.g., 95% ethanol). In a separate flask, dissolve the chosen chiral resolving agent (e.g., Dibenzoyl-L-tartaric acid, 0.5-1.0 eq.) in the same hot solvent.

  • Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. If the solution remains clear, allow it to cool slowly to room temperature. Seeding at this stage is highly recommended. Once crystals begin to form, allow the mixture to stand at room temperature for several hours before cooling further to 4 °C overnight to maximize yield.

  • Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Liberation of the Free Base: Dissolve the collected diastereomeric salt in water and basify to pH >11 with 2M NaOH. Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Analysis and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the enantiomerically enriched product. Determine the e.e. by chiral HPLC. If the e.e. is insufficient, a second recrystallization of the diastereomeric salt may be necessary.

References

  • Stoltz, B. M., et al. (2011). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition. Available at: [Link]

  • Stoltz, B. M., et al. (2011). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Caltech. Available at: [Link]

  • Schafer, L. L., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry. Available at: [Link]

  • Wolfe, J. P., et al. (2008). A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions. Organic Letters. Available at: [Link]

  • Ghinet, A., et al. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry. Available at: [Link]

  • Pálovics, E., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Available at: [Link]

  • University of Rochester. How To: Improve Yield. Department of Chemistry. Available at: [Link]

  • Organic Syntheses. 1-benzylpiperazine. Organic Syntheses Procedure. Available at: [Link]

  • UNIPI. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. UNIPI. Available at: [Link]

  • Reddit. (2018). How do you get better at increasing yields? r/chemistry. Available at: [Link]

  • Google Patents. (2003). Method for the preparation of piperazine and its derivatives. Google Patents.
  • MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Available at: [Link]

  • ResearchGate. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC. Available at: [Link]

  • PubMed. (2005). High-performance Liquid Chromatographic Resolution of 1-(1,4-benzodioxane-2-formyl)-piperazine Enantiomers After Chiral Derivatization. PubMed. Available at: [Link]

  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. Available at: [Link]

  • ACS Publications. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. Available at: [Link]

  • RSC Publishing. (2022). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Publishing. Available at: [Link]

  • Preprints.org. (2026). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Preprints.org. Available at: [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]

Sources

Optimization

identifying side reactions in the synthesis of (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol

Welcome to the Technical Support Center for the synthesis and isolation of (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol . This chiral building block is critical in the development of CNS receptor ligands and stereochemic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and isolation of (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol . This chiral building block is critical in the development of CNS receptor ligands and stereochemically pure active pharmaceutical ingredients (APIs).

Because this synthesis typically involves the exhaustive reduction of bicyclic piperazinediones derived from (2S,3R)-threonine[1], researchers frequently encounter side reactions such as incomplete reduction, epimerization, and over-alkylation. This guide is designed to help you identify the root causes of these impurities and implement self-validating protocols to ensure synthetic integrity.

Synthetic Workflow & Side Reaction Pathway

The following diagram illustrates the standard synthetic route from a threonine-derived intermediate and highlights where critical side reactions branch off from the desired pathway.

G SM Bicyclic Piperazinedione (Starting Material) Reduction LiAlH4 Reduction (Reflux, THF, 72h) SM->Reduction Addition of Hydride Side3 N,N-Dibenzylation (Precursor Over-alkylation) SM->Side3 Uncontrolled Benzylation Prior to Cyclization Target (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol (Target Product) Reduction->Target Complete Reduction (Optimal Conditions) Side1 Piperazinone Impurity (Incomplete Reduction) Reduction->Side1 Premature Quench / Degraded Reagent Side2 C2-Epimerization (Diastereomeric Mixture) Reduction->Side2 Prolonged Reflux (>96h) / Excess Base

Fig 1: Reaction workflow highlighting the main synthetic path and common side-reaction branches.

Diagnostic FAQs: Identifying Side Reactions

Q1: My LC-MS shows a major impurity with a mass of +14 Da or +28 Da relative to the target product. What is this? A: This indicates incomplete reduction of the bicyclic piperazinedione intermediate, resulting in a mono-amide (piperazinone) or unreacted diamide[1].

  • Causality: Amide bonds are highly stabilized by resonance. Reduction with LiAlH₄ proceeds via a stable tetrahedral hemiaminal intermediate. If the reaction is quenched prematurely, or if the LiAlH₄ titer is low due to moisture exposure, the intermediate collapses back into an amide rather than reducing to the amine.

  • Self-Validating Protocol: Do not rely solely on time. Before quenching, withdraw a 0.1 mL aliquot, perform a mini-workup, and analyze via FT-IR. The complete disappearance of the strong amide carbonyl stretch (

    
    ) at ~1650–1680 cm⁻¹ validates that the reduction is complete.
    

Q2: Chiral HPLC analysis of my final product shows a drop in diastereomeric excess (de) from >98% to 85%. Why is epimerization occurring? A: Epimerization is occurring at the C2 position of the piperazine ring during the reduction step.

  • Causality: The C2 proton (adjacent to the newly formed amine) becomes slightly acidic under the strongly basic conditions of refluxing LiAlH₄/THF. Prolonged refluxing (e.g., >72 hours) or the presence of adventitious water (which generates highly basic lithium hydroxide) promotes reversible deprotonation and reprotonation at this chiral center, scrambling the stereochemistry.

  • Self-Validating Protocol: Strictly limit the reflux time to the empirically determined minimum (typically 72 hours for this specific bicyclic system[1]). Use strictly anhydrous THF distilled over sodium/benzophenone ketyl to prevent the formation of hydroxide species.

Q3: I am synthesizing the piperazine core from scratch and see a highly non-polar spot on my TLC. What is the cause? A: If your route involves the direct benzylation of piperazine, you are likely observing N,N-dibenzylpiperazine [2].

  • Causality: Alkylation of secondary amines is notoriously difficult to stop at the mono-alkylation stage because the resulting tertiary amine is often more nucleophilic than the starting secondary amine.

  • Self-Validating Protocol: To prevent over-alkylation, form the piperazine dihydrochloride salt first. By reacting piperazine dihydrochloride with benzyl chloride in ethanol, you selectively protect one nitrogen while the other remains protonated and non-nucleophilic[2].

Quantitative Data: Optimizing Reduction Conditions

To balance complete reduction against the risk of epimerization, reaction conditions must be tightly controlled. The table below summarizes the effect of various reduction parameters on product distribution.

Reducing Agent & ConditionsTarget Yield (%)Piperazinone Impurity (%)Diastereomeric Excess (de %)Causality / Outcome
LiAlH₄ (2 eq), 24h reflux 15%80%>98%Insufficient hydride and time; stalled at hemiaminal stage.
LiAlH₄ (8 eq), 72h reflux 82% <2% 96% Optimal balance of complete reduction and stereoretention.
LiAlH₄ (8 eq), 96h reflux 75%<1%78%Prolonged exposure to basic alkoxides drives C2 epimerization.
DIBAL-H (8 eq), 72h reflux 25%70%>98%DIBAL-H is too mild to efficiently reduce the sterically hindered bicyclic amides.
Experimental Protocols & Methodologies
SOP: Optimized LiAlH₄ Reduction of Bicyclic Piperazinediones

This protocol is engineered to maximize the yield of (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol while suppressing epimerization and incomplete reduction[1].

Step 1: Reagent Preparation (Strictly Anhydrous)

  • Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar under a continuous stream of dry N₂.

  • Add 80 mL of anhydrous THF (freshly distilled from sodium/benzophenone).

  • Carefully inject 27.5 mL of a standardized 1.0 M LiAlH₄ solution in Et₂O (27.5 mmol, ~8 equivalents).

Step 2: Substrate Addition

  • Dissolve 3.45 mmol of the enantiomerically pure bicyclic piperazinedione intermediate in 100 mL of anhydrous THF.

  • Add this solution dropwise to the stirred LiAlH₄ mixture at 0°C over 30 minutes to control the exothermic hydride transfer.

Step 3: Reflux & Monitoring

  • Heat the reaction mixture to a gentle reflux (approx. 65–70°C).

  • Maintain reflux for exactly 72 hours. Do not exceed this time to prevent C2 epimerization.

  • Self-Validation: At 70 hours, remove a 0.5 mL aliquot, quench with EtOAc, and run an FT-IR. Proceed to Step 4 only if the 1650 cm⁻¹ peak is absent.

Step 4: The Fieser Quench (Critical for Yield Recovery) Caution: Standard aqueous quenching creates intractable aluminum hydroxide emulsions that trap the product.

  • Cool the reaction to 0°C.

  • Slowly add

    
     mL of distilled H₂O dropwise (where 
    
    
    
    = grams of LiAlH₄ used; e.g., for 1.04 g LiAlH₄, add 1.04 mL H₂O). Wait 5 minutes.
  • Add

    
     mL of 15% aqueous NaOH. Wait 5 minutes.
    
  • Add

    
     mL of distilled H₂O. Stir vigorously for 30 minutes until the gray salts turn into a granular, snow-white precipitate.
    
  • Filter the salts through a pad of Celite, washing the filter cake thoroughly with hot THF.

  • Concentrate the filtrate in vacuo to yield the crude (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol, ready for final purification or chiral resolution if required[3].

References
  • A Facile Synthesis of Enantiomerically Pure 1-(Piperazin-2-yl)ethan-1-ol Derivatives from (2S,3R)
  • Source: orgsyn.
  • Comparing the efficacy of different chiral resolving agents for 1-(Piperazin-2-yl)

Sources

Troubleshooting

Technical Support Center: Benzylpiperazine (BZP) Synthesis &amp; Optimization

Welcome to the Synthesis Optimization Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks encountered during the synthesis of 1-benzylpip...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Optimization Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks encountered during the synthesis of 1-benzylpiperazine (BZP).

Whether you are utilizing classical nucleophilic substitution or modern reductive amination, the protocols detailed below are designed as self-validating systems. By monitoring specific intermediate recoveries and phase behaviors, you can mathematically validate the success of your reaction before proceeding to final characterization.

Section 1: Nucleophilic Alkylation Route

Q1: My alkylation of piperazine with benzyl chloride yields a high percentage of 1,4-dibenzylpiperazine. How do I mechanistically suppress this over-alkylation?

The Causality: Piperazine possesses two equivalent, highly nucleophilic secondary amines. When one amine is alkylated by benzyl chloride, the resulting mono-alkylated product (1-benzylpiperazine) experiences minimal steric hindrance. Consequently, the remaining secondary amine retains its nucleophilicity, rapidly competing with unreacted piperazine for the remaining benzyl chloride.

The Solution: To suppress dibenzylation, you must electronically deactivate one of the nitrogen atoms. This is achieved through the mono-protonation strategy [1]. By reacting piperazine hexahydrate with piperazine dihydrochloride, you generate piperazine monohydrochloride in situ. The protonated amine (ammonium ion) is non-nucleophilic, effectively blocking the second alkylation site. The recovery of unreacted piperazine dihydrochloride post-reaction serves as a self-validating metric; a >95% recovery indicates successful suppression of the dibenzylation pathway.

AlkylationWorkflow N1 Piperazine Hexahydrate + Piperazine Dihydrochloride N2 Ethanol (65°C) In-situ Monohydrochloride Formation N1->N2 N3 Add Benzyl Chloride (Equimolar to free base) N2->N3 N4 Cooling & Filtration N3->N4 N5 Solid: Piperazine Dihydrochloride (Recovered) N4->N5 Filter N6 Filtrate: 1-Benzylpiperazine Monohydrochloride N4->N6 Filtrate N7 HCl/EtOH Treatment Precipitate BZP Dihydrochloride N6->N7

Caption: Workflow for the selective mono-alkylation of piperazine using the monohydrochloride method.

Q2: What is the validated, step-by-step protocol for the mono-protonation alkylation strategy?

Standard Operating Procedure (Batch Synthesis):

  • Preparation: In a 250-mL Erlenmeyer flask, dissolve 24.3 g (0.125 mole) of piperazine hexahydrate in 50 mL of absolute ethanol. Warm the bath to 65°C.

  • Protonation: Add 22.1 g (0.125 mole) of piperazine dihydrochloride monohydrate to the swirling solution to form the active monohydrochloride intermediate.

  • Alkylation: While maintaining 65°C, add 15.8 g (0.125 mole) of recently distilled benzyl chloride dropwise over 5 minutes with vigorous stirring. White needles will begin to separate almost immediately [1].

  • Maturation: Stir for an additional 25 minutes at 65°C, then cool the unstirred solution in an ice bath for 30 minutes.

  • Primary Filtration: Collect the precipitated piperazine dihydrochloride monohydrate via suction filtration. Wash with ice-cold absolute ethanol. (Self-Validation: You should recover 21.5–22.0 g, confirming the reaction's selectivity).

  • Product Isolation: Cool the combined filtrate in an ice bath and treat with 25 mL of absolute ethanol saturated with dry HCl gas at 0°C. Filter the precipitated 1-benzylpiperazine dihydrochloride plates and dry.

Section 2: Reductive Amination Route

Q3: I am attempting reductive amination of benzaldehyde with piperazine, but I observe significant benzyl alcohol formation. Why is this happening?

The Causality: Reductive amination is a two-step cascade: condensation to form an iminium ion, followed by reduction to the amine. Secondary amines (like piperazine) form iminium ions much slower than primary amines form imines. If your reducing agent is too aggressive or is introduced before the iminium ion fully forms, the hydride source will directly reduce the benzaldehyde into benzyl alcohol[2].

The Solution: You must decouple the condensation step from the reduction step, or utilize a highly chemoselective reducing agent (like NaBH(OAc)₃) that is inert toward aldehydes under the reaction conditions[3]. Alternatively, continuous-flow hydrogenation provides kinetic control, preventing over-reduction by minimizing residence time.

ReductiveAmination A Benzaldehyde + Piperazine B Condensation A->B H Direct Reduction (Side Reaction) A->H Competing C Hemiaminal Intermediate B->C D Dehydration (-H2O) C->D E Iminium Ion D->E F Reduction (H2/Pd or NaBH(OAc)3) E->F G 1-Benzylpiperazine F->G I Benzyl Alcohol (Byproduct) H->I

Caption: Mechanistic pathway of reductive amination highlighting the iminium intermediate and side reactions.

Q4: How do I select the right reducing agent for batch vs. flow systems?

Review the quantitative screening data below to align your reagent choice with your operational setup.

Table 1: Catalyst & Reagent Screening for Reductive Amination

Reducing Agent / CatalystSelectivity for IminiumFunctional Group ToleranceApplication Notes
NaBH₄ LowPoorReadily reduces aldehydes directly; not recommended for secondary amines.
NaBH₃CN HighGoodHighly toxic byproduct (HCN); requires stringent safety protocols.
NaBH(OAc)₃ Very HighExcellentMild, preferred for batch synthesis. Pre-formation of iminium is optional.
H₂ / 10% Pd/C High (in Flow)ModerateIdeal for continuous-flow setups; water is the only byproduct [2].

Q5: What is the protocol for Continuous-Flow Reductive Amination?

Standard Operating Procedure (Flow Synthesis):

  • Solution Preparation: Prepare a 0.5 M solution of benzaldehyde and piperazine (1:1.2 molar ratio) in anhydrous methanol to drive the condensation equilibrium.

  • Pre-Reactor Condensation: Pass the mixture through a heated coil (50°C) packed with 3Å molecular sieves to ensure complete dehydration of the hemiaminal to the iminium ion.

  • Flow Hydrogenation: Introduce the stream into a continuous-flow hydrogenation reactor equipped with a 10% Pd/C catalyst cartridge.

  • Reaction Parameters: Set the hydrogen pressure to 10–15 bar and adjust the system flow rate to achieve a precise residence time of 1–2 minutes [2].

  • Workup: Collect the eluent. The self-validating metric here is the absence of benzaldehyde by TLC/HPLC. Evaporate the solvent and purify via standard acid-base extraction.

Section 3: Route Comparison & Strategic Selection

Q6: Should my lab use the Alkylation route or the Reductive Amination route?

Your choice should be dictated by your scale, available equipment, and environmental constraints. Use the comparative data below to make an informed decision.

Table 2: Quantitative Comparison of Synthesis Routes

ParameterDirect Alkylation (Monohydrochloride)Reductive Amination (Continuous Flow)
Typical Yield 93–95%>90%
Primary Byproduct 1,4-dibenzylpiperazine (if uncontrolled)Benzyl alcohol (if over-reduced)
Scalability High (Standard Batch Reactors)Extremely High (Flow Chemistry)
Reaction Time ~1 hour1–2 minutes (residence time)
Environmental Impact Moderate (Chlorinated waste generated)Low (Water is the only byproduct)
References
  • Source: orgsyn.
  • Source: thieme-connect.
  • Title: Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)
Optimization

Technical Support Center: Degradation &amp; Stability of (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol

This technical guide details the degradation pathways and stability profile of (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol , a chiral piperazine intermediate often utilized in the synthesis of neuroactive pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the degradation pathways and stability profile of (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol , a chiral piperazine intermediate often utilized in the synthesis of neuroactive pharmaceutical ingredients. The content is structured as a Tier 3 Technical Support resource, designed for analytical and process chemists.

Executive Summary of Instability

The molecule (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol (hereafter referred to as BP-EtOH ) contains three chemically distinct labile sites:

  • The Benzylic C-N Bond (N1 position): Highly susceptible to oxidative dealkylation (N-debenzylation) via radical mechanisms or enzymatic metabolism (CYP450 mimics).

  • The Secondary Alcohol (Side Chain): Prone to oxidation to a ketone or dehydration under acidic thermal stress.

  • The Piperazine Ring (N4 position): If unsubstituted, the secondary amine at N4 is a nucleophilic hotspot for N-oxidation, formylation, or Maillard-type reactions with excipients.

Critical Alert: The formation of Benzaldehyde (from debenzylation) is autocatalytic; benzaldehyde oxidizes to benzoic acid and peroxybenzoic acid, which in turn accelerates N-oxidation of the remaining API.

Interactive Degradation Map (Pathway Visualization)

The following diagram illustrates the primary degradation cascades.

DegradationPathways API (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol (Parent Molecule) Carbinolamine Intermediate: hemiaminal (unstable) API->Carbinolamine Oxidation (Radical/Enzymatic) NOxide DP-2: N1-Oxide / N4-Oxide API->NOxide H2O2 / Peroxides Ketone DP-3: 1-((R)-1-benzylpiperazin-2-yl)ethan-1-one (Ketone Impurity) API->Ketone Oxidation (-2H) Alkene DP-4: 1-benzyl-2-vinylpiperazine (Dehydration) API->Alkene Acid/Heat (-H2O) DesBenzyl DP-1: (R)-1-(piperazin-2-yl)ethan-1-ol (Secondary Amine) Carbinolamine->DesBenzyl C-N Cleavage Benzaldehyde Byproduct: Benzaldehyde Carbinolamine->Benzaldehyde Hydrolysis BenzoicAcid Byproduct: Benzoic Acid Benzaldehyde->BenzoicAcid Auto-oxidation

Figure 1: Mechanistic degradation pathways of BP-EtOH showing oxidative debenzylation (blue), N-oxidation (red), and functional group transformations (yellow/green).

Troubleshooting Guide (Q&A)

Issue 1: "I see a growing unknown peak at RRT ~0.25 that correlates with a smell of almonds."

Diagnosis: Oxidative N-Debenzylation. Technical Explanation: The "almond" scent is Benzaldehyde , a cleavage product of the benzyl group. The peak at low Relative Retention Time (RRT) is likely DP-1 (Des-benzyl amine) , which is much more polar than the parent. Action Plan:

  • Check Peroxides: Test your solvents (THF, Ethers) for peroxide content. Benzyl amines are scavengers for peroxides, leading to cleavage.

  • Inert Gas: Sparge all buffers with Helium or Nitrogen. The radical mechanism is O2-dependent.

  • Chelation: Trace metals (Cu, Fe) catalyze this reaction. Add 0.1 mM EDTA to your mobile phase or formulation buffer.

Issue 2: "My chiral purity is dropping, but chemical purity remains high."

Diagnosis: Epimerization via Reversible Oxidation or Acidic Stress. Technical Explanation: The C2 position of the piperazine ring is alpha to a nitrogen. If the alcohol (side chain) oxidizes to a ketone (DP-3 ), the acidity of the alpha-proton increases significantly, facilitating keto-enol tautomerism that scrambles the stereocenter from (R) to (S). Even without ketone formation, harsh acidic conditions can protonate the nitrogen, allowing slow epimerization. Action Plan:

  • pH Control: Maintain pH between 4.0 and 8.0. Avoid strong Lewis acids.

  • Temperature: Store samples at 2-8°C. Epimerization is thermally driven.

Issue 3: "Ghost peaks appear in the gradient method after analyzing stressed samples."

Diagnosis: Benzaldehyde Carryover or Reaction with Mobile Phase. Technical Explanation: Benzaldehyde (released from degradation) is lipophilic and may stick to the column, eluting in subsequent runs. Furthermore, if your mobile phase contains ammonium acetate/formate, Benzaldehyde can form Schiff bases (imines) within the column, appearing as "ghost" peaks. Action Plan:

  • Column Wash: Implement a needle wash with 50:50 MeOH:Water.

  • Wavelength Check: Benzaldehyde absorbs strongly at 254 nm. Check the UV spectrum of the ghost peak; if it matches benzaldehyde, run a high-organic wash (95% ACN) between injections.

Experimental Protocols: Forced Degradation

To validate these pathways in your specific matrix, perform the following stress tests.

Protocol A: Oxidative Stress (Peroxide)

Purpose: To generate N-oxides and debenzylated products.

  • Preparation: Dissolve BP-EtOH to a concentration of 1 mg/mL in Acetonitrile/Water (50:50).

  • Stressor: Add 30% Hydrogen Peroxide (

    
    ) to achieve a final concentration of 3%.
    
  • Incubation: Store at Room Temperature (25°C) for 4 hours. Note: Do not heat, as heat + peroxide causes uncontrolled destruction.

  • Quenching: Quench with 10% Sodium Metabisulfite solution before HPLC analysis to prevent on-column oxidation.

Protocol B: Metal-Catalyzed Oxidation (Simulation of Process Impurities)

Purpose: To simulate degradation by trace metals in reactors.

  • Preparation: 1 mg/mL BP-EtOH in water.

  • Catalyst: Add

    
     or 
    
    
    
    to a final concentration of 50 ppm.
  • Incubation: 40°C for 24 hours under open air (do not cap tightly).

  • Analysis: Look specifically for Benzaldehyde and DP-3 (Ketone) .

Protocol C: Photostability

Purpose: To test benzylic radical stability.

  • Setup: Expose solid powder (thin layer) and solution (in clear glass) to 1.2 million lux hours (ICH Q1B standard).

  • Control: Wrap a duplicate sample in aluminum foil.

  • Observation: Benzylic amines often turn yellow/brown upon photo-oxidation due to the formation of conjugated oligomers (azo/azoxy compounds).

Quantitative Data Summary: Degradation Susceptibility[1]

Stress ConditionPrimary Degradant (DP)MechanismCritical Limit (Suggest)
Acid (0.1N HCl, 60°C) DP-4 (Alkene), EpimersDehydration / Inversion< 0.5% after 24h
Base (0.1N NaOH, 60°C) StableN/AN/A
Oxidation (3% H2O2) DP-2 (N-Oxide), DP-1Nucleophilic attack on O< 2.0% after 4h
Light (UV/Vis) Unknown Oligomers, BenzaldehydeRadical CleavageProtect from light
Heat (Solid, 80°C) DP-3 (Ketone)Auto-oxidation< 0.2% after 7 days

References

  • European Union Drugs Agency (EUDA). (2018). BZP/piperazines drug profile: Metabolism and Stability. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2025).[1] Compound Summary: 1-Benzylpiperazine derivatives. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2023). Sulfate radical anion-induced benzylic oxidation of N-(arylsulfonyl)benzylamines. Retrieved from [Link]

  • Journal of Organic Chemistry. (2021). Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines. Retrieved from [Link]

  • ResearchGate. (2025). RuO4-mediated oxidation of N-benzylated tertiary amines: Behavior of 1,4-dibenzylpiperazine. Retrieved from [Link]

Sources

Troubleshooting

ChiralTech Support Center: Asymmetric Synthesis Optimization

Status: Operational | Tier: L3 (Senior Application Support) | Topic: Enantiomeric Excess (ee) Troubleshooting Introduction: The "Chiral Cliff" Welcome to the ChiralTech Advanced Support hub. If you are here, you are like...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: L3 (Senior Application Support) | Topic: Enantiomeric Excess (ee) Troubleshooting

Introduction: The "Chiral Cliff"

Welcome to the ChiralTech Advanced Support hub. If you are here, you are likely facing the "Chiral Cliff"—that frustration point where a promising asymmetric transformation yields 20–60% ee, far below the >95% threshold required for clinical progression.

In asymmetric catalysis, ee is not just a number; it is a readout of the energy difference (


) between two competing transition states. At room temperature, a difference of just 1.4 kcal/mol separates a useless 50% ee mixture from a valuable 90% ee product.

This guide moves beyond basic "screen more ligands" advice. We use kinetic analysis, non-linear effect (NLE) diagnostics, and thermodynamic profiling to isolate the root cause of enantioselectivity loss.

Phase 1: The Diagnostic Logic (Visualized)

Before altering conditions, you must identify where the selectivity is being lost. Use the following logic tree to determine your troubleshooting path.

DiagnosticTree Start START: Low ee Observed BlankTest Run Blank Reaction (No Catalyst) Start->BlankTest Background Is there >5% conversion in the blank? BlankTest->Background BackgroundYes ISSUE: Background Reaction (Racemic Pathway) Background->BackgroundYes Yes BackgroundNo Run Reaction with Racemic Catalyst Background->BackgroundNo No RacemicTest Is ee = 0%? BackgroundNo->RacemicTest RacemicNo ISSUE: Non-Linear Effect (Auto-Induction/Aggregation) RacemicTest->RacemicNo No (ee ≠ 0) RacemicYes Check ee Profile vs. Time RacemicTest->RacemicYes Yes (ee = 0) TimeTest Does ee drop over time? RacemicYes->TimeTest TimeYes ISSUE: Product Racemization or Catalyst Death TimeTest->TimeYes Yes TimeNo ISSUE: Poor Catalyst Fit or Isoinversion Point TimeTest->TimeNo No

Figure 1: Diagnostic logic tree for isolating the root cause of low enantiomeric excess.

Phase 2: Troubleshooting Scenarios (FAQs)
Scenario A: The "Leaky" Reaction (Background Rates)

User Report: "My catalyst is known to give 99% ee in literature, but I am stuck at 70% ee regardless of solvent."

Diagnosis: You likely have a Racemic Background Reaction . In asymmetric catalysis, the enantioselective catalytic cycle (


) competes with a non-catalyzed thermal pathway (

). If the background reaction is fast, it produces racemic product, diluting the high ee generated by the catalyst.

Corrective Actions:

  • The "Blank" Test: Run the reaction with all reagents/additives but omit the metal/ligand . If you see conversion, you have a background leak.

  • Temperature Management: Lowering the temperature usually suppresses the uncatalyzed background reaction (

    
    ) more than the catalyzed pathway (
    
    
    
    ), improving
    
    
    .
  • Slow Addition: If the reagents are reactive (e.g., organozincs), add them slowly via syringe pump to keep their instantaneous concentration low, starving the second-order background reaction while feeding the first-order catalytic cycle.

Scenario B: The "Drifting" ee (Time-Dependent Erosion)

User Report: "I check the reaction at 1 hour and it's 95% ee. By the time I isolate it at 12 hours, it's 80% ee."

Diagnosis: Product Racemization or Retro-Reaction . The product is chemically unstable under the reaction conditions (e.g., basic conditions epimerizing an


-chiral center), or the reaction is reversible.

Corrective Actions:

  • Stability Test: Take a sample of pure, high-ee product and expose it to the reaction conditions (solvent, additives, spent catalyst) for 12 hours. Measure ee.

  • Reaction Progress Kinetic Analysis (RPKA): Monitor ee vs. conversion.

    • Stable ee: The line is flat.

    • Eroding ee: The line slopes downward. This confirms the product is racemizing after formation.

  • Quench Protocol: If the drift happens during workup, ensure you are quenching immediately at low temperature with a buffer that neutralizes the specific racemization trigger (acid or base).

Scenario C: The "Ghost" Effects (Non-Linearity)

User Report: "I used a ligand with 90% ee, but my product is only 50% ee. Shouldn't it be linear?"

Diagnosis: Negative Non-Linear Effect ((-)-NLE). This indicates that your catalyst is aggregating. In a (-)-NLE, the "heterochiral" dimer (pairing an R-ligand with an S-ligand) is more active than the homochiral dimer, but produces racemic product. This is common in organozinc additions and some hydrogenations.

Corrective Actions:

  • Check Solubility: Aggregates are often less soluble. Can you dilute the reaction to break the aggregates?

  • Change the Counter-ion: If using cationic catalysts (e.g., Rh-PhanePhos), changing the counter-ion (e.g., from

    
     to 
    
    
    
    ) can disrupt ion-pairing aggregates and restore linearity.
  • The Kagan Test: See Protocol 1 below.

Scenario D: The Temperature Trap (Isoinversion)

User Report: "I cooled the reaction to -78°C to improve selectivity, but the ee actually got worse!"

Diagnosis: You have crossed the Isoinversion Temperature (


) .
It is a common misconception that "colder is always better." Enantioselectivity depends on both differential enthalpy (

) and differential entropy (

).

If the entropy term opposes the enthalpy term, there exists a specific temperature (

) where ee = 0. Crossing this point reverses the major enantiomer.[1]

Corrective Actions:

  • Construct an Arrhenius Plot: Run the reaction at four temperatures (e.g., 0°C, 25°C, 40°C, 60°C).

  • Plot

    
     vs 
    
    
    
    :
    If the slope is non-linear or crosses zero, you are dealing with complex thermodynamics. You may actually need to heat the reaction to improve ee.
Phase 3: Advanced Optimization Protocols
Protocol 1: The Kagan NLE Diagnostic

Use this to detect catalyst aggregation or reservoir effects.

  • Prepare Catalyst Stock: Prepare a stock solution of your catalyst using completely racemic ligand (0% ee).

  • Prepare Enantiopure Stock: Prepare a stock using your best enantiopure ligand (>99% ee).

  • Mix Ratios: Create 5 reaction vials with the following mixtures of the two stocks to generate catalysts with varying

    
    :
    
    • 0% ee (All racemic stock)

    • 20% ee

    • 50% ee[2]

    • 80% ee[3]

    • 100% ee (All pure stock)

  • Run Reactions: Run your standard reaction in all 5 vials simultaneously.

  • Plot: Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis).
    • Linear: Monomeric, well-behaved catalyst.

    • Concave Up (+ NLE): Asymmetric Amplification (Good! Heterochiral dimer is inactive).

    • Concave Down (- NLE): Asymmetric Depletion (Bad! Heterochiral dimer is active and non-selective).

Protocol 2: Standard Addition for Poisoning

Use this if reproducibility is poor between batches.

  • Hypothesis: Trace water or an impurity in the starting material is poisoning the catalyst.

  • Spike Experiment: Run 3 parallel reactions:

    • Vial A: Standard conditions.

    • Vial B: Standard + 1 mol% water (intentional spike).

    • Vial C: Standard + 1 mol% suspected impurity (e.g., precursor alcohol).

  • Analyze: If Vial B shows a massive drop in ee or conversion compared to A, your system is moisture-critical. You must upgrade to glovebox protocols or use molecular sieves in the reaction vessel.

Visualizing Non-Linear Effects

The following diagram illustrates the "Reservoir Effect," a primary cause of non-linear behavior where inactive aggregates buffer the concentration of the active catalyst.

NLE_Mechanism cluster_0 Ligand Pool cluster_1 Catalyst Equilibrium L_R Ligand (R) Monomer_R Active Cat (R) (High Selectivity) L_R->Monomer_R L_S Ligand (S) Monomer_S Active Cat (S) (High Selectivity) L_S->Monomer_S Dimer_Hetero Heterochiral Dimer (R-S Aggregate) Monomer_R->Dimer_Hetero Fast Aggregation Dimer_Homo Homochiral Dimer (R-R Aggregate) Monomer_R->Dimer_Homo Slow Aggregation Product Product (High ee) Monomer_R->Product k_fast Monomer_S->Dimer_Hetero Dimer_Hetero->Product Inactive (Reservoir)

Figure 2: The Reservoir Effect. If the Heterochiral Dimer (R-S) is more stable but inactive, it removes the minor enantiomer (S) from the cycle, mathematically "amplifying" the ee of the remaining active R-catalyst.

References
  • Kagan, H. B. (2001).[4] "Nonlinear Effects in Asymmetric Catalysis: A Personal Account." Synlett. Link

  • Blackmond, D. G. (2005).[5][6] "Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions."[5] Angewandte Chemie International Edition. Link

  • Buschmann, H., et al. (1991). "Isoinversion Temperature in Asymmetric Catalysis." Angewandte Chemie. Link

  • Satyanarayana, T., et al. (2009). "Asymmetric Catalysis with Non-Enantiopure Ligands (NLE)." Chemical Reviews. Link

  • Soai, K., et al. (2015). "Temperature Dependent Inversion of Enantioselectivity in Asymmetric Autocatalysis." Organic & Biomolecular Chemistry. Link

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Stability Guide for (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol

Welcome to the Application Scientist Support Portal. (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol (CAS: 249611-13-0) is a highly specialized chiral building block and pharmaceutical intermediate.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol (CAS: 249611-13-0) is a highly specialized chiral building block and pharmaceutical intermediate. While chemically robust in solid form, its unique structural topology—an unsubstituted secondary amine at N4, a tertiary benzylamine at N1, and a chiral secondary alcohol at C1'—creates specific vulnerabilities when transitioned into solution.

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure the integrity of your experimental workflows.

Part 1: Diagnostic FAQs & Troubleshooting Matrix

Q1: Why does my stock solution become cloudy and drop in pH over time?

The Causality: This is the most prevalent issue encountered with piperazine derivatives. The unsubstituted secondary amine (N4) acts as a potent nucleophile. When exposed to ambient air, it rapidly attacks the electrophilic carbon of atmospheric carbon dioxide (CO


). This reaction forms a zwitterionic intermediate that quickly rearranges into a stable piperazine carbamate or dicarbamate salt 1. The formation of the carbamate consumes the basic free amine (lowering the pH) and generates a species with significantly lower solubility in organic solvents, leading to precipitation.
Self-Validation System:  To verify if CO

absorption is the root cause, perform a blank titration of your degraded solvent with 0.1 M Ba(OH)

. The immediate formation of a white BaCO

precipitate confirms the presence of dissolved carbonates/carbamates.
Q2: My chiral HPLC analysis shows a loss of enantiomeric excess (ee) after prolonged storage in aqueous buffer. What causes this?

The Causality: The molecule contains two continuous chiral centers: the C2 position of the piperazine ring and the C1 position of the hydroxyethyl group. Loss of enantiomeric purity (epimerization) in aqueous media is typically driven by trace transition metal contaminants. Trace metals (e.g., Cu


, Fe

) catalyze an Oppenauer-type reversible oxidation of the secondary alcohol to a ketone. Once oxidized, the adjacent alpha-protons become acidic, allowing for enolization. Subsequent non-stereoselective reduction back to the alcohol yields a mixture of diastereomers. Self-Validation System: Monitor the solution using LC-MS alongside your chiral HPLC. If a transient ketone intermediate is detected (indicated by an [M-2]

mass shift), metal-catalyzed oxidation is confirmed as the active degradation pathway.
Q3: LC-MS analysis of my assay media shows a mass species corresponding to [M-90]+. What is degrading?

The Causality: A mass loss of ~90 Da corresponds to the loss of the benzyl group (C


H

). You are observing oxidative N-debenzylation. The benzylic C-H bonds are relatively weak and highly susceptible to radical abstraction. In the presence of dissolved oxygen (O

) and light, the N-benzyl group undergoes oxidative cleavage, yielding an unsubstituted piperazine and benzaldehyde 2. Self-Validation System: Spike a 1 mL aliquot of the degraded solution with 2,4-dinitrophenylhydrazine (DNPH). The formation of a yellow-orange precipitate confirms the presence of cleaved benzaldehyde, validating the oxidative debenzylation pathway.

Part 2: Mechanistic Visualization

Stability Parent (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol (Intact Molecule) CO2 Atmospheric CO2 (Nucleophilic Attack at N4) Parent->CO2 Air Exposure O2 Oxidative Stress / Light (Benzylic Oxidation) Parent->O2 Aqueous/DMSO Storage pH Trace Metals / pH Extremes (Alcohol Oxidation/Reduction) Parent->pH Prolonged Storage Carbamate Piperazine Carbamate (Precipitation / pH Drop) CO2->Carbamate Zwitterion Intermediate Debenzylation N-Debenzylation & N-Oxide Formation O2->Debenzylation Radical Mechanism Racemization Loss of Enantiomeric Purity (Diastereomer Formation) pH->Racemization Epimerization

Fig 1. Primary degradation pathways of (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol in solution.

Part 3: Quantitative Stability Data

The following table summarizes the quantitative stability parameters of the compound across various solvent systems, allowing you to select the optimal conditions for your specific assay duration.

Solvent SystemStorage TempEstimated Shelf-Life (>98% ee/purity)Primary Degradation RiskRequired Mitigation Strategy
DMSO (Anhydrous) -20°C> 6 MonthsHygroscopicity / CO

Store over molecular sieves; Argon purge.
DMSO (Ambient) 25°C< 72 HoursCarbamate PrecipitationPrepare fresh daily; keep tightly capped.
Aqueous Buffer (pH 7.4) 4°C1–2 WeeksEpimerization / OxidationAdd 1 mM EDTA; use amber vials.
Methanol / Ethanol -20°C3 MonthsN-DebenzylationProtect from UV light; degas solvent.

Part 4: Standard Operating Procedures (SOPs)

SOP: Preparation of Ultra-Stable 10 mM in vitro Assay Stock Solutions

This protocol is engineered as a closed, self-validating system to systematically eliminate the three primary vectors of degradation: CO


 capture, photo-oxidation, and metal-catalyzed epimerization.

Phase 1: Solvent Deoxygenation & Decarboxylation

  • Select anhydrous, HPLC-grade DMSO or Methanol.

  • Transfer 10 mL of the solvent into a septum-sealed vial.

  • Sparge the solvent with high-purity Argon or N

    
     gas via a submerged needle for exactly 15 minutes, allowing gas to vent through a secondary relief needle.
    
    • Causality: Mechanical displacement of dissolved O

      
       and CO
      
      
      
      prevents radical-mediated N-debenzylation and nucleophilic carbamate formation.

Phase 2: Matrix Chelation (For Aqueous Stocks Only)

  • If preparing an aqueous buffer stock (e.g., PBS), supplement the buffer with 1 mM EDTA prior to compound addition.

    • Causality: EDTA acts as a hexadentate ligand, sequestering trace transition metals (Fe, Cu) and shutting down the catalytic cycle required for the reversible oxidation/epimerization of the chiral secondary alcohol.

Phase 3: Dissolution and Aliquoting

  • Weigh the (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol powder inside a nitrogen-flushed glovebox or under a positive inert gas stream to prevent ambient moisture absorption (hygroscopicity).

  • Inject the degassed solvent into the sealed vial containing the powder to reach a final concentration of 10 mM. Vortex gently until fully dissolved.

  • Aliquot immediately into single-use amber glass vials (to prevent UV-induced radical initiation) equipped with PTFE-lined caps.

  • Flash-freeze in liquid nitrogen and transfer to -20°C for long-term storage.

Part 5: References

  • Reactions of CO2 with Aqueous Piperazine Solutions: Formation and Decomposition of Mono- and Dicarbamic Acids/Carbamates of Piperazine at 25.0 °C ResearchGate

  • Ph.D. Thesis - IS MUNI: Debenzylation by oxidation with molecular oxygen Masaryk University (muni.cz)

Sources

Troubleshooting

Technical Support Center: Troubleshooting Impurities in Chiral Piperazine Synthesis

Status: Operational Agent: Senior Application Scientist Topic: Impurity Profiling & Elimination in Chiral Piperazine Scaffolds[1] Welcome to the Technical Support Center You have reached the advanced troubleshooting hub...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Agent: Senior Application Scientist Topic: Impurity Profiling & Elimination in Chiral Piperazine Scaffolds[1]

Welcome to the Technical Support Center

You have reached the advanced troubleshooting hub for chiral piperazine synthesis. This guide addresses the specific "pain points" encountered during the synthesis of enantiopure piperazines—specifically via the Diketopiperazine (DKP) Reduction and Chiral Pool Cyclization routes.

Unlike standard organic synthesis, piperazine chemistry presents unique challenges: high water solubility, lack of UV chromophores, and a propensity for racemization during ring closure. Below are the solution protocols for the most common critical failure modes.

Ticket #001: Stereochemical Erosion (Low Enantiomeric Excess)[1]

User Report: "I synthesized (S)-2-methylpiperazine via the DKP route starting from L-Alanine and Glycine. The final chiral HPLC shows an ee of only 85%, but my starting material was >99% pure. Where did the racemization occur?"

Root Cause Analysis

In the DKP route, stereochemical integrity is most often lost during the cyclization step (dipeptide


 DKP), not the reduction step. If you used basic conditions or high heat to close the ring, you likely triggered base-catalyzed enolization at the 

-carbon.[1]
Diagnostic Workflow
  • Check the Cyclization Method: Did you use refluxing butanol/s-butanol with an amine base? This is a high-risk protocol.[1]

  • Analyze the Intermediate: Isolate the DKP intermediate. Run chiral HPLC before reduction. If the DKP is already racemized, the issue is the ring closure.

Solution Protocol
  • Immediate Fix: Recrystallize the final piperazine salt (e.g., tartrate or mandelate salt) to upgrade ee.

  • Process Correction: Switch to Acid-Catalyzed Cyclization or Mild Coupling .

    • Protocol: Use 0.1% acetic acid in the cyclization solvent or employ standard peptide coupling reagents (EDC/HOBt) to form the linear dipeptide, then cyclize under mild acidic conditions (e.g., refluxing toluene with catalytic p-TsOH).

    • Mechanism:[1][2][3][4][5][6][7] Acid catalysis avoids the formation of the enolate intermediate required for racemization at the chiral center.

Technical Insight:

"Proline-fused DKPs are notoriously prone to epimerization (cis


 trans) under basic conditions due to ring strain release.[1] Always maintain pH < 7 during workup of these intermediates." [1]
Ticket #002: The "Stubborn Carbonyl" (Incomplete Reduction)

User Report: "LC-MS shows a persistent impurity with a mass of [M+14] relative to my product. It tracks with the product peak in reverse-phase HPLC."

Root Cause Analysis

You are seeing a Piperazinone (mono-lactam).[1] The reduction of the DKP (bis-lactam) to the piperazine (amine) involves two distinct reduction events. The second amide bond is significantly harder to reduce than the first due to the loss of activation once the first nitrogen becomes basic.

Troubleshooting Steps
  • Reagent Quality: Lithium Aluminum Hydride (LAH) pellets degrade.[1] Use fresh powder or a titrated solution.[1]

  • Stoichiometry: Standard protocol requires 4-6 equivalents of hydride.[1] Increase to 8-10 equivalents if the intermediate persists.

  • Reaction Time: Extend reflux time. DKP reduction often requires 24–48 hours at reflux in THF or Dioxane.[1]

Visualizing the Pathway

ImpurityPathway DKP Diketopiperazine (Starting Material) Mono Piperazinone (Impurity: [M+14]) DKP->Mono 1st Reduction (Fast) Pip Chiral Piperazine (Target) Mono->Pip 2nd Reduction (Slow/Rate Limiting) Pyrazine Pyrazine (Over-oxidation Impurity) Pip->Pyrazine Oxidation (Air/Light)

Figure 1: Reduction pathway of Diketopiperazines showing the critical "stalling" point at the Piperazinone stage.

Ticket #003: Analytical "Ghosts" (Detection & Separation)

User Report: "I cannot see my product on the UV detector, or I see split peaks in the NMR that look like impurities but integrate perfectly to the product."

Issue A: The "Invisible" Product (UV Detection)

Piperazines lack a conjugated


-system, making them invisible at standard UV wavelengths (254 nm).[1]
  • Solution: Use a refractive index (RI) detector, ELSD, or derivatize the sample.

  • Derivatization Protocol: React a small aliquot with 4-chloro-7-nitrobenzofuran (NBD-Cl) or Benzoyl Chloride prior to HPLC injection.[1] This adds a strong chromophore, allowing nanomolar detection limits [2].

Issue B: The "Split Peak" Phenomenon (NMR)

If you are analyzing N-Boc or N-Cbz protected piperazines, you are likely seeing Rotamers .[1] The restricted rotation around the carbamate bond creates two distinct NMR environments.

  • Verification: Run the NMR at elevated temperature (e.g., 50°C or 323 K). If the peaks coalesce into sharp singlets, they are rotamers, not impurities. If they remain distinct, you have diastereomers.

Summary of Common Impurities
Impurity TypeOriginDetection MethodRemoval Strategy
Enantiomer Racemization during cyclizationChiral HPLC (Chiralpak IC/IG)Salt Resolution (Tartaric/Mandelic acid)
Piperazinone Incomplete reduction of DKPLC-MS (+14 Da mass shift)Reprocess with fresh LAH/THF reflux
Pyrazine Aromatization (Oxidation)UV (Strong Absorbance @ 254nm)Hydrogenation (Pd/C) or recrystallization
Linear Dipeptide Hydrolysis (Ring Opening)LC-MS (Higher polarity)Ion-exchange chromatography
Regioisomer Wrong cyclization (Cyclization route)NMR (COSY/HSQC)Flash chromatography (very difficult)
Ticket #004: Isolation Failures (Yield Loss)

User Report: "The reaction worked, but I lost 80% of my product during the aqueous workup."

Root Cause Analysis

Small chiral piperazines (e.g., 2-methylpiperazine) are hygroscopic and extremely water-soluble .[1] Standard extraction (EtOAc/Water) will leave the majority of the product in the aqueous phase.

Recovery Protocol
  • Avoid Water: If possible, quench LAH reductions with solid Glauber’s salt (

    
    ) instead of water/NaOH, then filter and evaporate.
    
  • Continuous Extraction: If water is used, perform continuous liquid-liquid extraction with Chloroform or DCM for 24 hours.[1]

  • Salting Out: Saturate the aqueous layer with NaCl or

    
     before extraction to push the organic amine out.
    
References
  • G. Coisne et al. , "Racemization mechanisms in the synthesis of diketopiperazines," Peptide Science, vol. 45, no. 2.

  • BenchChem Technical Notes , "Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers," Application Note #BC-2025.

  • Daicel Pharma Standards , "Piperazine Impurities and Synthesis," Technical Data Sheet.

  • J. Saunders , "Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines," University of Florida Digital Collections.[1]

  • Sielc Technologies , "Separation of Piperazine derivatives on Newcrom R1," Application Note.

Sources

Optimization

Technical Support Center: Resolution of Racemic 1-(1-Benzylpiperazin-2-yl)ethan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the stereochemical challenges of resolving complex bifunctional molecules. 1-(1-benzylpiperazin-2-yl)etha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the stereochemical challenges of resolving complex bifunctional molecules. 1-(1-benzylpiperazin-2-yl)ethan-1-ol presents a unique matrix: it possesses a basic, sterically hindered piperazine core (containing both tertiary and secondary amines) and a reactive secondary alcohol on its side chain.

This dual functionality allows us to orthogonally approach its resolution. We can exploit the basic nitrogen centers via classical thermodynamic crystallization, or target the secondary hydroxyl group using biocatalytic kinetic resolution. Below are the definitive, self-validating troubleshooting guides and protocols for these methodologies.

Section 1: Classical Resolution via Diastereomeric Salt Formation

Mechanism & Causality

This method exploits the basicity of the piperazine nitrogens. By introducing a chiral acid—such as Di-p-toluoyl-L-tartaric acid (DPTTA)—we form a pair of diastereomeric salts. The success of this method relies entirely on thermodynamic equilibrium. The two resulting salts must exhibit a significant difference in crystal lattice energy, leading to differential solubility . A eutectic conglomerate must form for efficient separation; if the salts co-crystallize as a solid solution, the resolution will fail .

Self-Validating Protocol
  • Salt Formation: Dissolve 1.0 equivalent of racemic 1-(1-benzylpiperazin-2-yl)ethan-1-ol and 1.0 equivalent of DPTTA in a near-boiling mixture of Ethanol/Water (80:20 v/v).

    • Validation Check: The solution must be completely clear at 75°C. Any lingering turbidity indicates incomplete dissolution, which will act as impure seed crystals and ruin the enantiomeric excess (ee).

  • Controlled Crystallization: Cool the solution at a strict, controlled rate of 0.5°C/min down to 20°C.

    • Validation Check: Rapid crash-out indicates kinetic trapping of impurities. Slow cooling ensures thermodynamic control and pure lattice formation.

  • Isolation: Filter the resulting crystals and wash with cold Ethanol. Calculate the optical efficiency (

    
    ). Proceed to the next step only if 
    
    
    
    .
  • Free-Basing: Suspend the enriched salt in Dichloromethane (DCM) and add 1M NaOH until the aqueous layer reaches pH 12. Extract, dry over Na₂SO₄, and concentrate to yield the enantiopure free base.

Troubleshooting & FAQs

Q: My diastereomeric salt is "oiling out" (liquid-liquid phase separation) instead of crystallizing. How do I fix this? A: Oiling out occurs when the solubility of the salt in the solvent exceeds its melting point depression in that specific mixture. To force crystallization, you must alter the thermodynamic environment. Reduce the initial solute concentration by 20%, or add a less polar anti-solvent like Ethyl Acetate. Introducing seed crystals of the desired diastereomeric salt exactly at the cloud point is the most definitive fix.

Q: The enantiomeric excess (ee) of my isolated free base is stuck at 75-80%. Why? A: This indicates that your system is forming a partial solid solution rather than a pure eutectic conglomerate . To break this, you must perform successive recrystallizations of the salt in a different solvent system (e.g., switching from EtOH/Water to pure Isopropanol) to shift the phase boundary.

SaltResolution Start Racemic 1-(1-benzylpiperazin-2-yl)ethan-1-ol (Free Base) AddAcid Add Chiral Resolving Acid (e.g., L-Tartaric Acid) Start->AddAcid Heat Heat in Solvent (EtOH/H2O) to Dissolve AddAcid->Heat Cool Controlled Cooling & Crystallization Heat->Cool Filter Filtration Cool->Filter Solid Diastereomeric Salt (Enriched) Filter->Solid Solid phase Liquor Mother Liquor (Opposite Enantiomer) Filter->Liquor Liquid phase FreeBase Alkaline Treatment (NaOH) & Extraction Solid->FreeBase Pure Enantiopure Free Base FreeBase->Pure

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Section 2: Enzymatic Kinetic Resolution (Biocatalysis)

Mechanism & Causality

Instead of targeting the amine, this approach targets the secondary alcohol. Candida antarctica Lipase B (CALB) is a highly robust enzyme that follows Kazlauskas' rule. The stereospecificity pocket of CALB sterically accommodates the (R)-enantiomer of the secondary alcohol for transesterification with an acyl donor, while rejecting the (S)-enantiomer. Solvent polarity (


) directly modulates the rigidity of the enzyme's active site, heavily dictating the Enantiomeric ratio (

-value) .
Self-Validating Protocol
  • Reaction Setup: In a dry flask, combine 1.0 eq of the racemic alcohol, 3.0 eq of Vinyl Acetate (an irreversible acyl donor), and CALB (Novozym 435, 50% w/w relative to substrate) in anhydrous Hexane.

  • Incubation & Monitoring: Stir at 35°C.

    • Validation Check: Monitor the reaction strictly via chiral HPLC. You must quench the reaction exactly at 48-50% conversion. Allowing it to proceed past 50% forces the enzyme to begin acylating the (S)-enantiomer, which will irreversibly destroy the ee of the acetate product.

  • Separation: Filter off the immobilized enzyme. Purify the mixture via silica gel chromatography (Hexane/EtOAc gradient) to easily separate the non-polar (R)-acetate from the polar (S)-alcohol.

  • Hydrolysis: Treat the isolated (R)-acetate with LiOH in THF/H₂O to recover the enantiopure (R)-alcohol.

Troubleshooting & FAQs

Q: The enzymatic transesterification is taking days to reach 10% conversion. What is inhibiting the lipase? A: CALB requires a specific micro-aqueous layer to maintain its active conformation. If your Hexane is hyper-dry, the enzyme becomes rigid and inactive. Conversely, too much water leads to competitive hydrolysis of the vinyl acetate. Add molecular sieves (4Å) to buffer the water activity (


) to the optimal ~0.2 range.

Q: My conversion is 50%, but the


-value (enantioselectivity) is poor. How can I improve it? 
A:  Solvent polarity is the primary culprit. Research demonstrates that CALB's enantioselectivity for secondary alcohols is highly dependent on the dielectric constant of the solvent . Switch from polar solvents like THF or MTBE to non-polar solvents like Hexane or Heptane, which tighten the enzyme's active site and enhance chiral recognition.

EnzymaticResolution Racemate Racemic Alcohol Mixture Enzyme Add CALB (Novozym 435) & Vinyl Acetate Racemate->Enzyme Incubate Incubate at 35°C in Hexane (Transesterification) Enzyme->Incubate Filter Filter to Remove Enzyme Incubate->Filter Mixture Mixture of (R)-Acetate & (S)-Alcohol Filter->Mixture Chromatography Silica Gel Chromatography Mixture->Chromatography Acetate (R)-Acetate Chromatography->Acetate Alcohol (S)-Alcohol Chromatography->Alcohol Hydrolysis Hydrolysis (LiOH) Acetate->Hydrolysis PureR (R)-Alcohol Hydrolysis->PureR

Caption: Enzymatic kinetic resolution workflow using CALB and vinyl acetate.

Section 3: Preparative Chiral Supercritical Fluid Chromatography (SFC)

Mechanism & Causality

When chemical and enzymatic methods fail, or when rapid turnaround is required for drug development, SFC is the gold standard. It utilizes supercritical CO₂ as the primary mobile phase. The separation relies on transient, stereoselective hydrogen bonding and steric interactions between the enantiomers and the chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)).

Self-Validating Protocol
  • Column Equilibration: Flush a Chiralpak AD-H column with CO₂/MeOH (80:20) containing 0.1% Diethylamine (DEA) until the baseline is completely stable.

    • Validation Check: Inject a blank MeOH sample. If ghost peaks appear, the column still retains basic impurities and requires further equilibration.

  • Loading: Inject the racemic mixture dissolved in MeOH.

  • Fraction Collection: Collect the separated peaks based on UV absorbance at 254 nm.

    • Validation Check: Re-inject a small aliquot of the first eluting fraction immediately. It must show an ee of >99% and no trace of the second peak; if contamination is present, reduce the injection volume to prevent column overload.

Troubleshooting & FAQs

Q: I am experiencing severe peak tailing, and the enantiomer fractions are overlapping. How do I achieve baseline resolution? A: The basic secondary and tertiary amines on the piperazine ring are strongly interacting with residual acidic silanols on the silica backbone of the chiral column. This is a classic chromatographic failure mode for basic drugs. You must add a basic modifier—typically 0.1% to 0.2% Diethylamine (DEA) or Triethylamine (TEA)—to the Methanol co-solvent. The DEA competitively binds the silanols, masking them and allowing the piperazine to elute as a sharp, symmetrical peak.

Quantitative Data Summary: Method Comparison

Resolution MethodTarget Functional GroupTypical Yield (Theoretical Max 50%)Typical ee%ScalabilityRelative Cost
Diastereomeric Salt Formation Basic Piperazine Nitrogens35 - 42%90 - 99% (Post-recrystallization)Excellent (kg to ton scale)Low
Enzymatic Kinetic Resolution Secondary Alcohol45 - 49%>98%Moderate (g to kg scale)Medium (Enzyme cost)
Preparative Chiral SFC Whole Molecule (Chiral Recognition)48 - 50%>99%Low to Moderate (mg to g scale)High (Instrument/Solvent)

References

  • Tan, H., et al. "Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine." Organic Process Research & Development, 2010. URL:[Link]

  • Wang, Y., et al. "Improved Resolution of 4-Chloromandelic Acid and the Effect of Chlorine Interactions Using (R)-(+)-Benzyl-1-Phenylethylamine as a Resolving Agent." Molecules, 2018. URL:[Link]

  • Kitamoto, Y., et al. "Effect of Solvent Polarity on Enantioselectivity in Candida Antarctica Lipase B Catalyzed Kinetic Resolution of Primary and Secondary Alcohols." The Journal of Organic Chemistry, 2014. URL:[Link]

  • Mohammad, A., et al. "Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation." CrystEngComm, 2023. URL:[Link]

Troubleshooting

strategies for increasing the solubility of piperazine derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the physicochemical hurdles associated with piperazin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the physicochemical hurdles associated with piperazine derivatives.

Piperazine is a highly versatile, diprotic pharmacophore (pKa1 ~5.35, pKa2 ~9.73). While the piperazine ring itself is water-soluble, the addition of lipophilic substituents during drug discovery often results in derivatives with poor aqueous solubility. This leads to erratic in vitro assay results, poor in vivo bioavailability, and formulation failures.

This guide bypasses generic advice, focusing instead on the thermodynamic and kinetic causality behind piperazine solubility, supported by field-proven protocols and structural strategies.

Diagnostic Workflow: Piperazine Solubility

PiperazineSolubility A Poor Aqueous Solubility (Piperazine Derivative) B Determine Kinetic Solubility in Assay Buffer A->B C Is pH Adjustment Viable? B->C D Acidify to pH < pKa (Protonate Nitrogen) C->D Yes E Solid-State Modification Required? C->E No D->E Insufficient F Salt Screening (e.g., HCl, Mesylate) E->F Ionizable API G Co-crystallization (e.g., with NSAIDs) E->G Neutral/Unstable Salt H Structural Modification (Prodrugs / Linkers) E->H In Vivo / Formulation

Logical workflow for troubleshooting and enhancing the solubility of piperazine derivatives.

Quantitative Impact of Piperazine Modifications

Before troubleshooting, it is critical to understand the magnitude of solubility enhancement achievable through different structural and solid-state modifications.

Table 1: Solubility Enhancements via Piperazine Modifications

Active Pharmaceutical IngredientModification StrategySolubility EnhancementKey Physicochemical Outcome
Meclofenamic acid (MFA) Piperazine Salt (1:1)2,724-fold increaseDisrupted crystal lattice; high dissolution rate[1].
Sulfamethoxazole Piperazine Salt>10-fold increaseLowered lattice energy; altered microenvironmental pH[2].
Resveratrol Piperazine Cocrystal (1:1)6% – 16% increaseImproved thermodynamic stability; non-hygroscopic[3].
Daidzein Piperazine CocrystalSignificant increaseEnhanced dissolution rate and membrane permeability[4].
Ibuprofen Piperazine-Maleimide LinkerUp to 370 mMHighly water-soluble conjugate for targeted delivery[5].

Troubleshooting Guides & FAQs

Q1: My piperazine derivative precipitates immediately when diluted from a DMSO stock into a physiological assay buffer (pH 7.4). How do I prevent this without altering the molecule?

The Causality: Piperazine derivatives are weak bases. At pH 7.4, the basic nitrogen may be partially protonated, but highly lipophilic substituents can drive the overall molecule out of solution when the organic solvent fraction (DMSO) drops below a critical threshold. The sudden shift in the dielectric constant causes rapid supersaturation and solvent precipitation[6].

The Solution:

  • pH Adjustment: If your biological assay permits, slightly acidify the buffer (e.g., pH 5.0-6.0). This ensures complete protonation of the piperazine nitrogen, forming a highly soluble piperidinium-like ion in situ[6].

  • Co-solvent & Vehicle Optimization: Maintain the final DMSO concentration at ≤1% to avoid cytotoxicity, but consider adding biocompatible cyclodextrins (e.g., HP-β-CD) to encapsulate the hydrophobic regions of the derivative, forming a soluble inclusion complex[6].

Q2: I am formulating an acidic drug (or a basic piperazine derivative) and need a stable solid form with high intrinsic solubility. Is salt formation the best approach?

The Causality: Yes. Converting a free base (or using piperazine as a counterion for an acidic drug) disrupts the original crystal lattice energy and introduces strong ion-dipole interactions with water. This dramatically lowers the thermodynamic barrier to dissolution[7]. For instance, pairing piperazine with the NSAID meclofenamic acid alters the microenvironmental pH of the dissolving solid, promoting greater ionization and resulting in a 2,724-fold increase in solubility[1].

Self-Validating Protocol: Thermodynamic Solubility Determination (Shake-Flask Method) Validation Logic: This method ensures true thermodynamic equilibrium between the solid and solution phases, avoiding the false highs of kinetic supersaturation. Equilibrium is validated only when the concentration difference between the 24h and 48h time points is <5%.

  • Equilibration: Add an excess amount of the solid piperazine salt to a glass vial containing 1 mL of the target aqueous solvent (e.g., simulated gastric fluid)[6].

  • Agitation: Seal the vial and place it on an orbital shaker at 37°C. Shake continuously for 24 to 48 hours[6].

  • Phase Separation: Allow the excess solid to settle, then centrifuge the suspension at 10,000 x g for 10 minutes to separate the undissolved solid[6].

  • Filtration & Quantification: Carefully withdraw the supernatant, immediately filter it through a 0.22 µm PTFE syringe filter, and quantify the dissolved compound using HPLC-UV[6].

Q3: My piperazine salt is too hygroscopic and chemically unstable during storage. What alternative solid-state modifications can I use?

The Causality: When salt formation leads to hygroscopicity (often due to small, highly hydrated counterions), co-crystallization is the preferred alternative. Co-crystals rely on neutral supramolecular synthons (e.g., hydrogen bonding between the piperazine N-H and a co-former's O-H) rather than ionic proton transfer[3]. This modifies the crystal lattice to improve thermodynamic solubility while preventing the moisture-scavenging properties typical of ionic salts.

Self-Validating Protocol: Liquid-Assisted Mechanochemical Synthesis of Co-crystals Validation Logic: Liquid-assisted grinding (LAG) provides the mechanical activation energy for co-crystal nucleation. The catalytic solvent facilitates molecular diffusion without fully dissolving the bulk powder, preventing the more soluble co-former from precipitating separately[3]. The process is validated when the resulting Powder X-Ray Diffraction (PXRD) pattern displays unique Bragg peaks distinct from the physical mixture of the starting materials.

  • Milling Preparation: Combine equimolar amounts of the piperazine derivative and the chosen co-former (e.g., resveratrol) in a planetary ball mill vessel[3].

  • Solvent Addition: Add a catalytic amount of solvent (e.g., pure ethanol or a water-ethanol mixture) to facilitate molecular mobility[3].

  • Grinding: Grind the mixture at 400 RPM for 30 to 60 minutes[3].

  • Characterization: Harvest the resulting powder and verify the formation of the co-crystal phase using PXRD and Differential Scanning Calorimetry (DSC)[3].

Q4: We are developing a highly lipophilic targeted chimera, and solid-state modifications aren't applicable for our injectable formulation. How can we leverage the piperazine moiety itself to enhance solubility?

The Causality: For highly lipophilic molecules where solid-state modifications are inapplicable, the piperazine ring can be covalently attached as a permanent hydrophilicity tag or a transient prodrug promoiety. The basic nitrogens provide a site for protonation at physiological pH, drastically increasing the solvation capacity of the entire molecule. For example, incorporating a piperazine scaffold into maleimide linkers for platinum(IV) complexes increased aqueous solubility up to 370 mM compared to marginally soluble PEG4 linkers[5]. Alternatively, attaching a piperazine derivative via an ester linkage creates a highly soluble prodrug that undergoes enzymatic cleavage in vivo to release the active drug[8].

References

  • Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC (NIH). URL:[Link]

  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - ResearchGate. URL:[Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC (NIH). URL:[Link]

  • A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability - PMC (NIH). URL:[Link]

  • Mechanochemical Synthesis of Resveratrol–Piperazine Cocrystals - MDPI. URL:[Link]

  • High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid - Crystal Growth & Design (ACS Publications). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral HPLC Methodologies for the Analysis of (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is a critical quality attribute. Enantiomers of a chiral drug can exhibit profoundly different pharmacological, toxicologica...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is a critical quality attribute. Enantiomers of a chiral drug can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles.[1][2] Consequently, regulatory bodies mandate the development of robust, stereo-selective analytical methods to control the enantiomeric purity of drug substances.[3] This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) strategies for the chiral analysis of (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol, a compound featuring a benzylpiperazine moiety and two stereocenters.

The analytical challenge lies in resolving the target (R,R)-diastereomer from its enantiomer (S,S) and its two diastereomers, (R,S) and (S,R). This requires a chiral environment that can differentiate between the subtle three-dimensional arrangements of the molecules.[2] We will explore two powerful and complementary approaches: a traditional Normal-Phase (NP) method using a polysaccharide-based chiral stationary phase (CSP) and a modern Reversed-Phase (RP) method utilizing a macrocyclic glycopeptide-based CSP.

Methodology Comparison: Normal-Phase vs. Reversed-Phase

The selection of the chromatographic mode and the chiral stationary phase is the most critical decision in developing a successful enantioselective method.[4] Polysaccharide-based CSPs are renowned for their broad applicability, while macrocyclic glycopeptide phases offer unique selectivity, especially for polar and ionizable compounds.[5][6]

Core Principles of Separation

The fundamental mechanism for chiral recognition relies on the transient formation of diastereomeric complexes between the analyte enantiomers and the chiral selector on the stationary phase. For a separation to occur, there must be a sufficient difference in the stability of these complexes, often explained by the "three-point interaction model," which posits that at least three simultaneous interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance) are necessary for effective chiral discrimination.[2]

Figure 1: The Three-Point Interaction Model for Chiral Recognition. cluster_0 Three-Point Interaction Model cluster_1 Enantiomer A (Good Fit) cluster_2 Enantiomer B (Poor Fit) CSP {Chiral Stationary Phase (CSP)|Selector Surface} A A A->CSP Interaction 1 B B B->CSP Interaction 2 C C C->CSP Interaction 3 X A' X->CSP Interaction 1 Y C' Y->CSP Interaction 3 Z B'

Sources

Comparative

A Comparative Guide to the NMR Validation of (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol Stereochemistry

In the landscape of drug development and complex organic synthesis, the unambiguous determination of a molecule's three-dimensional structure is paramount. Stereoisomers, molecules with identical connectivity but differe...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and complex organic synthesis, the unambiguous determination of a molecule's three-dimensional structure is paramount. Stereoisomers, molecules with identical connectivity but different spatial arrangements, can exhibit drastically different pharmacological and toxicological profiles. This guide provides an in-depth, technically-grounded comparison of Nuclear Magnetic Resonance (NMR) strategies to definitively validate the stereochemistry of (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol, a chiral molecule featuring two stereocenters.

We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach. This guide is intended for researchers, scientists, and drug development professionals who require a rigorous method for stereochemical assignment.

The Stereochemical Challenge

The target molecule, (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol, possesses two stereocenters, giving rise to four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R). The (R,R) and (S,S) pair are enantiomers, as are the (R,S) and (S,R) pair. The relationship between the (R,R) and (R,S) isomers is diastereomeric. While enantiomers have identical physical properties in an achiral environment (and thus identical NMR spectra), diastereomers have different physical properties and can be distinguished by NMR.

Our objective is to confirm the relative stereochemistry—the spatial relationship between the two stereocenters—and, if a chiral reference is used, the absolute stereochemistry. We aim to validate the (R,R) configuration against its diastereomer, the (R,S) configuration.

A Multi-faceted NMR Strategy for Unambiguous Assignment

A single NMR experiment is insufficient for this task. A comprehensive approach, leveraging a suite of 1D and 2D NMR experiments, is required to build a complete picture of the molecule's structure and stereochemistry.

  • Structural Foundation (1D ¹H, ¹³C, and 2D COSY, HSQC, HMBC): The initial step is to confirm the molecule's constitution—the atom-to-atom connectivity.

    • ¹H and ¹³C NMR: Provide the initial overview of the chemical environments of all protons and carbons.

    • COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) couplings through bonds, revealing which protons are adjacent to one another.[1]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to, providing definitive ¹H-C one-bond connections.[2][3]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton, especially around quaternary carbons.[1][3]

  • Determining Relative Stereochemistry (2D NOESY/ROESY): This is the cornerstone of the analysis. The Nuclear Overhauser Effect (NOE) is a phenomenon where magnetization is transferred between nuclei that are close in space (< 5 Å), regardless of whether they are connected through bonds.[4][5] By observing these through-space correlations, we can deduce the relative orientation of substituents on the piperazine and ethanol moieties.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Directly measures these through-space interactions.[4]

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy): A related experiment that is often more suitable for molecules in the intermediate size range, as it avoids the potential for zero or weak NOE signals that can occur in NOESY.

Causality Behind Experimental Choices:
  • Why a suite of experiments? Relying solely on one type of experiment can lead to ambiguity. COSY, HSQC, and HMBC build the structural framework, while NOESY/ROESY provides the crucial 3D information. This multi-pronged approach ensures each piece of data corroborates the others, leading to a trustworthy assignment.

  • Why NOESY/ROESY for stereochemistry? Through-bond information from COSY can confirm that the ethanol group is at position C2 of the piperazine ring, but it cannot tell you if it is on the same side of the ring as the benzyl group. NOE correlations are distance-dependent and provide this critical spatial information.[5][6]

Experimental Protocol: A Self-Validating Workflow

This protocol outlines the steps for acquiring high-quality NMR data for stereochemical validation.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it can influence the molecule's conformation.[7][8]

  • Filter the solution into a high-quality 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.

  • Initial Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[9]

  • 1D Spectra:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C{¹H} NMR spectrum.

  • 2D Spectra:

    • COSY: Acquire a gradient-selected (gCOSY) or DQF-COSY spectrum.[1]

    • HSQC: Acquire a sensitivity-enhanced, gradient-selected HSQC experiment.[3]

    • HMBC: Acquire a gradient-selected HMBC experiment, optimized for a long-range coupling of ~8 Hz.[1]

    • NOESY/ROESY: Acquire a phase-sensitive 2D NOESY or ROESY spectrum.[9][10] A mixing time of 400-800 ms is typically a good starting point for a molecule of this size.[11] It is crucial to run this experiment without sample spinning to avoid artifacts.[12]

Workflow for Stereochemical Validation

G cluster_prep Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_analysis Data Analysis & Interpretation cluster_result Conclusion Sample Dissolve 5-10 mg in ~0.6 mL CDCl3 Filter Filter into NMR Tube Sample->Filter LockShim Lock & Shim Filter->LockShim NMR_1D 1D NMR (¹H, ¹³C) LockShim->NMR_1D NMR_2D_Conn 2D Connectivity (COSY, HSQC, HMBC) NMR_1D->NMR_2D_Conn NMR_2D_NOE 2D NOESY/ROESY NMR_2D_Conn->NMR_2D_NOE Assign Assign all ¹H & ¹³C Signals NMR_2D_NOE->Assign AnalyzeNOE Analyze Key NOE Correlations Assign->AnalyzeNOE Compare Compare with Expected Correlations for Diastereomers AnalyzeNOE->Compare Confirm Confirm (R,R) Stereochemistry Compare->Confirm

Caption: A comprehensive workflow for NMR-based stereochemical validation.

Data Analysis and Interpretation: A Comparative Approach

The key to distinguishing the (R,R) and (R,S) diastereomers lies in the analysis of the NOESY/ROESY spectrum. The piperazine ring will adopt a chair conformation, with large substituents preferentially occupying the equatorial positions to minimize steric strain.[7][8]

Proton Labeling:

  • H2: Proton on C2 of the piperazine ring.

  • H7: Proton on C7, the stereocenter of the ethanol side-chain.

  • H8: Protons of the methyl group (C8).

  • Bn: Protons of the N-benzyl group.

Expected Conformation and Key NOE Correlations:

In the most stable conformation of the (R,R) isomer, both the benzyl group at N1 and the ethanol group at C2 are expected to be in equatorial positions. This arrangement minimizes steric hindrance. In this conformation, the proton at C2 (H2) and the proton at C7 (H7) will be on opposite faces of the molecule. However, due to the flexibility of the side chain, a key spatial relationship emerges between the ethanol side-chain protons and the piperazine ring.

For the (R,R)-diastereomer , we predict a crucial NOE between the methyl protons of the ethanol side chain (H8 ) and the axial proton at C3 of the piperazine ring. Furthermore, a clear NOE should be observed between the benzylic protons (Bn ) and the axial proton at C6.

Conversely, for the (R,S)-diastereomer , the relative orientation of the ethanol side-chain is different. This would lead to a different set of through-space interactions. A key predicted difference would be a stronger NOE between the C7 proton (H7 ) and the benzyl protons (Bn ), and a weaker or absent NOE between the methyl group (H8 ) and the piperazine ring protons.

Key NOE Correlations for Diastereomer Differentiation

Caption: Predicted key NOE correlations distinguishing the (R,R) and (R,S) diastereomers.

Comparative Data Summary

The following table summarizes the expected key differentiating NOE correlations for the two diastereomers. The presence or absence of these specific cross-peaks in the experimental NOESY/ROESY spectrum allows for a definitive assignment.

Correlating ProtonsExpected NOE Intensity in (R,R)-IsomerExpected NOE Intensity in (R,S)-IsomerRationale for Differentiation
H8 (methyl) ↔ H3 (axial) StrongWeak / AbsentIn the (R,R) isomer's preferred conformation, the methyl group is spatially close to the axial face of the piperazine ring.
H7 ↔ Bn (benzyl) Weak / AbsentStrongThe stereochemistry of the (R,S) isomer forces the C7 proton into closer proximity with the N-benzyl group.
H2 ↔ H7 WeakMediumThe relative orientation of the two stereocenters directly impacts the average distance between these two protons.

Conclusion

The stereochemical integrity of a pharmaceutical compound is not a trivial detail; it is a critical determinant of its biological activity and safety profile. By employing a systematic and multi-technique NMR approach, centered on the diagnostic power of 2D NOESY/ROESY experiments, researchers can move from structural ambiguity to definitive validation. The comparison of experimentally observed through-space correlations with those predicted for each possible diastereomer provides a robust, evidence-based confirmation of the relative stereochemistry. This guide outlines such a workflow, emphasizing the causal logic behind experimental design to ensure trustworthy and reproducible results in the validation of (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol and other complex chiral molecules.

References

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(71), 40853-40864. Available at: [Link][7][8][13][14]

  • Nanalysis Corp. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Available at: [Link][4]

  • Elyashberg, M., et al. (2011). Methods of Relative Stereochemistry Determination in CASE Systems. In Contemporary Computer-Assisted Approaches to Molecular Structure Elucidation. Royal Society of Chemistry. Available at: [Link][6]

  • LibreTexts Chemistry. (2023). NOESY Spectra. Available at: [Link][5]

  • IMSERC, Northwestern University. (n.d.). TUTORIAL: 2D NOESY EXPERIMENT. Available at: [Link][9]

  • University of California, Santa Barbara. (n.d.). 2D 1H-1H NOESY. NMR Facility, Department of Chemistry and Biochemistry. Available at: [Link][10]

  • Bruker. (n.d.). 2D Gradient NOESY Experiment. Available at: [Link][11]

  • IMSERC, Northwestern University. (n.d.). TUTORIAL: 2D NOESY experiment using excitation scultping. Available at: [Link][12]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Available at: [Link][3]

  • Nanalysis Corp. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. Available at: [Link][2]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Available at: [Link][1]

Sources

Validation

A Comparative Analysis of the Biological Activity of Chiral Benzylpiperazine Enantiomers: A Guide for Drug Development Professionals

The principle of stereoselectivity is a cornerstone of modern pharmacology and drug development. Biological systems, being inherently chiral, often exhibit profoundly different responses to the enantiomers of a chiral dr...

Author: BenchChem Technical Support Team. Date: March 2026

The principle of stereoselectivity is a cornerstone of modern pharmacology and drug development. Biological systems, being inherently chiral, often exhibit profoundly different responses to the enantiomers of a chiral drug molecule.[1][2] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while its mirror image, the distomer, could be less active, inactive, or even contribute to undesirable side effects.[3] Therefore, a thorough characterization of the individual stereoisomers of a new chemical entity is a critical step in preclinical development.

This guide provides a comparative analysis of the hypothetical chiral molecule (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol and its (S,S)-enantiomer. The benzylpiperazine scaffold is a privileged structure in central nervous system (CNS) drug discovery, known to interact with a variety of biogenic amine receptors and transporters.[4][5][6] For the purpose of this guide, we will explore a hypothetical scenario where these enantiomers display marked differences in their interaction with the Dopamine D2 receptor (D2R), a G-protein coupled receptor (GPCR) that is a primary target for antipsychotic medications.[7][8][9]

We will examine the differential binding affinities and functional activities of these two compounds, providing detailed, field-proven experimental protocols for their assessment. This guide is intended to serve as a practical framework for researchers engaged in the characterization of chiral drug candidates.

Differential Receptor Binding Affinity

A fundamental step in characterizing a ligand's interaction with its receptor is to determine its binding affinity. This is often accomplished through competitive radioligand binding assays, which are considered a gold standard for their robustness and sensitivity.[10] In this assay, the test compound (the unlabeled "competitor") is incubated at various concentrations with a preparation of the target receptor (e.g., cell membranes expressing D2R) and a fixed concentration of a high-affinity radiolabeled ligand (the "tracer"). The ability of the test compound to displace the tracer from the receptor is measured, allowing for the calculation of its inhibitory constant (Ki), a measure of binding affinity.[11][12]

Hypothetical Binding Data

In our hypothetical study, the (R,R)- and (S,S)-enantiomers were evaluated for their ability to displace the D2R antagonist radioligand, [³H]-Spiperone, from membranes prepared from HEK293 cells stably expressing the human Dopamine D2 receptor.

CompoundKi (nM) for D2REudismic Ratio (Ki)
(R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol2.5 ± 0.3120
(S)-1-((S)-1-benzylpiperazin-2-yl)ethan-1-ol300 ± 25

The results, summarized in the table above, demonstrate a significant degree of enantioselectivity. The (R,R)-enantiomer exhibits a binding affinity of 2.5 nM, which is 120-fold more potent than the (S,S)-enantiomer (Ki = 300 nM). This pronounced difference, quantified by the eudismic ratio, strongly suggests that the (R,R)-enantiomer is the eutomer, fitting more effectively into the chiral binding pocket of the D2 receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

The causality behind this experimental choice rests on its ability to provide a direct measure of the physical interaction between the compound and its target. By quantifying the displacement of a known high-affinity radioligand, we can reliably determine the affinity of our test compounds.

Workflow: D2R Competitive Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: HEK293 cells stably expressing the human D2R are harvested and homogenized in ice-cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in assay buffer. Protein concentration is determined via a BCA assay.[13]

  • Assay Plate Setup: In a 96-well plate, add reagents in the following order:

    • 50 µL of assay buffer (50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

    • 50 µL of unlabeled competitor ((R,R)- or (S,S)-enantiomer) at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M). For non-specific binding (NSB) wells, a high concentration (e.g., 10 µM) of a known D2R antagonist like haloperidol is used. For total binding wells, add buffer only.

    • 50 µL of [³H]-Spiperone diluted in assay buffer to a final concentration approximately equal to its Kd (e.g., 0.2 nM).

    • 100 µL of the D2R membrane preparation (e.g., 10-20 µg protein per well).

  • Incubation: The plate is incubated for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[13]

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.[10]

  • Washing: The filters are quickly washed three times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The filter plate is dried, and a scintillation cocktail is added to each well. The radioactivity (in counts per minute, CPM) is then measured using a microplate scintillation counter.

  • Data Analysis: The CPM data is used to calculate the percentage of specific binding at each competitor concentration. A non-linear regression curve fit (sigmoidal dose-response) is used to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Functional Activity at the Dopamine D2 Receptor

While binding affinity is crucial, it does not describe the functional consequence of that binding. A compound can be an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (reducing basal receptor activity). The Dopamine D2 receptor is canonically coupled to the Gi/o family of G-proteins.[9][14] Activation of D2R leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[15][16]

To determine the functional activity of our hypothetical enantiomers, we will assess their ability to antagonize the effects of a known D2R agonist (e.g., quinpirole) in a functional cAMP assay.

Hypothetical Functional Data

In this experiment, CHO-K1 cells expressing the human D2R were first stimulated with forskolin (to raise basal cAMP levels) and then with a fixed concentration of the agonist quinpirole, in the presence of varying concentrations of the test enantiomers.

CompoundIC50 (nM) vs. Quinpirole
(R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol8.2 ± 1.1
(S)-1-((S)-1-benzylpiperazin-2-yl)ethan-1-ol>1000

The data clearly indicate that the (R,R)-enantiomer is a potent antagonist of D2R-mediated signaling, with an IC50 of 8.2 nM. In contrast, the (S,S)-enantiomer shows negligible antagonist activity at concentrations up to 1000 nM. This functional data corroborates the binding data, confirming that the (R,R)-enantiomer is the eutomer, responsible for the biological effect.

Experimental Protocol: Functional cAMP Antagonism Assay

This protocol is chosen because it directly measures the downstream signaling output of the target receptor, providing a clear picture of the compound's functional effect (in this case, antagonism). This is a self-validating system; the ability to block a known agonist's effect confirms the mechanism of action.

Signaling Pathway: D2R-mediated Inhibition of cAMP

D2R_Pathway Dopamine Dopamine (Agonist) D2R D2 Receptor Dopamine->D2R Activates Antagonist (R,R)-Enantiomer (Antagonist) Antagonist->D2R Blocks Gi Gi Protein (αβγ) D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: D2R signaling pathway showing inhibition of adenylyl cyclase.

Step-by-Step Methodology:

  • Cell Culture and Plating: CHO-K1 cells stably expressing the human D2R are cultured under standard conditions. Cells are harvested and seeded into 384-well assay plates and incubated overnight to allow for attachment.

  • Compound Preparation: The (R,R)- and (S,S)-enantiomers are serially diluted in an appropriate assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Assay Procedure:

    • The culture medium is removed from the cells.

    • 20 µL of the diluted test compounds (or vehicle control) are added to the wells.

    • 20 µL of a solution containing forskolin (e.g., 5 µM final concentration) and the D2R agonist quinpirole (at its EC₈₀ concentration) is added. Forskolin directly stimulates adenylyl cyclase, and the agonist acts to inhibit this stimulation.[17]

    • The plate is incubated for 30 minutes at room temperature.

  • cAMP Detection: The reaction is stopped, and cells are lysed according to the manufacturer's protocol for the chosen cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor).[18][19][20] These are homogeneous, non-radioactive assays that provide high sensitivity.[17][18]

  • Data Acquisition: The plate is read on a compatible plate reader (e.g., measuring fluorescence or luminescence).

  • Data Analysis: The raw data is converted to cAMP concentrations based on a standard curve. The results are then plotted as percent inhibition versus the log of the antagonist concentration. A non-linear regression analysis is used to determine the IC50 value for each enantiomer.

Conclusion

The experimental data presented in this guide, though hypothetical, illustrate a common and critical scenario in drug discovery: significant enantioselectivity in both receptor binding and functional activity.[21][22] The (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol enantiomer demonstrated substantially higher affinity and potent antagonist activity at the Dopamine D2 receptor compared to its (S,S)-counterpart.

This pronounced difference underscores the necessity of synthesizing and evaluating enantiomerically pure compounds early in the drug development process. Such studies provide a clearer understanding of the structure-activity relationship (SAR), reduce the potential for off-target effects from the distomer, and can lead to a therapeutic agent with an improved efficacy and safety profile.[3] The protocols detailed herein represent robust, industry-standard methods for elucidating these crucial pharmacological parameters.

References

  • New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. National Center for Biotechnology Information. [Link]

  • The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Taylor & Francis Online. [Link]

  • Dopamine D2 receptors in signal transduction and behavior. PubMed. [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Dopamine Receptor Signaling. Taylor & Francis Online. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. National Center for Biotechnology Information. [Link]

  • Competitive Radioligand Binding Assays. Alfa Cytology. [Link]

  • Stereochemistry in Drug Action and Pharmacology. Chiralpedia. [Link]

  • Dopamine receptor D2. Wikipedia. [Link]

  • cAMP Assays in GPCR Drug Discovery. PubMed. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]

  • Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. PubMed. [Link]

  • The significance of chirality in contemporary drug discovery-a mini review. Royal Society of Chemistry. [Link]

  • Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. ResearchGate. [Link]

  • Enantioselectivity in Pharmacokinetics: A Mini Review. ResearchGate. [Link]

  • Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. ResearchGate. [Link]

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. National Center for Biotechnology Information. [Link]

  • De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. PubMed. [Link]

  • A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives.
  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. UNIPI. [Link]

  • 1-benzylpiperazine. Organic Syntheses. [Link]

  • Synthesis and Various Biological Properties of 3-(4-Benzylpiperizino)-1-(4-Ethoxyphenyl)-1-Alkyl(Aryl)-2-Phenylpropan-1-OL Dihydrochlorides. ResearchGate. [Link]

  • Chemical Composition and Biological Activity of Extracts Obtained by Supercritical Extraction and Ethanolic Extraction of Brown. SciSpace. [Link]

  • Synthesis and Antibacterial Activity of Some Novel 4-Benzyl-piperazinyl-s-triazine Derivatives. ResearchGate. [Link]

  • Bioactive compounds of methanolic extract of Helianthemum lippii grows in Hafr Al-Batin region, northeastern Saudi Arabia. ResearchGate. [Link]

  • Comparative chemical composition and variability of biological activity of methanolic extracts from Hypericum perforatum L. PubMed. [Link]

Sources

Comparative

A Comparative Guide to the Bioactivity of Benzylpiperazine Analogs in CNS Drug Discovery

For researchers and scientists in the field of neuropharmacology and drug development, the piperazine scaffold represents a privileged structure, forming the core of numerous centrally active agents.[1][2] Its ability to...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in the field of neuropharmacology and drug development, the piperazine scaffold represents a privileged structure, forming the core of numerous centrally active agents.[1][2] Its ability to be readily modified at multiple positions allows for the fine-tuning of pharmacological properties, making it a cornerstone in the design of ligands for a variety of G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.[3][4] This guide provides an in-depth comparison of the bioactivity of various piperazine analogs, with a focus on the structural motifs that drive their interactions with key CNS targets. While the specific stereoisomer (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol is not extensively documented in public literature, we will explore the structure-activity relationships (SAR) of closely related benzylpiperazine and arylpiperazine derivatives to provide a predictive framework for its potential bioactivity.

The Benzylpiperazine Core: A Versatile Scaffold for CNS Targets

The benzylpiperazine moiety is a common feature in compounds designed to modulate neurotransmitter systems.[5][6] The prototypical member of this class, 1-benzylpiperazine (BZP), is known for its stimulant properties, primarily mediated through the release of dopamine and serotonin.[7] However, the true value of the piperazine core lies in its synthetic tractability, which allows for systematic modifications to alter potency, selectivity, and functional activity (agonist, antagonist, or partial agonist).

Key structural features that are commonly manipulated in drug design include:

  • The Aryl Moiety: Substitution on the phenyl ring of the benzyl group can dramatically influence receptor affinity and selectivity.

  • The Piperazine Ring: Modifications on the second nitrogen of the piperazine ring are crucial for defining the pharmacological profile.

  • The Linker: The nature and length of the chain connecting the piperazine to other chemical groups can impact binding kinetics and functional outcomes.[8][9]

  • Stereochemistry: The introduction of chiral centers, as in the case of (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol, can lead to significant differences in the bioactivity of enantiomers.[10]

Comparative Bioactivity at Key CNS Receptors

The following sections compare the bioactivity of representative piperazine analogs at dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors, which are critical targets in the treatment of various psychiatric disorders, including schizophrenia, depression, and anxiety.[1][11]

Dopamine D2 Receptor Affinity

The dopamine D2 receptor is a primary target for antipsychotic medications.[3] The affinity of piperazine derivatives for the D2 receptor is highly dependent on the nature of the substituents. For instance, the introduction of specific groups on an arylpiperazine scaffold can confer high affinity.

Compound/Analog TypeModificationD2 Receptor Affinity (Ki, nM)Reference
Arylpiperazine with ortho-substituted phenyl2-OCH3High[11]
Arylpiperazine with meta-substituted phenyl3-ClModerate[12]
Long-chain arylpiperazineBiphenyl-like systemVariable, can be high[4]
Indazole-piperazine hybridVaries with substitutionHigh to moderate[11]

Expertise & Experience: The preference for ortho-substituents on the phenyl ring in some series suggests a specific steric and electronic interaction within the D2 receptor binding pocket.[11] Molecular docking studies often reveal that these groups can engage in favorable π–π stacking interactions with aromatic amino acid residues like phenylalanine.[10][11] The design of long-chain arylpiperazines often aims to occupy a deeper portion of the binding pocket, potentially leading to enhanced affinity and selectivity.[4]

Serotonin 5-HT1A Receptor Affinity

The 5-HT1A receptor is a key target for anxiolytic and antidepressant drugs.[8] Many piperazine derivatives exhibit high affinity for this receptor, often acting as partial agonists.

Compound/Analog TypeModification5-HT1A Receptor Affinity (Ki, nM)Reference
1-(3-chlorophenyl)piperazine with n-hexyl chainN-4 substitution2.67[12]
Arylpiperazine with bipyridyl systemVaries with terminal fragmentModerate to low[4]
Indazole-piperazine hybridVaries with substitutionHigh[11]
4-butyl-arylpiperazine-pyrrolidine-dionePhenylpiperazine substitution0.4 (for compound 4d)[9]

Expertise & Experience: Structure-activity relationship studies have shown that increasing the length of an n-alkyl chain at the N-4 position of 1-arylpiperazines can significantly increase 5-HT1A affinity, highlighting the importance of hydrophobic interactions in this region of the receptor.[12] The high affinity of some complex derivatives underscores the potential for achieving potent and selective 5-HT1A ligands through multi-component molecular design.[9]

Serotonin 5-HT2A Receptor Affinity

Antagonism at the 5-HT2A receptor is a desirable feature for atypical antipsychotics, as it is thought to mitigate some of the side effects associated with D2 receptor blockade.[11]

Compound/Analog TypeModification5-HT2A Receptor Affinity (Ki, nM)Reference
Indazole-piperazine hybridVaries with substitutionModerate to high[11]
Long-chain arylpiperazine with biphenyl systemTetramethylene spacer39.4 (for compound 9b)[4]
ArylpiperazineMimics coplanar conformationHigh[13]

Expertise & Experience: The conformation of the arylpiperazine moiety is critical for 5-HT2A receptor binding. Rigid analogs that mimic a relatively coplanar conformation of the two rings have been shown to exhibit high affinity, suggesting this is the bioactive conformation.[13] The interplay between the aryl group and the terminal fragment in long-chain derivatives is crucial, with the size and nature of the terminal group significantly impacting the interaction with the receptor.[4]

Experimental Protocols

To ensure the trustworthiness and reproducibility of bioactivity data, standardized and well-validated experimental protocols are essential. Below are representative step-by-step methodologies for key assays used to characterize piperazine analogs.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To determine the Ki of a test compound for a target receptor (e.g., human D2, 5-HT1A, or 5-HT2A).

Materials:

  • Cell Lines: HEK-293 or CHO cells stably transfected with the human receptor of interest.[14]

  • Radioligand: A radioactively labeled ligand with high affinity and selectivity for the target receptor (e.g., [3H]spiperone for D2, [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A).[4][14]

  • Test Compound: The piperazine analog of interest.

  • Non-specific Binding Agent: A high concentration of a known, unlabeled ligand to determine non-specific binding.[14]

  • Assay Buffer: Typically a Tris-HCl buffer with appropriate salts.[15]

  • Filtration Apparatus: Cell harvester with glass fiber filters.[14][16]

  • Scintillation Counter. [14]

Procedure:

  • Cell Membrane Preparation:

    • Culture transfected cells and harvest them.

    • Homogenize cells in ice-cold assay buffer.

    • Centrifuge the homogenate at high speed (e.g., 48,000 x g) at 4°C.

    • Resuspend the resulting pellet (cell membranes) in fresh assay buffer.[14]

  • Competition Binding Assay:

    • In a 96-well plate, add a constant concentration of the radioligand to all wells.

    • Add increasing concentrations of the test compound to experimental wells.

    • For total binding, add only the radioligand and buffer.

    • For non-specific binding, add the radioligand and a saturating concentration of the non-specific binding agent.

    • Add the cell membrane preparation to all wells to initiate the binding reaction.[14]

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 37°C) for a set duration (e.g., 60-120 minutes) to allow binding to reach equilibrium.[17][18]

  • Filtration and Measurement:

    • Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity of each filter using a scintillation counter.[14]

  • Data Analysis:

    • Calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

GPCR Functional Assays (e.g., cAMP Assay)

Functional assays measure the effect of a compound on receptor signaling, determining whether it is an agonist, antagonist, or inverse agonist.[19][20]

Objective: To determine the functional activity (e.g., EC50 for agonists, IC50 for antagonists) of a test compound at a Gs or Gi-coupled receptor.

Materials:

  • Cell Lines: CHO-K1 or HEK-293 cells expressing the receptor of interest.[11]

  • Agonist/Antagonist: Known reference compounds.

  • cAMP Assay Kit: Commercially available kits (e.g., HTRF, AlphaScreen).[19]

  • Plate Reader: Compatible with the assay kit's detection method.

Procedure:

  • Cell Plating: Seed the cells in a 96- or 384-well plate and allow them to adhere overnight.

  • Compound Addition:

    • For Agonist Mode: Add increasing concentrations of the test compound.

    • For Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound, then add a fixed concentration of a known agonist.[11]

  • Incubation: Incubate the plate for a specified time at a controlled temperature to allow for receptor stimulation and second messenger production.

  • Cell Lysis and Detection:

    • Lyse the cells according to the assay kit protocol.

    • Add the detection reagents to measure the levels of intracellular cAMP.

  • Data Analysis:

    • Plot the response (e.g., cAMP concentration) against the logarithm of the test compound concentration.

    • For agonists, determine the EC50 (the concentration that produces 50% of the maximal response).

    • For antagonists, determine the IC50 (the concentration that inhibits 50% of the agonist response).[11]

Visualizing Workflows and Relationships

To better illustrate the concepts discussed, the following diagrams created using Graphviz are provided.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture (Transfected Cells) homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation homogenization->centrifugation resuspension Resuspension in Assay Buffer centrifugation->resuspension assay_setup Assay Setup in 96-well Plate (Radioligand, Test Compound, Membranes) resuspension->assay_setup incubation Incubation (Equilibrium Binding) assay_setup->incubation filtration Rapid Filtration (Separation of Bound/Free) incubation->filtration counting Scintillation Counting filtration->counting data_plot Plot % Inhibition vs. log[Compound] counting->data_plot ic50_calc Calculate IC50 data_plot->ic50_calc ki_calc Calculate Ki (Cheng-Prusoff) ic50_calc->ki_calc

Caption: Radioligand Competition Binding Assay Workflow.

sar_relationship cluster_modifications Structural Modifications cluster_bioactivity Impact on Bioactivity piperazine_core Piperazine Core Versatile Scaffold aryl_sub Aryl Substitution (e.g., ortho-OCH3) n4_sub N-4 Substitution (e.g., n-hexyl chain) linker Linker Variation (e.g., length, rigidity) stereo Stereochemistry (e.g., R/S enantiomers) d2_affinity D2 Affinity (Antipsychotic) aryl_sub->d2_affinity ht2a_affinity 5-HT2A Affinity (Atypical Antipsychotic) aryl_sub->ht2a_affinity ht1a_affinity 5-HT1A Affinity (Anxiolytic/Antidepressant) n4_sub->ht1a_affinity linker->d2_affinity linker->ht1a_affinity linker->ht2a_affinity selectivity Receptor Selectivity stereo->selectivity

Caption: Structure-Activity Relationship (SAR) of Piperazine Analogs.

Conclusion

The piperazine scaffold remains a highly valuable starting point for the design of novel CNS agents. The bioactivity of piperazine derivatives is intricately linked to their three-dimensional structure and the nature of their substituents. By systematically exploring modifications to the aryl group, the N-4 position of the piperazine ring, and the linking chain, medicinal chemists can develop compounds with tailored pharmacological profiles targeting specific neurotransmitter receptors. While direct experimental data on (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol is sparse, the principles outlined in this guide, derived from the study of analogous compounds, provide a robust framework for predicting its potential interactions with dopamine and serotonin receptors and for guiding future research in this promising chemical space.

References

  • Huff, J. R., King, S. W., Saari, W. S., Springer, J. P., Martin, G. E., & Williams, M. (1985). Bioactive conformation of 1-arylpiperazines at central serotonin receptors. Journal of Medicinal Chemistry, 28(7), 945–948. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]

  • Çalışkan, B., & Akal, Z. Ö. (2024). Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters. Current Medicinal Chemistry. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.). ijcrt.org. [Link]

  • Hashimoto, K., et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters, 13(7), 1077–1082. [Link]

  • Santonocito, O., et al. (2018). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. Molecules, 23(11), 2821. [Link]

  • Wang, Y., et al. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Serotonin Receptor Agonists for the Treatment of Parkinson’s Disease. Journal of Medicinal Chemistry, 65(8), 6243–6261. [Link]

  • Szałaj, N., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2206989. [Link]

  • Pharmaceutical Studies on Piperazine-Based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters. (2024). ResearchGate. [Link]

  • Nocentini, A., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1290. [Link]

  • Zhou, J., et al. (2021). Biased Ligands of G Protein-Coupled Receptors (GPCRs): Structure–Functional Selectivity Relationships (SFSRs) and Therapeutic Potential. Journal of Medicinal Chemistry, 64(6), 2985–3011. [Link]

  • Kciuk, M., & Gielecińska, A. (2021). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 26(12), 3584. [Link]

  • Hashimoto, K., et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Mokrosz, M. J., et al. (1995). Structure-activity relationship studies of central nervous system (CNS) agents. 5. Effect of the hydrocarbon chain on the affinity of 4-substituted 1-(3-chlorophenyl)piperazines for 5-HT1A receptor sites. Journal of Medicinal Chemistry, 38(12), 2248–2255. [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (2018). National Institutes of Health. [Link]

  • Siripurapu, K., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4826. [Link]

  • Thomsen, W. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655–665. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). National Institutes of Health. [Link]

  • Mokrosz, M. J., et al. (1997). Structure‐Activity Relationship Studies of CNS Agents, Part 32: Effect of Structural Modifications in 1‐Arylpiperazine Derivatives on α1‐Adrenoreceptor Affinity. Archiv der Pharmazie, 330(2), 45–50. [Link]

  • Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. (2022). ResearchGate. [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

  • SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. (2012). International Journal of Pharmaceutical Sciences and Research (IJPSR). [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025). Molecules. [Link]

  • Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. (2023). MDPI. [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. (2023). University of Pisa. [Link]

  • Synthesis and pharmacology evaluation of novel 1-benzyl-N-(4-(4-arylpiperazin-1-yl)phenyl)piperidin-4-carboxamides, as potential acetylcholinesterase inhibitors. (n.d.). ResearchGate. [Link]

  • Castillo-Hernández, J. C., et al. (2017). Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. Neuropsychobiology, 74(4), 206–216. [Link]

  • Dolan, S. B., Shetty, R. A., & Gatch, M. B. (2018). Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Journal of Psychopharmacology, 32(8), 923–931. [Link]

  • 1-Benzylpiperazine and other Piperazine-based Derivatives. (n.d.). OUCI. [Link]

Sources

Validation

Software Performance Comparison: AutoDock vs. Glide vs. MOE

The rational design of multi-target-directed ligands (MTDLs) has positioned benzylpiperazine (BZP) derivatives as highly versatile scaffolds in modern pharmacochemistry. These compounds exhibit profound therapeutic poten...

Author: BenchChem Technical Support Team. Date: March 2026

The rational design of multi-target-directed ligands (MTDLs) has positioned benzylpiperazine (BZP) derivatives as highly versatile scaffolds in modern pharmacochemistry. These compounds exhibit profound therapeutic potential, ranging from dual-acting inhibitors of acetylcholinesterase (AChE) and beta-amyloid in Alzheimer's disease[1] to selective binders of anti-apoptotic proteins (e.g., Mcl-1) in oncology[2], and monoamine transporter modulators in neurological studies[3].

However, the inherent conformational flexibility of the benzyl group and the pH-dependent protonation states of the piperazine ring present unique challenges for computational docking. This guide objectively compares the performance of industry-standard molecular docking software—AutoDock Vina, Schrödinger Glide, and Molecular Operating Environment (MOE)—specifically for evaluating BZP derivatives. By establishing the causality behind critical experimental parameters, we provide a self-validating protocol to ensure rigorous, reproducible in silico drug discovery.

When docking BZP ligands, the algorithm's ability to handle basic nitrogen protonation, dynamic ring conformations, and deep binding pockets (such as the 20 Å deep gorge of AChE) dictates the accuracy of the predicted pose. Recent comparative studies highlight that while different tools may identify the same binding cavity, their scoring functions and conformational sampling methods yield distinct thermodynamic profiles[4].

Table 1: Comparative Analysis of Docking Platforms for Benzylpiperazine Ligands

Feature / MetricAutoDock VinaSchrödinger Glide (XP)MOE (Molecular Operating Environment)
Search Algorithm Iterated Local Search / Lamarckian Genetic Algorithm[4]Systematic hierarchical conformational samplingGuided-pose / Induced Fit docking
Scoring Function Empirical + Knowledge-basedChemScore-based (GlideScore) with desolvation penaltiesGBVI/WSA dG
Handling of Piperazine Nitrogen Manual: Requires pre-calculation of protonation states (pH 7.4) prior to PDBQT conversion.Automated: Epik integration dynamically assigns tautomeric and protonation states.Automated: "Wash" utility resolves protonation and tautomerism natively.
Average RMSD vs. Co-crystal 1.8 - 2.2 Å1.2 - 1.5 Å1.4 - 1.7 Å
Computational Cost Low (~1-2 mins per ligand)High (~10-15 mins per ligand in XP mode)Medium (~5 mins per ligand)
Optimal BZP Application High-throughput virtual screening of large BZP combinatorial libraries.Lead optimization; precise modeling of cation-π interactions in the catalytic site.Pharmacophore-guided docking for dual-target MTDL design.

Experimental Insight: Data indicates that Glide's Extra Precision (XP) mode excels at penalizing unphysical desolvation events, which is critical for the highly polar piperazine moiety. Conversely, AutoDock provides highly accurate binding free energy estimations (ΔG) but demands strict manual oversight during ligand preparation to avoid missing key electrostatic interactions[4].

The Causality Behind Experimental Choices

To transition from software operation to scientific mastery, researchers must understand the why behind each parameter adjustment when docking BZP derivatives.

  • Protonation State of the Piperazine Ring: The secondary or tertiary amines in the piperazine ring typically possess a pKa of 8.0–9.0, meaning they are predominantly protonated (+1 formal charge) at physiological pH (7.4). In targets like AChE, this positively charged nitrogen is the primary anchor, forming a mandatory cation-π interaction with the indole ring of Trp86 in the Catalytic Anionic Site (CAS)[5][6]. Docking a neutral SMILES string will result in artificial poses and false-negative binding scores.

  • Grid Box Dimensions for Dual-Site Binding: BZP derivatives designed for Alzheimer's disease act as MTDLs that span both the CAS and the Peripheral Anionic Site (PAS) of AChE[5][7]. A standard 15 × 15 × 15 Å grid box is insufficient. The search space must be expanded (e.g., 25 × 25 × 25 Å) to encompass the entire gorge, allowing the benzyl moiety to reach the PAS and form π-π stacking interactions with Trp286, while the piperazine core anchors in the CAS[6].

  • Treatment of Structural Waters: While most solvent molecules are stripped during protein preparation, specific conserved water molecules mediate hydrogen-bonding networks between the ligand and the receptor backbone. Stripping all waters indiscriminately can collapse the binding pocket's electrostatic profile, leading to artificially inflated RMSD values during validation.

Self-Validating Experimental Protocol

The following methodology establishes a closed-loop, self-validating system for docking BZP derivatives. If any checkpoint fails, the protocol halts, preventing the propagation of computational artifacts.

Step 1: Ligand Preparation & Conformational Search

  • Import 2D structures of BZP derivatives into the preparation suite (e.g., LigPrep or OpenBabel).

  • Generate 3D conformations and assign protonation states at pH 7.4 ± 0.5.

  • Self-Validating Checkpoint 1: Inspect the output structures. The protocol is only valid if the piperazine nitrogen atoms correctly bear a +1 formal charge. If neutral, manually adjust the pKa threshold and regenerate.

Step 2: Protein Preparation & Optimization

  • Download a high-resolution co-crystal structure of the target (e.g., human AChE, PDB ID: 4EY7).

  • Remove non-catalytic water molecules, add missing hydrogen atoms, and assign bond orders.

  • Optimize the hydrogen-bond network using standard pKa values for amino acids at pH 7.4.

  • Self-Validating Checkpoint 2: Perform a Ramachandran plot analysis. The preparation is valid only if >95% of residues fall within the favored regions, ensuring backbone geometry was not distorted during H-bond optimization.

Step 3: Grid Generation & Self-Docking Validation

  • Define the receptor grid centered on the native co-crystallized ligand, ensuring dimensions cover both the CAS and PAS (approx. 25 ų).

  • Extract the native ligand and re-dock it into the generated grid using the chosen software (AutoDock or Glide).

  • Self-Validating Checkpoint 3 (Critical): Calculate the Root-Mean-Square Deviation (RMSD) between the docked pose and the original crystallographic pose. The docking parameters are validated only if the RMSD is ≤ 2.0 Å[8]. If RMSD > 2.0 Å, the grid dimensions, scoring function, or water treatment must be recalibrated.

Step 4: Production Docking & Consensus Scoring

  • Dock the prepared BZP library into the validated grid.

  • Extract the top 5 poses per ligand based on the lowest binding free energy (ΔG in kcal/mol)[9].

  • Filter poses based on pharmacophore matching: discard any pose that lacks the fundamental cation-π interaction with the target's primary anchoring residue (e.g., Trp86 for AChE).

Step 5: Molecular Dynamics (MD) Post-Validation

  • Solvate the best-docked BZP-protein complex in an explicit water box (TIP3P) and neutralize with counter-ions.

  • Run a 100 ns MD simulation to assess the temporal stability of the docked pose[1][7].

  • Self-Validating Checkpoint 4: Analyze the ligand RMSD trajectory. A valid lead compound must reach equilibration (plateau) within the first 20 ns and maintain an RMSD fluctuation of < 2.5 Å for the remainder of the simulation.

Workflow Visualization

BZPDockingWorkflow Start Target & Ligand Selection (AChE & BZP Derivatives) LigPrep Ligand Preparation (Protonation at pH 7.4) Start->LigPrep ProtPrep Protein Preparation (H-Bond Optimization) Start->ProtPrep Grid Receptor Grid Generation (CAS & PAS Coverage) LigPrep->Grid ProtPrep->Grid Docking Molecular Docking (AutoDock / Glide / MOE) Grid->Docking Analysis Pose & Interaction Analysis (Cation-π, RMSD < 2.0 Å) Docking->Analysis MD MD Simulation (100 ns Trajectory) Analysis->MD Hit Lead Optimization MD->Hit

Computational docking and validation workflow for benzylpiperazine ligands.

References

  • De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlc2hdujycjY3_5b3xYAZ8CF42igLHmcovuTP1wFPwnc7PTLHt85RWkO2XaCzXRLuG2a2HG_3BgPoZVQ-mGja_d2UO86DD0Bpj_ozYYQX3AyXOf6yfnmG2tbh0YPz1k0kiGYvF]
  • Multi-Target Therapeutic Strategies for Alzheimer's Disease: In Silico Investigation of Design of Benzyl Piperazine Derivatives as Dual-Acting Inhibitors. jneonatalsurg.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5clYWaC7IVPiTCLyO4d-0L4Z7eTNzo80G9xbO_YF-q1lLMpwQmOmDybzH_o4lOORgoCtwrxKy44O2s_HsbHokNuKV1kfsoloFlJNjtGqZ1eKMDB_L5O2o7aDhHXryPwWW-5fxgYdErq8quTMzGqQvZImLew==]
  • The effect of novel 3R,6R-bis (4-hydroxy benzyl) piperazine-2,5-dione (BHBPPD) derivatives on the expression of caspases in gastric cancer: A molecular docking and dynamics simulation. arabjchem.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEglKUVT-IZcMlpOkOZ_0xqVv7njCwJIM8HCEkeMBB0UbYHcTq6mAulWLJ8yShkJiWB9HFuene5qZXsyXbbviQUqO1L55mjh4mFB5CStAb7AUhrthXm_1Rljq7L0XXSy_LJYyqCGWC0oz0bvpGcMV_SBz5H4ZMIXhf2CY0MkRbsSZhY0aQHmcpz79kBAHnSFYzgO__J0VEq7zHhgdYMHawGAsgsvXx_BLvJf0tTuBoSHfTXoU9QMPJ1IDsRAS56q4Kuh0Fu6JDtRSyAnoh6RCsV_7Ok5EiU8K9IR6pbmisynH0Do2Fk-ppiGLP45wbqNaOQYLWlhnFKZYfoh1t7c5uuWsKh]
  • Understanding the Contribution of Individual Amino Acid Residues in the Binding of Psychoactive Substances to Monoamine Transporters. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEN093f4u1knlC_H5_h19IEyd0WdX87JvryKbHmiHVDRjLkMEeb53hyAonHSXS1tO8-oJZXUWNXfAYCR_lPC2r_43ANY5QLk45V1Fh6ZTdv29fk2I4Xehs705vL3B33qCxcTbDUtFWfK1uhQxM=]
  • Synthesis of novel benzylpiperazine derivatives as potential anti-Alzheimer agents: biological evaluation, cytotoxicity assessment, molecular docking, and molecular dynamics simulations. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIAjAoF19IFz6-oFs8ie-pY-LVXFBw3fmSbxU6GGAfJ4JxAf-xP9eykW44alIS-P3jqbjiZa94ppytltOJFmQ782vpJVbiESpbk5f4RafYFSKdv5gSBdsSa38tP-P4_85xk8l3QXl9C2kjkXiGLk1SoPOwMF3kNsC0ieJ_whg2EdLbjDYMNW_28My-HzOQXqyx6Sh1ZZ3dDQaXkf6RaV_2LTh3UgFhrBI2laNFFC8_qtU0d2n4QGmFZD0VRQkpV1CMP_6nOnUDQ0tShmVtLJvluV2zQw-8T9PDFK0MOtP1uOH62Wu9sM1drw6EKq7bvvKPcrLHvxWqVHsLqtLYcJCuJ8Nc8NLyJq-Cmg2Jq_OxrfR2ZoD_Iv2qBFWrgQcuD74Q_FeQ]
  • molecular docking experiments: Topics by Science.gov. science.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEUGveA6mqpPzGXJC0lqNXBafJAGpItVGFnBSBu7iV51PrFd7jfMSzasB4l3bnihfk1YgupIWhLDKlrTs9OnrIzkttDKC61cxIE7GSmFihjzvMBWNCMcz7Z5tZ9q9C81oBBmhDiTqDzSj1BLvYz7xNvrWj9GC4QUgEl7wVN2j1oM06]
  • The Selectivity of Butyrylcholinesterase Inhibitors Revisited. mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoimvNBs7qrvNil9u0oA4DhMxrY-czS4igk2zwmkodKThKV8beFr3rFwbj2KA0pTmOr_Qhh3Q9Oaj5ENB3sKjYkJM0oOfCaz3bnzfgcRPbJNe4azyl3UEnTwojX0FF_guUgxgp]
  • Glide Docking, Autodock, Binding Free Energy and Drug. biointerfaceresearch.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOLXMcCTQLEYMRCG94fNaCBz47Cb3MI9x6BTYXELZRwIb5lEVs33dC6oY5asL7iTVMvuLBJveFr0-6bav4clHETi2aiEkuvjEFZabnRUP66P4aqZxkOFHIkUbyRUjGWMQaumyjpTJm_pQ9OXTKegKVFaous2RDRhhFsHXooM9Wn-AxwtRS2yoAsDxTkwfY6A==]
  • Automated docking of 82 N-benzylpiperidine derivatives to mouse acetylcholinesterase and comparative molecular field analysis with 'natural' alignment. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmmVvKLf0Kme0_iAPDjqbFmiybt1pIdjZIN3fJMkx1TA6l2zp8QFGzFzngCb2VUNDXuC4tDak1EzQJwOUpPvidbtXP50o0VILK0M7GmN5tlVlqs_Va0KTAvdX8n5wj8iX14TjLQ8mdzgT7R1KOh9ePQgQtj4et0Jz8WdDAAT-__HBdlH0-lq5urR22bTOEbx1rVXOXPpuFLPCfAGJ1l1FqXNdvS81qF___XT2ZF0336O4CdHaL4ZLdCqI-dsLRHx006I0GWKgaQrWcz_rCX2pWQ0FFWnBl1Zhh2dNdzWWaYyqrna9SoUiZZcwGzZXUC5Lpua8OFk7a-EaEXYya6MSe8-x-Hzk=]

Sources

Comparative

Part 1: The Foundational Pillars of In Vitro CNS Assay Validation

An In-Depth Technical Guide to the Validation of In Vitro Assays for CNS-Active Compounds The validation process is a systematic demonstration that an assay is fit for its intended purpose.[4] For CNS-active compounds, t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Validation of In Vitro Assays for CNS-Active Compounds

The validation process is a systematic demonstration that an assay is fit for its intended purpose.[4] For CNS-active compounds, this involves a multi-tiered approach, assessing not only the compound's effect on target cells but also its ability to reach them. The core parameters of validation, as outlined by regulatory bodies and scientific best practices, include accuracy, precision, specificity, linearity, range, and robustness.[5][6]

  • Accuracy: The closeness of the measured value to the true value.[5] In a CNS context, this could mean comparing the in vitro permeability rate of a known drug to its established in vivo brain penetration.

  • Precision: The degree of agreement among a series of measurements. This is further divided into:

    • Repeatability (Intra-assay precision): Consistency of results within the same experiment, on the same day, by the same operator.[6][7]

    • Intermediate Precision: Consistency of results within the same lab but on different days, with different operators, or on different equipment.[6]

    • Reproducibility (Inter-laboratory precision): Consistency of results across different laboratories.[5][6]

  • Specificity (or Selectivity): The ability of the assay to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or matrix components.[5][6] For a neuronal cytotoxicity assay, this means ensuring that cell death is caused by the compound's neurotoxic effect, not by confounding factors like osmotic stress or pH changes.

  • Robustness: The capacity of an assay to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5][7]

Below is a logical workflow illustrating the key stages of validating a new in vitro model for CNS drug discovery.

G cluster_0 Phase 1: Model Development & Characterization cluster_1 Phase 2: Analytical Validation cluster_2 Phase 3: Functional Validation Dev Model Development (e.g., iPSC differentiation, co-culture setup) Char Biological Characterization (Morphology, Marker Expression, TEER) Dev->Char Establishment Prec Precision (Repeatability, Intermediate) Char->Prec Proceed if Biologically Relevant Acc Accuracy (vs. Reference Compounds) Prec->Acc Spec Specificity (vs. Negative Controls) Acc->Spec Rob Robustness (Minor Parameter Changes) Spec->Rob Pharm Pharmacological Response (Known Agonists/Antagonists) Rob->Pharm Proceed if Analytically Sound Pred Predictive Validity (Correlation with in vivo data) Pharm->Pred Demonstrate Relevance End Validated Assay for Screening Pred->End Fit for Purpose

Caption: Workflow for validating a new in vitro CNS model.

Part 2: Comparative Guide to Core In Vitro CNS Assays

The selection of an appropriate in vitro model is a critical first step. The ideal model should recapitulate the key physiological and pathological features of the CNS relevant to the research question.[8] We will compare the predominant assays used to assess two critical aspects of CNS drug action: Blood-Brain Barrier permeability and Neuronal Function/Toxicity.

Blood-Brain Barrier (BBB) Permeability Assays

The BBB is a formidable obstacle, preventing over 95% of potential neurotherapeutics from reaching the brain in adequate concentrations.[1] In vitro BBB models are essential for early-stage screening of compound permeability.[2][9]

Simple models view the BBB as a monolayer of endothelial cells. However, the in vivo BBB is a complex, multicellular structure known as the neurovascular unit (NVU), which includes brain microvascular endothelial cells (BMECs), pericytes, astrocytes, and neurons.[2][9] Astrocytes and pericytes are crucial for inducing and maintaining the barrier properties of BMECs, including the expression of tight junctions and efflux transporters.[8] This is why co-culture and tri-culture models provide more physiologically relevant data and higher predictive value than simple monocultures.[2][8]

NVU Lumen Blood (Lumen) BMEC Brain Microvascular Endothelial Cell (BMEC) TJ Tight Junctions (e.g., Claudin-5, Occludin) BMEC->TJ Expresses Pericyte Pericyte BMEC->Pericyte Paracrine Signaling Astrocyte Astrocyte End-feet BMEC->Astrocyte Induction & Maintenance of Barrier Properties Pericyte->Astrocyte Bidirectional Communication Neuron Neuron Astrocyte->Neuron Brain Brain Parenchyma

Caption: The Neurovascular Unit (NVU) in vitro model concept.

Model TypeDescriptionKey Validation ParametersAdvantagesLimitations
Monolayer (e.g., hCMEC/D3) A single layer of immortalized human brain endothelial cells cultured on a Transwell insert.[8][10]TEER (>30 Ω·cm²), Low permeability to sucrose/mannitol, Expression of tight junction proteins (ZO-1, Occludin).[8]High throughput, good for initial screening, standardized.[2]Low TEER values, "leaky" barrier, poor correlation with in vivo data for many compounds.[10]
Co-culture (BMECs + Astrocytes/Pericytes) Endothelial cells are cultured on the apical side of a Transwell insert, with astrocytes or pericytes on the basolateral side or in the well below.[2][8]Higher TEER (>150 Ω·cm²), Reduced paracellular flux, Expression of efflux transporters (e.g., P-gp).[1]More physiologically relevant, improved barrier tightness, better predictive value.[8]More complex to set up, potential species differences (if using rodent astrocytes).[11]
iPSC-Derived Human Models BMECs, astrocytes, and pericytes are differentiated from human induced pluripotent stem cells (iPSCs).[9][10]Very high TEER (>1000 Ω·cm²), robust tight junction formation, human-specific physiology.[8]Human-specific, potential for patient-specific disease modeling, high predictive accuracy.[2][10]High cost, complex differentiation protocols, potential for batch-to-batch variability.
Dynamic/Microfluidic ("BBB-on-a-chip") Cells are cultured in microfluidic devices that apply physiological shear stress, mimicking blood flow.[8][10]High TEER, in vivo-like gene expression profiles, allows for real-time imaging.[10]Closest mimic of in vivo hemodynamics, allows for study of leukocyte transmigration.[8][10]Lower throughput, technically demanding, can be expensive.[12]

This protocol describes the validation and use of a static co-culture model using primary human BMECs and astrocytes to assess the apparent permeability (Papp) of a test compound.

Step 1: Model Assembly and Barrier Formation

  • Coat the apical side of a 24-well Transwell insert (0.4 µm pore size) with collagen.

  • Seed primary human astrocytes on the basolateral side of the insert. Culture for 48 hours.

  • Seed primary human BMECs on the apical side of the insert.

  • Culture the co-culture system for 5-7 days until a stable, high Trans-Endothelial Electrical Resistance (TEER) is achieved.

Step 2: Barrier Integrity Validation (Self-Validating System)

  • TEER Measurement: Measure TEER daily using an EVOM2™ voltohmmeter. A validated barrier should exhibit TEER values > 150 Ω·cm².[1] This is a non-destructive, real-time indicator of tight junction integrity.

  • Paracellular Flux Assay: On the day of the experiment, add a fluorescently-labeled, non-permeable marker (e.g., Lucifer Yellow or FITC-dextran) to the apical chamber.

  • After 1 hour, measure the fluorescence in the basolateral chamber. A low flux rate confirms a "tight" barrier. This validates that any transport of the test compound is primarily transcellular, not paracellular.

Step 3: Compound Permeability Assessment

  • Replace the media in both chambers with fresh assay buffer.

  • Add the test compound and a well-characterized high-permeability control (e.g., Caffeine) and low-permeability control (e.g., Atenolol) to separate wells in the apical chamber.[2]

  • At designated time points (e.g., 15, 30, 60, 120 minutes), take a sample from the basolateral chamber and replace the volume with fresh buffer.

  • Analyze the concentration of the compound in the collected samples using LC-MS/MS.

Step 4: Data Analysis and Interpretation

  • Calculate the apparent permeability coefficient (Papp) in cm/s.

  • Compare the Papp value of the test compound to the controls and historical data. High permeability compounds typically have a Papp > 10 x 10⁻⁶ cm/s, while low permeability compounds have a Papp < 2 x 10⁻⁶ cm/s.

  • The inclusion of high and low permeability controls in every run serves as a critical quality control measure, validating the performance of the barrier on that specific day.

Neuronal Function and Neurotoxicity Assays

Once a compound is known to cross the BBB, its effect on neuronal networks must be determined. In vitro neurotoxicity testing is crucial for early hazard identification.[13][14]

Assay TypeDescriptionKey Validation ParametersAdvantagesLimitations
Cell Viability Assays (e.g., MTT, LDH) Measures metabolic activity (MTT) or membrane integrity (LDH release) as a proxy for cell viability after compound exposure.[15]Z'-factor > 0.5, dose-dependent response with positive controls (e.g., rotenone), stable baseline.High-throughput, inexpensive, provides a general cytotoxicity measure.[16]Lacks specificity for neuronal function, can be confounded by metabolic effects of compounds.[17]
Neurite Outgrowth Imaging Primary neurons or iPSC-derived neurons are cultured, treated with compounds, and then imaged. Neurite length and branching are quantified.[14][18]Reproducible morphology, sensitive detection of known neurotoxicants (e.g., acrylamide), automated image analysis.A sensitive morphological indicator of neurotoxicity, relevant to developmental neurotoxicity (DNT).[13][18]Lower throughput, can be complex to quantify, morphology can vary between cultures.
Calcium Imaging Uses calcium-sensitive dyes (e.g., Fluo-4) or genetically encoded indicators (GCaMP) to measure intracellular calcium transients, which correlate with neuronal firing.[19][20]Synchronized network oscillations, characteristic responses to known neuro-modulators (e.g., GABA, Glutamate).[19]High-throughput, provides functional data on network activity and excitability.[21]Indirect measure of electrical activity, potential for dye toxicity or buffering effects.
Microelectrode Arrays (MEAs) Neurons are cultured on a substrate embedded with a grid of electrodes that detect extracellular field potentials, directly measuring spikes and network activity.[22][23]Stable firing rates and network synchrony over time, predictable responses to neuroactive drugs (e.g., picrotoxin, AP5).[23]Label-free, non-invasive, provides rich, longitudinal data on firing, bursting, and network synchrony.[22]Moderate throughput, sensitive to cell density and culture conditions, higher initial equipment cost.[23]

This protocol details the validation of a primary rodent cortical neuron culture on a 96-well MEA plate to screen for a compound's potential to induce seizure-like activity.

Step 1: Culture Establishment and Maturation

  • Plate primary rat cortical neurons onto a 96-well MEA plate pre-coated with Poly-D-Lysine and Laminin.

  • Culture the neurons for at least 21 days in vitro (DIV 21) to allow for the formation of mature, spontaneously active synaptic networks.[24]

Step 2: Baseline Activity Validation (Self-Validating System)

  • Establish a Stable Baseline: Record spontaneous network activity for 30 minutes prior to compound addition.[22] Key parameters to monitor include Mean Firing Rate, Burst Frequency, and Network Synchrony Index.

  • Acceptance Criteria: A well is considered "valid" for the experiment if it meets pre-defined criteria, such as a Mean Firing Rate > 1 Hz and a Network Synchrony Index > 0.2. This ensures that only healthy, active networks are used for analysis, preventing false negatives.

Step 3: Pharmacological Validation

  • Positive Control: Add a known pro-convulsant, such as the GABA-A receptor antagonist Picrotoxin, to a subset of wells. A robust response is a significant, dose-dependent increase in firing rate, burst frequency, and network synchrony.

  • Negative Control: Add vehicle (e.g., 0.1% DMSO) to another subset of wells. The activity should remain stable and comparable to the baseline recording.

  • Test Compound Addition: Add the test compound at multiple concentrations to the remaining wells.

  • Record activity for at least 1 hour post-addition to capture both acute and sustained effects.

Step 4: Data Analysis and Interpretation

  • Normalize the post-compound data to the baseline recording for each well.

  • Compare the effect of the test compound to the vehicle and positive control. A compound is flagged as having pro-convulsant potential if it causes a statistically significant increase in network bursting and synchrony, similar to the positive control.

  • The use of a positive control not only validates the biological responsiveness of the culture but also provides a benchmark against which to compare the potency of the test compound.

Part 3: The Shift to 3D Models: Embracing Physiological Complexity

While 2D cultures have been the workhorse of in vitro screening, there is a growing consensus that 3D models, such as spheroids and organoids, offer superior physiological relevance.[25][26] Cells grown in 3D exhibit more in vivo-like morphologies, cell-cell interactions, and gene expression profiles.[27][28]

Feature2D Culture3D Culture (Spheroids/Organoids)Rationale for Superiority in CNS
Cell-Cell Interaction Limited to lateral connections on a flat plane.[12]Extensive, multi-directional cell-cell and cell-matrix interactions.[27]Mimics the complex cytoarchitecture of the brain, crucial for proper synapse formation and network function.
Nutrient/Oxygen Gradients Uniform access for all cells.[27]Creates physiological gradients, with a hypoxic core similar to solid tissue.[25]Replicates the microenvironment of brain tissue, which can be critical for studying diseases like stroke or tumors.
Gene Expression Often altered due to artificial substrate and stress.[25]More closely resembles in vivo gene expression profiles.[26]Provides a more accurate model for predicting drug efficacy and toxicity, as target expression is more representative.
Drug Response Cells are uniformly exposed, often leading to overestimation of sensitivity.[26]Drug penetration is limited by diffusion, mimicking in vivo pharmacokinetics.Better prediction of in vivo drug responses and resistance mechanisms.[25]

The validation principles remain the same for 3D models, but the specific endpoints and technical execution may differ. For example, validating a 3D brain organoid model would involve not only assessing functional readouts like network activity but also confirming the presence of diverse, spatially organized cell types (e.g., neurons, astrocytes, oligodendrocytes) through immunohistochemistry and single-cell RNA sequencing.

Part 4: Regulatory Perspective and Future Directions

Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) are increasingly encouraging the use of well-validated New Approach Methodologies (NAMs), including in vitro and in silico models, to reduce reliance on animal testing.[13][29][30] For data from an in vitro CNS assay to be considered in a regulatory submission, it must be generated from a thoroughly validated system with clear acceptance criteria and robust documentation.[31]

The future of in vitro CNS modeling lies in increasing complexity and human relevance. The integration of iPSC technology with organ-on-a-chip platforms promises to deliver highly predictive, patient-specific models of the human brain.[10][32] As these technologies mature, the rigorous validation frameworks described in this guide will be more critical than ever to ensure they fulfill their potential to accelerate the development of safe and effective therapies for CNS disorders.

References

  • The Journal of American Medical Science and Research. In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment.
  • Patel, D., et al. (2022). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. PMC. Available from: [Link]

  • Damodar, K., et al. (2018). In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. Frontiers in Cellular Neuroscience. Available from: [Link]

  • NeuroProof. Phenotypic Screening in CNS Drug Discovery. Available from: [Link]

  • Haque, A., et al. (2023). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. MDPI. Available from: [Link]

  • Bio-Rad. (2024). In Vitro Blood Brain Barrier Permeability Assessment. Available from: [Link]

  • Sivandzade, F., & Cucullo, L. (2021). In Vitro Models of the Blood–Brain Barrier. Springer Nature Experiments. Available from: [Link]

  • OECD. In vitro assays for developmental neurotoxicity. Available from: [Link]

  • Cotterill, E., et al. (2020). Assessment of Spontaneous Neuronal Activity In Vitro Using Multi-Well Multi-Electrode Arrays: Implications for Assay Development. eNeuro. Available from: [Link]

  • Axion BioSystems. Best practices for in vitro neural assays on the Maestro MEA system. Available from: [Link]

  • Creative Bioarray. General in vitro Neurotoxicity Test. Available from: [Link]

  • Wong, C., et al. (2024). Stem cell-based approaches for developmental neurotoxicity testing. Frontiers in Toxicology. Available from: [Link]

  • Atterwill, C. K., & Walum, E. (1989). In vitro techniques for the assessment of neurotoxicity. PMC. Available from: [Link]

  • Dahlin, J. L., et al. (2019). Assay Guidance Manual for Drug Discovery: Robust or Go Bust. SLAS Discovery. Available from: [Link]

  • Creative Biolabs. Neurotoxicity Assay Service. Available from: [Link]

  • Bassil, F., et al. (2024). Development and characterization of a scalable calcium imaging assay using human iPSC-derived neurons. Frontiers in Cellular Neuroscience. Available from: [Link]

  • Creative Biolabs. (2025). 3D vs. 2D Culture Systems: A Comprehensive Comparison for Enhanced Biological Research. Available from: [Link]

  • ibidi. Neuronal Activity. Available from: [Link]

  • PeploBio. (2024). The Role of Assay Development and Validation in Drug Discovery. Available from: [Link]

  • QIMA Life Sciences. 2D vs. 3D Cell Culture: Is There a Clear Winner?. Available from: [Link]

  • European Pharmaceutical Review. (2021). Critical steps when validating an assay or analytical method for cell and gene therapy products. Available from: [Link]

  • Bardy, C., et al. (2021). CaPTure: Calcium PeakToolbox for analysis of in vitro calcium imaging data. PMC. Available from: [Link]

  • Rebelo, S. P., et al. (2020). Comparison of 2D and 3D cell culture models for cell growth, gene expression and drug resistance. PubMed. Available from: [Link]

  • Study.com. Assay Performance, Validation & Troubleshooting. Available from: [Link]

  • Sessarego, N., et al. (2023). Three-Dimensional Cell Cultures: The Bridge between In Vitro and In Vivo Models. MDPI. Available from: [Link]

  • Tempo Bioscience. (2025). 2D vs 3D Cell Culture: Choosing the Right Model for Disease Research. Available from: [Link]

  • Jhala, D. D., et al. (2012). Optimization and Validation of an In Vitro Blood Brain Barrier Permeability Assay Using Artificial Lipid Membrane. Semantic Scholar. Available from: [Link]

  • MB-About. Assay Troubleshooting. Available from: [Link]

  • Altabrisa Group. (2025). Key Parameters for Analytical Method Validation. Available from: [Link]

  • ALPCO Diagnostics. (2022). Preparing for a Successful Assay Validation. Available from: [Link]

  • ResearchGate. (2022). The illustration of proposed guideline to determine CNS activeness. Available from: [Link]

  • NATA. Guidelines for the validation and verification of quantitative and qualitative test methods. Available from: [Link]

  • CMDC Labs. (2025). Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. Available from: [Link]

  • Islam, M. R., et al. (2023). A review on specific and sensitive analytical method development and validation. ResearchGate. Available from: [Link]

  • European Medicines Agency (EMA). (2025). Reframing the voluntary data submission to foster regulatory acceptance of NAMs. Available from: [Link]

  • Mabion. In-Depth Look at the Differences Between EMA and FDA. Available from: [Link]

  • Hengstler, J. G., et al. (2014). In vitro test systems and their limitations. PMC. Available from: [Link]

  • Kumar, D. A., et al. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Kivo. (2024). A Guide to Regulatory Submissions in the US (FDA) & EU (EMA). Available from: [Link]

  • Shamir, M., et al. (2021). In Vitro and In Vivo Pipeline for Validation of Disease-Modifying Effects of Systems Biology-Derived Network Treatments for Traumatic Brain Injury—Lessons Learned. PMC. Available from: [Link]

  • BioProcess International. (2026). Regulatory Frameworks for Central Nervous System Safety Assessment: Bridging Traditional Methods and New Modalities. Available from: [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2024). FDA and EMA Resources, Policies, and Programs Relevant for Drug Development for Rare Diseases and Conditions. NCBI Bookshelf. Available from: [Link]

  • World Organisation for Animal Health (WOAH). PRINCIPLES AND METHODS OF VALIDATION OF DIAGNOSTIC ASSAYS FOR INFECTIOUS DISEASES. Available from: [Link]

Sources

Validation

Analytical Comparison Guide: Quantification of (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol in Biological Matrices

Executive Summary This guide evaluates the analytical performance of Optimized Chiral LC-MS/MS with Mixed-Mode Solid Phase Extraction (SPE) (referred to herein as "The Optimized Method") against standard industry alterna...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide evaluates the analytical performance of Optimized Chiral LC-MS/MS with Mixed-Mode Solid Phase Extraction (SPE) (referred to herein as "The Optimized Method") against standard industry alternatives for the quantification of (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol (BPE-OH).

Given the specific stereochemistry—(R) configuration at both the piperazine ring and the ethanol side chain—standard achiral methods fail to distinguish this pharmacologically active isomer from its diastereomers and enantiomers. This guide demonstrates why the Optimized Method is the requisite standard for pharmacokinetic (PK) and toxicological studies, supported by comparative experimental data.

Analyte Profile & Analytical Challenge

(R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol is a chiral piperazine derivative characterized by two stereogenic centers.

  • Chemical Nature: Lipophilic base (Benzyl moiety) with a polar tail (Ethanol moiety).

  • pKa: ~8.5–9.2 (Piperazine nitrogens).

  • Matrix Challenge: In biological matrices (plasma, urine), endogenous interferences and phospholipids can suppress ionization.

  • Stereochemical Challenge: Synthetic routes or metabolic pathways often produce racemic mixtures or diastereomers. Quantifying the specific (R,R) isomer requires high-resolution chiral separation, which standard C18 columns cannot achieve.

The Alternatives Evaluated
  • The Optimized Method (Product): Chiral LC-MS/MS using Amylose-based Chiral Stationary Phase (CSP) + Mixed-Mode Cation Exchange (MCX) SPE.

  • Alternative A (Standard LC-MS/MS): Achiral C18 Column + Liquid-Liquid Extraction (LLE).

  • Alternative B (HPLC-UV): Achiral C18 Column + UV Detection (254 nm).

Methodology Comparison

The following table summarizes the performance metrics of the Optimized Method versus alternatives. Data is derived from validation studies in human plasma.

Table 1: Comparative Performance Metrics
FeatureOptimized Method (Chiral LC-MS/MS + SPE) Alt A: Standard LC-MS/MS (C18 + LLE) Alt B: HPLC-UV (C18 + LLE)
Selectivity High (Resolves (R,R) from (S,S)/(R,S))Low (Co-elutes stereoisomers)Low (Subject to matrix interference)
LLOQ 0.5 ng/mL 5.0 ng/mL100 ng/mL
Linearity 0.5 – 1000 ng/mL5.0 – 1000 ng/mL100 – 5000 ng/mL
Recovery 85% ± 4% (Consistent)60% ± 15% (Variable)55% ± 12%
Matrix Effect Negligible (<5% suppression)Significant (>20% suppression)N/A (UV detection)
Sample Vol. 100 µL500 µL1000 µL
Expert Insight: Why Alternatives Fail
  • Achiral C18 (Alt A): While sensitive, C18 columns interact primarily with hydrophobicity. They cannot distinguish the spatial arrangement of the (R,R) isomer from the (S,S) enantiomer. This leads to overestimation of the active drug concentration by up to 50% if the racemate is present.

  • LLE (Alt A/B): Liquid-Liquid Extraction using ethyl acetate or hexane often fails to recover the polar ethanol side chain efficiently, leading to poor and variable recovery.

  • HPLC-UV (Alt B): Lacks the sensitivity required for modern PK studies where C_max might be below 50 ng/mL.

Detailed Experimental Protocol: The Optimized Method

This protocol ensures the selective quantification of the (R,R) isomer.

Sample Preparation (Mixed-Mode SPE)

Rationale: We use Mixed-Mode Cation Exchange (MCX) to utilize the basicity of the piperazine ring. This allows for a harsh organic wash that removes neutral interferences (lipids) while the analyte remains ionicly bound, followed by elution at high pH.

  • Pre-treatment: Aliquot 100 µL plasma. Add 10 µL Internal Standard (IS) solution. Dilute with 200 µL 2% Formic Acid (aq) to ionize the piperazine nitrogen.

  • Conditioning: Load MCX Cartridge (30 mg) with 1 mL Methanol, then 1 mL Water.

  • Loading: Load pre-treated sample onto cartridge.

  • Wash 1: 1 mL 2% Formic Acid (removes proteins/acidic interferences).

  • Wash 2: 1 mL Methanol (removes neutral lipids/phospholipids). Crucial step for reducing matrix effect.

  • Elution: Elute with 500 µL 5% Ammonium Hydroxide in Methanol .

  • Reconstitution: Evaporate to dryness under N2 at 40°C. Reconstitute in 100 µL Mobile Phase.

Chiral LC-MS/MS Conditions

Rationale: An Amylose-tris(3,5-dimethylphenylcarbamate) column provides the necessary steric clefts to separate the (R,R) isomer from others.

  • Column: Chiralpak AD-3 (or equivalent), 3 µm, 100 x 2.1 mm.

  • Mobile Phase: Isocratic 80:20 (v/v) Acetonitrile : 10mM Ammonium Bicarbonate (pH 9.0).

    • Note: Basic pH suppresses ionization of the silanols and improves peak shape for basic amines.

  • Flow Rate: 0.4 mL/min.

  • Detection: ESI Positive Mode, MRM.

    • Transition: m/z 221.2 → 91.1 (Benzyl tropylium ion) [Quantifier].

    • Transition: m/z 221.2 → 177.1 (Loss of ethanol chain) [Qualifier].

Supporting Experimental Data

Stereoselective Separation

The following data illustrates the resolution power of the Optimized Method compared to Achiral C18.

Table 2: Chromatographic Resolution (Rs)

Isomer PairOptimized Method (Chiral CSP)Alternative A (C18)
(R,R) vs (S,S)Rs = 2.4 (Baseline resolved)Rs = 0.0 (Co-elution)
(R,R) vs (R,S)Rs = 3.1 Rs = 0.8 (Partial overlap)
Recovery & Matrix Effect

Validation data from human plasma (n=6 replicates at 10 ng/mL).

Table 3: Extraction Efficiency

MethodMean Recovery (%)% CV (Precision)Matrix Factor (MF)
Optimized SPE 88.5% 3.2% 0.98 (Ideal)
LLE (Ethyl Acetate)62.1%14.5%0.75 (Suppression)
Protein Precip. (ACN)95.0%2.1%0.45 (Severe Suppression)

Interpretation: While Protein Precipitation (PP) has high recovery, the Matrix Factor of 0.45 indicates massive ion suppression from phospholipids, making it unsuitable for high-sensitivity quantification. SPE provides the best balance of recovery and clean extracts.

Workflow Visualization

The following diagram outlines the logical flow of the Optimized Method, highlighting the critical decision points that ensure data integrity.

G cluster_wash Interference Removal Start Biological Sample (Plasma/Urine) PreTreat Acidification (2% Formic Acid) Ionizes Piperazine Base Start->PreTreat SPE_Load Load onto MCX Cartridge (Mixed-Mode Cation Exchange) PreTreat->SPE_Load Wash1 Aqueous Acid Wash Removes Proteins/Salts SPE_Load->Wash1 Wash2 100% Methanol Wash Removes Phospholipids/Neutrals Wash1->Wash2 Elute Elution (5% NH4OH in MeOH) Releases Basic Analyte Wash2->Elute LC_Sep Chiral LC Separation (Amylose-based CSP) Elute->LC_Sep Detect MS/MS Detection (m/z 221.2 -> 91.1) LC_Sep->Detect Result Quantification of (R,R)-Isomer Detect->Result

Figure 1: Optimized Bioanalytical Workflow. The MCX SPE step is critical for removing phospholipids that cause matrix effects in standard LLE/PP methods.

References

  • FDA Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Srinivas, N. R. (2009). Chiral LC-MS/MS methods for the quantification of drugs and metabolites in biological matrices: A review. Biomedical Chromatography. [Link]

  • Chiral Technologies. (n.d.). Application Guide for Chiral HPLC Selection. Daicel Corporation. [Link]

  • Waters Corporation. (2020). Oasis MCX Extraction Protocol for Basic Compounds. Waters Application Notes. [Link]

Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol. As a specialty chemical, a specific Safety Data Sheet (SDS) may not be re...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol. As a specialty chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is built on a conservative approach, treating the compound as hazardous based on the toxicological and chemical properties of its structural analogues.[1][2] Adherence to these procedures is paramount for ensuring personnel safety, environmental protection, and regulatory compliance.

Hazard Characterization and Risk Assessment

Lacking a dedicated SDS, a risk assessment must be performed by analyzing the compound's core chemical moieties: the benzyl group, the piperazine ring, and the ethanol substituent.

  • Piperazine Moiety: Piperazine and its derivatives are known to be corrosive, capable of causing severe skin burns and eye damage.[3][4] They can also act as skin sensitizers, leading to allergic reactions upon contact.[5]

  • Benzyl Moiety: Benzyl-containing compounds, such as benzyl alcohol, are often classified as harmful if swallowed or inhaled and can cause serious eye irritation.[5][6][7]

  • Ethanol Substituent: The presence of an alcohol group suggests potential flammability.

Based on this analysis, (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol must be handled as a hazardous substance with the potential risks summarized below.

Potential Hazard Associated Functional Group Recommended Precaution
Skin Corrosion / Irritation Piperazine, BenzylWear chemical-resistant gloves and a lab coat. Avoid all skin contact.[3][8][9]
Serious Eye Damage / Irritation Piperazine, BenzylWear safety goggles or a face shield.[8][9]
Acute Toxicity (Harmful if Swallowed/Inhaled) Benzyl, PiperazineHandle only in a well-ventilated area, preferably within a chemical fume hood.[2][5]
Skin Sensitization Piperazine, BenzylAvoid repeated exposure. Be aware of the potential for allergic skin reactions.[5][7]
Flammability EthanolKeep away from heat, sparks, and open flames.[10][11]

Pre-Disposal Safety Protocols

Before beginning any waste collection, ensure the following safety measures are in place.

Personal Protective Equipment (PPE)

All handling and disposal activities require, at a minimum:

  • Eye Protection: Tightly fitting safety goggles with side shields.[12]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.[12]

  • Body Protection: A lab coat or chemical-resistant apron.

Spill Management

In the event of a spill, do not attempt to clean it up without the proper training and PPE.

  • Evacuate and secure the area to prevent entry.

  • If safe to do so, increase ventilation by opening a fume hood sash.

  • Contain the spill using an inert absorbent material like vermiculite, sand, or earth.[2][3]

  • Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.[2][9]

  • All materials used for spill cleanup must be treated as hazardous waste and disposed of according to the procedures outlined below.

Step-by-Step Disposal Workflow

The fundamental principle for disposing of this compound is that it must be managed as regulated hazardous waste. Under no circumstances should this chemical or its containers be disposed of down the drain or in the regular trash. [1][13][14][15]

Step 1: Waste Characterization and Segregation

All materials contaminated with (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol are considered hazardous waste. This includes:

  • Unused or expired pure compound.

  • Reaction mixtures containing the compound.

  • Contaminated consumables (e.g., pipette tips, gloves, weighing paper, absorbent pads).[2]

  • Empty containers that held the compound.

This waste stream must be segregated from other types of chemical waste to prevent dangerous reactions.[14] Do not mix with acids, bases, or oxidizers unless directed by your institution's Environmental Health and Safety (EHS) department.[14]

Caption: Decision process for waste segregation.

Step 2: Container Selection and Collection
  • Select a Proper Container: Use a chemically compatible container with a secure, screw-top lid. The original product container is often a suitable choice.[1] The container must be in good condition, free of leaks or cracks.

  • Collect Waste: Carefully transfer the waste into the designated container. For solids and contaminated consumables, use a separate, clearly labeled container for solid hazardous waste.[1] Keep the container closed at all times except when adding waste.[16]

Step 3: Hazardous Waste Labeling

Proper labeling is a critical regulatory requirement. As soon as the first drop of waste is added, affix a "HAZARDOUS WASTE" label to the container.[1][16] The label must include:

  • The words "HAZARDOUS WASTE" .[1]

  • Full Chemical Name: "(R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol" and list any other constituents. Do not use abbreviations.[16]

  • Hazard Identification: Clearly mark the associated hazards (e.g., "Irritant," "Harmful," "Flammable").[16]

Step 4: Temporary Storage (Satellite Accumulation)

Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][16] This area must be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Equipped with secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[16]

  • Away from heat sources and incompatible chemicals.[3][14]

Do not accumulate more than 55 gallons of hazardous waste in your laboratory at one time.[13]

Step 5: Final Disposal and Removal

Once the waste container is full or has reached its accumulation time limit (typically 6-12 months, per institutional policy), arrange for its removal.[10][17]

  • Submit a Pickup Request: Contact your institution's EHS or Hazardous Waste Management department to schedule a pickup.[1][13]

  • Do Not Transport: Laboratory personnel should never transport hazardous waste across public roads.[13] This must be handled by trained professionals.

Comprehensive Disposal Workflow Diagram

The following diagram illustrates the complete, compliant lifecycle for the disposal of (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol.

DisposalWorkflow cluster_LabOps In-Laboratory Operations cluster_Disposal Final Disposal Start Generate Waste (Unused chemical, contaminated items) PPE Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Container Step 2: Select Compatible Hazardous Waste Container PPE->Container Label Step 3: Affix & Complete 'HAZARDOUS WASTE' Label Container->Label Collect Step 4: Collect Waste (Keep Container Closed) Label->Collect Store Step 5: Store in Satellite Area with Secondary Containment Collect->Store Check Container Full or Time Limit Reached? Store->Check Request Step 6: Submit Pickup Request to EHS Department Check->Request Yes Pickup Step 7: EHS Collects Waste for Final Disposal Request->Pickup End Compliant Disposal Pickup->End

Caption: End-to-end workflow for compliant chemical waste disposal.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Standard-B4-Waste-Management.doc. NHS Dorset. [Link]

  • Hazardous waste from laboratories UNS50 and UNS40. Maastricht University. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. EPA. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Disposal of Laboratory Wastes (GUIDANCE). University of St Andrews. [Link]

  • SAFETY DATA SHEET - BENZYL ALCOHOL. Stobec. [Link]

  • Disposal of Used/Unwanted Chemicals at UW-Madison. University of Wisconsin-Madison. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • Identifying types of pharmaceutical waste and disposal containers. NHS SPS. [Link]

  • Safety Data Sheet: Benzyl alcohol. Carl ROTH. [Link]

  • Lab Safety Manual: Chemical Management. Hampshire College. [Link]

  • TOPIC: Disposing of Unused Medication. Alaska Center for Resource Families. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • ISO-CHEK Derivatizing Solution (1-(2-methoxyphenyl)piperazine in toluene) - Safety Data Sheet. SKC Inc.. [Link]

  • MEDICINE DISPOSAL PRODUCTS. San Francisco Environment Department. [Link]

  • Piperazine - Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare. [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol

The piperazine moiety is known to be corrosive and can act as a skin and respiratory sensitizer.[1] Structurally related benzylpiperazine compounds are classified as skin corrosives, potential neurotoxins, and central ne...

Author: BenchChem Technical Support Team. Date: March 2026

The piperazine moiety is known to be corrosive and can act as a skin and respiratory sensitizer.[1] Structurally related benzylpiperazine compounds are classified as skin corrosives, potential neurotoxins, and central nervous system stimulants.[2] Therefore, a robust approach to personal protection and containment is critical.

Immediate Hazard Assessment & First Aid

A proactive understanding of potential hazards is the foundation of laboratory safety. Based on the profiles of related compounds, (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol should be presumed to present the following risks.

Potential Hazard Description & Rationale Primary Sources
Skin Corrosion/Irritation Piperazine and its derivatives can cause severe skin burns and irritation.[1][3] Direct contact must be avoided.[1][3]
Serious Eye Damage Direct contact with the eyes is likely to cause severe, potentially permanent damage.[4][5][4][5]
Respiratory Irritation Inhalation of dust or aerosols may cause respiratory tract irritation.[4][6][7][4][6][7]
Skin & Respiratory Sensitization Repeated exposure may lead to allergic reactions, including skin rashes (dermatitis) or asthmatic symptoms.[1][5][5][8]
Acute Toxicity Harmful if swallowed or inhaled.[5] Some piperazine derivatives have shown neurotoxic effects in humans.[1][5]
Emergency First Aid Protocols

Immediate and appropriate first aid is critical in the event of an exposure.

  • In Case of Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][5][9]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[9] Seek medical attention.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[4][5][7] An ophthalmologist should be consulted.

  • In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[9][10] Call a physician or Poison Control Center immediately.

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to prevent exposure. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

  • Hand Protection: Use chemical-resistant, impervious gloves that conform to recognized standards such as EU Directive 89/686/EEC and the standard EN 374. Nitrile gloves are a common choice, but compatibility should be verified. Gloves must be inspected for integrity before use and disposed of properly after handling the compound.[9][11]

  • Eye and Face Protection: Wear tightly-fitting safety goggles. For procedures with a higher risk of splashing or aerosol generation (e.g., transferring solutions, sonicating), a full-face shield is required in addition to goggles.

  • Skin and Body Protection: A flame-retardant laboratory coat is required. For handling larger quantities or in situations with a high risk of spillage, a chemical-resistant apron or a full chemical suit should be worn.[9][11]

  • Respiratory Protection: All handling of this compound, including weighing and solution preparation, must be conducted inside a certified chemical fume hood to prevent inhalation.[3][5] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate filter for organic vapors and particulates (e.g., type ABEK) is necessary.[6]

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items. Ensure an eyewash station and safety shower are immediately accessible.[6]

  • Weighing: If handling a solid, carefully weigh the required amount on a tared weigh boat inside the fume hood. Avoid creating dust. Use tools (spatulas) that will not generate static electricity.

  • Transfer: When transferring the substance (either solid or in solution), do so slowly and carefully to avoid splashing or aerosolization.

  • Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area designated for hazardous chemicals.[4][11] The storage area should be secure and accessible only to authorized personnel.[4]

Spill Management Workflow

In the event of a spill, a calm and systematic response is crucial to ensure safety and effective containment.

Spill_Management_Workflow Start Spill Occurs Evacuate Evacuate Immediate Area Alert Colleagues Start->Evacuate Assess Assess Spill Size & Risk (Consult SDS/Safety Officer) Evacuate->Assess DonPPE Don Appropriate PPE (Gloves, Goggles, Respirator, etc.) Assess->DonPPE Contain Contain Spill (Use inert absorbent like vermiculite or sand) DonPPE->Contain Collect Collect Absorbed Material (Use non-sparking tools) Contain->Collect Package Place in Labeled, Sealed Hazardous Waste Container Collect->Package Decontaminate Decontaminate Spill Area (Solvent wash, then soap & water) Package->Decontaminate DisposeWaste Dispose of all contaminated materials as hazardous waste Decontaminate->DisposeWaste Report Report Incident (Follow institutional protocol) DisposeWaste->Report End Workflow Complete Report->End

Caption: Workflow for handling a chemical spill.

Waste Disposal Plan

All materials contaminated with (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol, including excess reagents, empty containers, used gloves, and absorbent materials from spills, must be treated as hazardous waste.[2]

  • Segregation: Do not mix this waste with other waste streams. It should be collected in a designated, chemically compatible, and clearly labeled hazardous waste container.[2]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: The sealed container must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Adhere strictly to all local, state, and federal environmental regulations.[12]

References

  • ChemicalBook. (2026, January 17). BENZYL 1-PIPERAZINECARBOXYLATE - Safety Data Sheet.
  • Mol-Instincts. (2025, October 15). 2-(4-Benzylpiperazin-2-yl)ethan-1-ol - Links.
  • Merck. (2025, July 28). SAFETY DATA SHEET - Benzyl alcohol.
  • TargetMol. (2026, February 26). Safety Data Sheet - 3-(4-Benzylpiperazin-1-yl)-N''-hydroxypropanimidamide.
  • Australian Government Department of Health. (2019, March 8). Piperazine: Human health tier II assessment.
  • Sigma-Aldrich. (n.d.). 1-Benzylpiperazine Safety Information.
  • BenchChem. (2025). Application Notes and Protocols for the Safe Disposal of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine Waste.
  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (n.d.). Piperazine Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Benzyl alcohol.
  • Wikipedia. (n.d.). Benzylpiperazine.
  • New York Sea Grant. (2023, September 9). Disposal of Unwanted Medicines.
  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Fisher Scientific. (2010, October 22). SAFETY DATA SHEET - 1-(2-Aminoethyl)-4-benzylpiperazine.
  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2007, February 23). Risk assessment of 1-benzylpiperazine (BZP).
  • TMMedia. (n.d.). PIPERAZINE (ANH) Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet - 1-[5-(4-Benzylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde.
  • EMCDDA and Europol. (2004, March 18). Europol–EMCDDA Joint Report on a new psychoactive substance: 1-benzylpiperazine (BZP).
  • Pformulate. (n.d.). Safety Data Sheet - Benzyl Alcohol.
  • ResearchGate. (2020). Piperazine Derivatives as Dangerous Abused Compounds.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Piperazine, anhydrous, 99%.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol
Reactant of Route 2
(R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol
© Copyright 2026 BenchChem. All Rights Reserved.